molecular formula C20H20N4O4 B2813316 N3-L-Orn(Fmoc)-OH

N3-L-Orn(Fmoc)-OH

Cat. No.: B2813316
M. Wt: 380.4 g/mol
InChI Key: QRVOUGLKGXMFRG-SFHVURJKSA-N
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Description

N3-L-Orn(Fmoc)-OH is a chemically modified ornithine analog designed for use in peptide synthesis and bioorthogonal conjugation strategies. This building block features a base-labile 9-Fluorenylmethoxycarbonyl (Fmoc) protecting group on its side-chain amino group, making it fully compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. Its primary research value lies in the presence of a terminal azide (N3) group on its main chain, which allows it to serve as a versatile click chemistry reagent. The incorporated azide group enables this compound to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing alkyne groups. Furthermore, it can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with reagents like DBCO or BCN, which is particularly valuable for bioconjugation in sensitive biological systems where copper catalysis is not desirable. This dual reactivity makes it an essential tool for researchers in constructing Antibody-Drug Conjugates (ADCs), labeling biomolecules, synthesizing complex peptide derivatives, and developing advanced materials. The compound is offered with a purity of ≥98% and is stable for up to three years when stored as a powder at -20°C. Please be advised: This product is intended for research purposes only and is not approved for human or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-azido-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4/c21-24-23-18(19(25)26)10-5-11-22-20(27)28-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,22,27)(H,25,26)/t18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRVOUGLKGXMFRG-SFHVURJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC(C(=O)O)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC[C@@H](C(=O)O)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Strategic Integration of N3-L-Orn(Fmoc)-OH in Modern Biochemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N3-L-Orn(Fmoc)-OH, a non-proteinogenic amino acid derivative, has emerged as a powerful tool in biochemistry and drug development. Its unique structure, featuring a bioorthogonal azide (B81097) moiety and a fluorenylmethyloxycarbonyl (Fmoc) protecting group, facilitates its seamless integration into solid-phase peptide synthesis (SPPS) and subsequent site-specific modification via "click chemistry." This guide provides an in-depth analysis of the applications of this compound, detailed experimental protocols for its use, and a summary of its key chemical properties, offering a comprehensive resource for researchers leveraging this versatile building block.

Core Concepts and Applications

This compound, systematically named (2S)-2-azido-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid, is a chemically modified analog of the amino acid ornithine.[1] Its utility in biochemical research stems from two key features:

  • Fmoc Protecting Group: The Fmoc group on the delta-amino group of the ornithine side chain allows for its use in standard Fmoc-based solid-phase peptide synthesis (SPPS).[1] This protecting group is base-labile, meaning it can be removed under mild basic conditions (e.g., with piperidine) without affecting the acid-labile protecting groups often used for other amino acid side chains or the peptide-resin linkage.[2]

  • Azide (N3) Group: The azide group at the alpha-position is a bioorthogonal handle.[3][4] This means it is chemically inert within biological systems but can undergo specific, highly efficient reactions with a partner functional group, a concept pioneered by Carolyn R. Bertozzi. The small size and metabolic stability of the azide group minimize perturbations to the structure and function of the biomolecule it is incorporated into.

These features make this compound a versatile building block for a range of applications, including:

  • Peptide Synthesis and Modification: It can be incorporated into peptide chains to introduce a site for specific modification.

  • Bioconjugation: The azide group enables the attachment of peptides to other molecules, such as fluorescent dyes, imaging agents, or drug payloads.

  • Drug Development: It is used in the construction of complex therapeutic molecules, including antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to an antibody for targeted delivery to cancer cells.

  • Development of Bioactive Peptides: Its use facilitates the creation of peptides with enhanced therapeutic properties.

  • Materials Science: It finds applications in the development of functionalized surfaces and smart materials.

Key Physicochemical and Handling Properties

A summary of the key properties of this compound is provided in the table below. Proper storage and handling are crucial to maintain its integrity and reactivity.

PropertyValueReference(s)
IUPAC Name (2S)-2-azido-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Synonyms Fmoc-L-Orn(N3)-OH, Nα-Azido-Nδ-Fmoc-L-Ornithine
Molecular Formula C20H20N4O4
Molecular Weight 380.40 g/mol
CAS Number 1097192-04-5
Appearance White to off-white powder
Purity ≥98%
Storage Conditions Store as a powder at -20°C for up to three years.

Bioorthogonal Ligation: The Power of Click Chemistry

The azide group of this compound is primarily utilized in two types of "click" reactions, which are known for their high efficiency, specificity, and biocompatibility.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient reaction that forms a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne. This reaction is widely used for bioconjugation due to its high yields and specificity.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which reacts spontaneously with an azide. The absence of a cytotoxic copper catalyst makes SPAAC particularly valuable for applications in living cells and sensitive biological systems.

Experimental Protocols

Incorporation of this compound into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual coupling of this compound onto a resin-bound peptide chain using standard Fmoc/tBu chemistry.

Materials:

  • Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink Amide resin)

  • This compound

  • Coupling reagents: N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Deprotection solution: 20% (v/v) piperidine (B6355638) in DMF

  • Washing solvent: Dichloromethane (DCM) and DMF

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution. Agitate for 5 minutes, drain, and repeat with fresh deprotection solution for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

  • Coupling:

    • Dissolve this compound (3 equivalents relative to resin loading), HOBt (3 eq.), and DIC (3 eq.) in DMF.

    • Add the coupling solution to the resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a ninhydrin (B49086) test.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2-5 for the subsequent amino acid couplings.

  • Final Deprotection and Cleavage: After the final coupling, perform a final Fmoc deprotection (step 2). The peptide can then be cleaved from the resin and side-chain protecting groups removed using a standard cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% Triisopropylsilane, 2.5% water).

SPPS_Workflow Resin Fmoc-AA-Resin Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF, DCM) Deprotect->Wash1 Couple Couple This compound Wash1->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Repeat Repeat for next AA Wash2->Repeat Continue Synthesis Cleave Cleave & Deprotect (TFA Cocktail) Wash2->Cleave Final Step Peptide Azide-Peptide Cleave->Peptide

Figure 1. Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Azide-Containing Peptide

This protocol provides a general procedure for conjugating an alkyne-modified molecule (e.g., a fluorescent dye) to a peptide containing an N3-L-Orn residue in solution.

Materials:

  • Azide-containing peptide

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Solvent: A mixture of aqueous buffer (e.g., PBS) and an organic co-solvent (e.g., DMSO or t-butanol)

Procedure:

  • Reagent Preparation:

    • Dissolve the azide-containing peptide and the alkyne-functionalized molecule in the chosen solvent system.

    • Prepare fresh stock solutions of CuSO4, sodium ascorbate, and THPTA in water.

  • Reaction Setup:

    • In a reaction tube, combine the peptide and alkyne solutions.

    • Add the THPTA solution to the CuSO4 solution (a 5:1 molar ratio of ligand to copper is common) and then add this mixture to the reaction tube.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Reaction Conditions:

    • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be gently agitated.

  • Purification:

    • Purify the resulting triazole-linked conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the product identity and purity using mass spectrometry.

CuAAC_Workflow cluster_reagents Reagents AzidePeptide Azide-Peptide Mix Combine Peptide, Alkyne, CuSO4/THPTA, and Sodium Ascorbate AzidePeptide->Mix AlkyneMolecule Alkyne-Molecule AlkyneMolecule->Mix CuSO4 CuSO4 CuSO4->Mix NaAscorbate Sodium Ascorbate NaAscorbate->Mix THPTA THPTA Ligand THPTA->Mix React React at Room Temp (1-4 hours) Mix->React Purify Purify by RP-HPLC React->Purify Analyze Analyze by Mass Spec Purify->Analyze Product Peptide-Triazole-Molecule Conjugate Analyze->Product

Figure 2. General workflow for a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Application in Studying Biological Pathways: Synthesis of Neo-Glycoproteins

A significant application of this compound and click chemistry is in the synthesis of neo-glycoproteins to study the role of glycosylation in biological processes. For instance, by incorporating an azide-bearing amino acid into a protein scaffold, researchers can attach various glycan structures and investigate their impact on protein folding, stability, and interaction with other molecules.

The general strategy involves:

  • Protein Expression: A protein of interest is expressed with a non-canonical amino acid containing an azide or alkyne group.

  • Glycan Synthesis: The desired glycan is chemically synthesized with a complementary click chemistry handle (alkyne or azide).

  • Conjugation: The protein and glycan are conjugated using CuAAC or SPAAC.

  • Functional Assays: The resulting neo-glycoprotein is used in functional assays to probe its biological activity.

This approach has been used to create homogeneous glycoproteins for studying protein-carbohydrate interactions in signaling pathways, such as those involved in immune recognition or pathogen binding.

NeoGlycoprotein_Pathway cluster_synthesis Synthesis cluster_study Biological Study Protein Express Protein with Azide Handle (via N3-L-Orn) Click Click Chemistry (e.g., SPAAC) Protein->Click Glycan Synthesize Alkyne- Modified Glycan Glycan->Click NeoGP Homogeneous Neo-Glycoprotein Click->NeoGP Cell Introduce to Cellular System NeoGP->Cell Receptor Receptor Binding Cell->Receptor Signaling Downstream Signaling Cascade Receptor->Signaling Response Cellular Response Signaling->Response

Figure 3. Logical workflow for the synthesis and application of a neo-glycoprotein to study a signaling pathway.

Conclusion

This compound is a cornerstone reagent in modern biochemical research and drug development. Its compatibility with standard peptide synthesis and the bioorthogonality of its azide group provide a robust platform for the precise engineering of complex biomolecules. The ability to perform site-specific modifications using click chemistry opens up vast possibilities for creating novel therapeutics, diagnostic tools, and research probes. This guide has provided a technical overview, practical protocols, and conceptual workflows to aid researchers in effectively harnessing the potential of this compound in their scientific endeavors.

References

An In-depth Technical Guide to Nδ-azido-Nα-(9-fluorenylmethyloxycarbonyl)-L-ornithine (N3-L-Orn(Fmoc)-OH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nδ-azido-Nα-(9-fluorenylmethyloxycarbonyl)-L-ornithine, commonly referred to as N3-L-Orn(Fmoc)-OH, is a synthetically modified amino acid derivative that has become an invaluable tool in the fields of chemical biology, peptide chemistry, and drug development. Its unique bifunctional nature, featuring a terminal azide (B81097) group on the side chain and a base-labile Fmoc protecting group on the alpha-amine, allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols. The incorporated azide moiety serves as a bioorthogonal handle, enabling the site-specific modification of peptides and proteins through highly efficient and selective "click chemistry" reactions.

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound, with a focus on detailed experimental protocols and workflows relevant to its use in research and development.

Chemical Structure and Properties

This compound is a derivative of the non-proteinogenic amino acid L-ornithine. The alpha-amino group is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is the standard protecting group for the alpha-amine in Fmoc-based solid-phase peptide synthesis. The delta-amino group of the ornithine side chain is modified with an azide (N3) group.

Chemical Structure

IUPAC Name: (2S)-5-azido-2-[[(9H-fluoren-9-yl)methoxy]carbonylamino]pentanoic acid

Chemical Formula: C20H20N4O4[1]

Molecular Weight: 380.4 g/mol [1]

CAS Number: 1097192-04-5[1]

Synonyms: Fmoc-L-azidoornithine, N-alpha-(9-Fluorenylmethyloxycarbonyl)-delta-azido-L-ornithine[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that specific experimental data such as melting point and precise solubility for this particular derivative are not widely reported. The data presented for these properties are based on typical values for similar Fmoc-protected amino acids.

PropertyValueReference
Molecular Formula C20H20N4O4[1]
Molecular Weight 380.4 g/mol
Appearance White to off-white powderGeneral observation for Fmoc-amino acids
Purity ≥98% (HPLC)
Melting Point 96-153 °C (range for similar protected ornithine derivatives)
Solubility Soluble in DMF, NMP, DCM, and other common organic solvents for SPPS.
Storage Store at -20°C for long-term stability (up to three years as a powder).

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound, its incorporation into peptides via SPPS, and subsequent bioconjugation using click chemistry.

Synthesis of Nδ-azido-Nα-Fmoc-L-ornithine

The synthesis of this compound can be achieved from L-ornithine through a multi-step process involving orthogonal protection, diazotransfer, and final Fmoc protection. The following is a representative protocol adapted from literature procedures for the synthesis of similar azido (B1232118) amino acids.

Materials:

  • L-ornithine hydrochloride

  • Copper(II) sulfate (B86663) pentahydrate

  • Sodium carbonate

  • Di-tert-butyl dicarbonate (B1257347) (Boc2O)

  • 8-Quinolinol

  • N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Trifluoroacetic acid (TFA)

  • Imidazole-1-sulfonyl azide hydrochloride (or other diazotransfer reagent)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Water (H2O)

  • Dioxane

  • Diethyl ether

Procedure:

  • Selective Nδ-Boc Protection:

    • Dissolve L-ornithine hydrochloride in water and add a solution of copper(II) sulfate pentahydrate.

    • Adjust the pH to ~9.5 with sodium carbonate. A blue precipitate of the copper complex of ornithine will form.

    • Filter and wash the copper complex.

    • Suspend the complex in a mixture of dioxane and water.

    • Add Boc2O and stir at room temperature overnight.

    • Filter the resulting Nδ-Boc-L-ornithine copper complex.

  • Copper Removal and Nα-Fmoc Protection:

    • Suspend the Nδ-Boc-L-ornithine copper complex in a mixture of water and methanol.

    • Add a solution of 8-quinolinol to chelate and remove the copper. The solution will turn from blue to colorless.

    • Filter to remove the copper chelate.

    • To the filtrate containing Nδ-Boc-L-ornithine, add Fmoc-OSu and adjust the pH to ~9 with sodium carbonate.

    • Stir the reaction mixture overnight at room temperature.

    • Acidify the solution and extract the Nα-Fmoc-Nδ-Boc-L-ornithine with an organic solvent.

  • Nδ-Boc Deprotection:

    • Dissolve the purified Nα-Fmoc-Nδ-Boc-L-ornithine in DCM.

    • Add TFA to the solution and stir for 1-2 hours at room temperature to remove the Boc group.

    • Evaporate the solvent and TFA under reduced pressure.

  • Diazotransfer Reaction:

    • Dissolve the resulting Nα-Fmoc-L-ornithine in a biphasic mixture of water, methanol, and DCM.

    • Add a catalytic amount of copper(II) sulfate.

    • Add imidazole-1-sulfonyl azide hydrochloride and adjust the pH to ~9 with potassium carbonate.

    • Stir vigorously overnight.

    • Work up the reaction by extracting the aqueous phase, followed by acidification and extraction of the product into diethyl ether.

    • Purify the final product, this compound, by column chromatography.

Incorporation into Peptides via Fmoc-SPPS

This compound is fully compatible with standard automated or manual Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • This compound

  • Other required Fmoc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU

  • Hydroxybenzotriazole (HOBt) or Oxyma

  • N,N-Diisopropylethylamine (DIPEA)

  • 20% (v/v) piperidine (B6355638) in N,N-dimethylformamide (DMF)

  • DMF

  • DCM

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc group from the resin or the previously coupled amino acid.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate this compound (3-5 equivalents relative to resin loading) with a coupling agent (e.g., DIC/HOBt or HBTU/HATU) and a base (e.g., DIPEA) in DMF for a few minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours.

    • Monitor the reaction completion using a Kaiser test.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: After the final amino acid has been coupled, wash the resin and treat it with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the azido-peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Bioconjugation via Click Chemistry

The azide group on the peptide allows for conjugation to molecules containing a terminal alkyne (CuAAC) or a strained cyclooctyne (B158145) (SPAAC).

Materials:

  • Azido-peptide

  • Alkyne-functionalized molecule (e.g., fluorescent dye, biotin)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • DMF or DMSO (if needed for solubility)

Procedure:

  • Dissolve the azido-peptide and the alkyne-functionalized molecule in the reaction buffer.

  • Prepare a stock solution of CuSO4 and the copper-stabilizing ligand (TBTA or THPTA).

  • Prepare a fresh stock solution of sodium ascorbate.

  • Add the CuSO4/ligand solution to the peptide/alkyne mixture.

  • Initiate the reaction by adding the sodium ascorbate solution.

  • Incubate the reaction at room temperature for 1-4 hours.

  • Purify the resulting triazole-linked conjugate by RP-HPLC or size-exclusion chromatography.

Materials:

  • Azido-peptide

  • Strained alkyne-functionalized molecule (e.g., DBCO-dye)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Organic co-solvent (e.g., DMSO, if needed)

Procedure:

  • Dissolve the azido-peptide in the reaction buffer.

  • Dissolve the DBCO-functionalized molecule in a minimal amount of a compatible organic solvent and then dilute it into the reaction buffer. A slight molar excess (1.1-1.5 equivalents) of the DBCO-reagent is typically used.

  • Mix the solutions of the azido-peptide and the DBCO-molecule.

  • Incubate the reaction mixture at room temperature or 37°C. The reaction progress can be monitored by the decrease in the DBCO absorbance at ~310 nm.

  • The reaction is typically complete within 1-2 hours.

  • Purify the conjugate as described for CuAAC.

Visualizations of Workflows and Logical Relationships

Experimental Workflow for Azido-Peptide Synthesis and Conjugation

The following diagram illustrates the overall workflow from incorporating this compound into a peptide to the final bioconjugate.

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Click Click Chemistry Conjugation Resin_Swelling Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection Washing_1 Washing Fmoc_Deprotection->Washing_1 Coupling Amino Acid Coupling (this compound + Coupling Reagents) Washing_1->Coupling Washing_2 Washing Coupling->Washing_2 Repeat_Cycle Repeat Cycle Washing_2->Repeat_Cycle Repeat_Cycle->Fmoc_Deprotection for next amino acid Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat_Cycle->Cleavage end of sequence Purification_1 RP-HPLC Purification Cleavage->Purification_1 Azido_Peptide Azido-Peptide Purification_1->Azido_Peptide Reaction_Setup Reaction Setup (Azido-Peptide + Functionalized Molecule) Azido_Peptide->Reaction_Setup CuAAC CuAAC (+ CuSO4, NaAsc, Ligand) Reaction_Setup->CuAAC SPAAC SPAAC (+ DBCO/BCN Reagent) Reaction_Setup->SPAAC Purification_2 Final Purification CuAAC->Purification_2 SPAAC->Purification_2 Bioconjugate Bioconjugate Purification_2->Bioconjugate

Caption: Workflow for azido-peptide synthesis and conjugation.

Logical Relationship of Click Chemistry Reactions

The choice between CuAAC and SPAAC depends on the experimental context, particularly the sensitivity of the biological system to copper.

G Start Azido-Peptide Available Decision Is the system sensitive to copper? Start->Decision SPAAC_Path Use Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Decision->SPAAC_Path Yes CuAAC_Path Use Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Decision->CuAAC_Path No SPAAC_Reagents Reagents: - Strained Alkyne (e.g., DBCO) - No catalyst needed SPAAC_Path->SPAAC_Reagents CuAAC_Reagents Reagents: - Terminal Alkyne - Cu(I) source (CuSO4 + reductant) - Ligand (optional) CuAAC_Path->CuAAC_Reagents End Bioconjugate SPAAC_Reagents->End CuAAC_Reagents->End

Caption: Decision tree for choosing a click chemistry reaction.

Applications in Research and Drug Development

The versatility of this compound has led to its use in a wide range of applications:

  • Peptide Labeling: Site-specific labeling of peptides with fluorophores, quenchers, or biotin (B1667282) for use in fluorescence resonance energy transfer (FRET) studies, immunoassays, and affinity purification.

  • Antibody-Drug Conjugates (ADCs): The azide handle allows for the precise attachment of cytotoxic drugs to antibodies, creating homogenous ADCs with controlled drug-to-antibody ratios.

  • Peptide Cyclization: Intramolecular click reactions between an azide and an alkyne within the same peptide chain can be used to generate cyclic peptides with enhanced stability and bioactivity.

  • Surface Immobilization: Peptides containing N3-L-Orn can be "clicked" onto surfaces functionalized with alkynes, which is useful for creating peptide-based biosensors and microarrays.

  • Development of Peptide-Based Therapeutics: The introduction of non-native triazole linkages can improve the pharmacokinetic properties of peptide drugs by increasing their resistance to enzymatic degradation.

Conclusion

This compound is a powerful and versatile building block for the synthesis of modified peptides. Its compatibility with standard Fmoc-SPPS and the bioorthogonality of the azide group make it an essential tool for researchers in academia and industry. The ability to perform highly efficient and specific click chemistry reactions opens up a vast array of possibilities for creating novel bioconjugates, peptidomimetics, and therapeutic agents. The detailed protocols and workflows provided in this guide serve as a practical resource for the successful application of this valuable chemical entity in research and development.

References

An In-depth Technical Guide to Nδ-(9-Fluorenylmethyloxycarbonyl)-L-azidoornithine (N3-L-Orn(Fmoc)-OH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N3-L-Orn(Fmoc)-OH, a chemically modified amino acid analog crucial for advanced peptide synthesis and bioconjugation. This document details its physicochemical properties, experimental protocols for its use in solid-phase peptide synthesis (SPPS) and bioorthogonal "click chemistry" reactions, and its applications in biomedical research.

Core Compound Specifications

This compound is a versatile building block for introducing an azide (B81097) moiety into peptides.[1] The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the delta-amino group makes it compatible with standard Fmoc-based solid-phase peptide synthesis.[1] The key feature of this compound is the terminal azide (N3) group, which serves as a handle for bioorthogonal conjugation reactions.[1]

PropertyValueReference(s)
CAS Number 1097192-04-5[1]
Molecular Weight 380.4 g/mol [1]
Molecular Formula C20H20N4O4
Purity ≥98%
Appearance White to off-white solid
Solubility Soluble in DMF, DCM
Storage Conditions -20°C, stable for up to three years

Experimental Protocols

The primary applications of this compound are in the synthesis of azide-modified peptides and their subsequent conjugation to other molecules via click chemistry.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of this compound into a peptide sequence using a standard Fmoc-based SPPS workflow.

Materials:

  • Fmoc-Rink Amide resin (or other suitable solid support)

  • This compound

  • Other Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA, NMM)

  • 20% (v/v) piperidine (B6355638) in DMF (for Fmoc deprotection)

  • DMF (peptide synthesis grade)

  • DCM

  • Cleavage cocktail (e.g., TFA/H2O/TIS, 95:2.5:2.5)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vial, dissolve this compound (3 equivalents), a coupling reagent like HBTU (3 equivalents), and a base such as DIPEA (6 equivalents) in DMF. Allow to pre-activate for a few minutes.

  • Coupling: Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature. Monitor the coupling reaction using a ninhydrin (B49086) test.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group with 20% piperidine in DMF.

  • Cleavage and Deprotection: Wash the resin with DCM and dry. Treat the resin with a cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet the peptide, and dry. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

spss_workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Coupling Deprotection->Coupling Activation Amino Acid Activation (this compound + HBTU/DIPEA) Activation->Coupling Washing Washing (DMF) Coupling->Washing Repeat Another Cycle? Washing->Repeat Repeat->Deprotection Yes Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection No Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Figure 1: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-modified peptide with an alkyne-containing molecule.

Materials:

  • Azide-containing peptide (synthesized as per protocol 2.1)

  • Alkyne-functionalized molecule (e.g., a fluorescent dye, drug molecule)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

  • DMSO (if needed for solubility)

Procedure:

  • Reactant Preparation: Dissolve the azide-containing peptide in the reaction buffer to a final concentration of 1-10 mM. Dissolve the alkyne-functionalized molecule in a minimal amount of DMSO and then dilute it into the reaction buffer. A slight molar excess (1.1-1.5 equivalents) of the alkyne is typically used.

  • Reagent Stock Solutions: Prepare fresh stock solutions of 20 mM CuSO4, 50 mM THPTA, and 100 mM sodium ascorbate in water.

  • Reaction Setup: In a reaction tube, combine the azide-peptide and alkyne-molecule solutions.

  • Initiation of Reaction: Add the CuSO4 and THPTA solutions to the reaction mixture (final concentrations typically 50-250 µM CuSO4 and a 5:1 ligand to copper ratio). Finally, add the sodium ascorbate solution to a final concentration of 5 mM to reduce Cu(II) to the catalytic Cu(I) species.

  • Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.

  • Purification: Purify the resulting peptide conjugate using RP-HPLC.

cuaac_workflow cluster_reactants Reactants cluster_reagents Reagents Azide_Peptide Azide-Modified Peptide Reaction_Mix Reaction Mixture (Aqueous Buffer) Azide_Peptide->Reaction_Mix Alkyne_Molecule Alkyne-Functionalized Molecule Alkyne_Molecule->Reaction_Mix CuSO4 CuSO4 CuSO4->Reaction_Mix NaAsc Sodium Ascorbate NaAsc->Reaction_Mix Ligand THPTA Ligand Ligand->Reaction_Mix Triazole_Product 1,4-Disubstituted Triazole (Peptide Conjugate) Reaction_Mix->Triazole_Product Click Reaction

Figure 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click chemistry variant is ideal for bioconjugation in sensitive biological systems.

Materials:

  • Azide-containing peptide

  • Strained alkyne-functionalized molecule (e.g., DBCO, BCN)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Organic co-solvent (e.g., DMSO, if needed)

Procedure:

  • Dissolve Reactants: Dissolve the azide-containing peptide in the reaction buffer to a final concentration of 1-10 mM. Dissolve the strained alkyne-functionalized molecule in a minimal amount of a compatible organic solvent and then dilute it into the reaction buffer. A slight molar excess (1.1-1.5 equivalents) of the alkyne reagent is typically used.

  • Reaction Incubation: Mix the solutions of the azide-peptide and the strained alkyne. Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the concentration and reactivity of the reactants.

  • Monitoring and Purification: Monitor the reaction progress by LC-MS. Purify the final conjugate using RP-HPLC.

spaac_workflow cluster_reactants Reactants Azide_Peptide Azide-Modified Peptide Reaction_Mix Reaction Mixture (Physiological Buffer) Azide_Peptide->Reaction_Mix Strained_Alkyne Strained Alkyne (e.g., DBCO, BCN) Strained_Alkyne->Reaction_Mix Triazole_Product Stable Triazole (Peptide Conjugate) Reaction_Mix->Triazole_Product Spontaneous Reaction

Figure 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Applications in Research and Drug Development

The ability to incorporate azides into peptides site-specifically opens up numerous possibilities in basic research and therapeutic development.

  • Antibody-Drug Conjugates (ADCs): this compound can be used to synthesize peptides that are then conjugated to antibodies and cytotoxic drugs, creating targeted cancer therapies.

  • Peptide Labeling: Azide-modified peptides can be labeled with fluorescent dyes or other reporter molecules for use in imaging and tracking studies.

  • Cyclic Peptides: The azide group can participate in intramolecular reactions to create cyclic peptides, which often exhibit enhanced stability and biological activity.

  • Elucidating Signaling Pathways: L-ornithine itself can activate Ca2+ signaling through the calcium-sensing receptor (CaSR), a G-protein coupled receptor (GPCR). Peptides containing ornithine analogs can be used as tools to probe these and other cellular signaling pathways. For instance, a synthesized peptide could be used to investigate the downstream effects of CaSR activation, such as the modulation of mitogen-activated protein kinase (MAPK) pathways.

signaling_pathway Orn_Peptide Ornithine-Containing Peptide CaSR Calcium-Sensing Receptor (CaSR - a GPCR) Orn_Peptide->CaSR G_Protein G-Protein Activation CaSR->G_Protein ROCE Receptor-Operated Ca2+ Entry (ROCE) G_Protein->ROCE Ca_Influx Increased Intracellular Ca2+ ROCE->Ca_Influx p38_MAPK p38 MAPK Activation Ca_Influx->p38_MAPK Cellular_Response Cellular Response (e.g., Protection from Oxidative Stress) p38_MAPK->Cellular_Response

Figure 4: Potential L-Ornithine-Mediated Signaling Pathway.

Conclusion

This compound is an invaluable tool for chemical biologists, medicinal chemists, and drug development scientists. Its compatibility with standard peptide synthesis and the bioorthogonality of the azide group enable the precise construction of complex and functionalized peptides for a wide range of applications, from fundamental biological studies to the development of novel therapeutics.

References

An In-depth Technical Guide to the Synthesis of Peptides Containing Non-Canonical Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-canonical amino acids (ncAAs) into peptides represents a paradigm shift in peptide chemistry and drug discovery. By moving beyond the 20 proteinogenic amino acids, researchers can design peptides with enhanced therapeutic properties, including increased proteolytic stability, improved bioavailability, and novel functionalities.[1][2][3] This technical guide provides an in-depth overview of the core strategies for synthesizing ncAA-containing peptides, detailed experimental protocols for synthesis and analysis, and a discussion of their application in probing complex biological systems.

Introduction: Expanding the Chemical Repertoire of Peptides

Peptides are highly specific and potent signaling molecules, making them attractive therapeutic candidates. However, their utility is often limited by poor metabolic stability and low cell permeability.[4] The introduction of non-canonical amino acids—amino acids not found in natural polypeptide chains—is a powerful strategy to overcome these limitations.[5] ncAAs can introduce a vast array of chemical functionalities, including photo-crosslinkers, fluorescent probes, and unique side chains that can induce stable secondary structures or facilitate novel molecular interactions. These modifications are critical for developing next-generation peptide drugs targeting previously "undruggable" protein surfaces.

There are two primary approaches for incorporating ncAAs into peptides: chemical synthesis, predominantly Solid-Phase Peptide Synthesis (SPPS), and biological synthesis, which leverages the cell's translational machinery through techniques like Genetic Code Expansion (GCE).

Core Synthesis Strategies

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the workhorse for chemical peptide synthesis, allowing for the stepwise assembly of a peptide chain on a solid resin support. The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is the most common method due to its mild deprotection conditions, which are compatible with a wide range of sensitive ncAAs and post-translational modifications.

The general workflow involves cycles of:

  • Deprotection: Removal of the N-terminal Fmoc group with a mild base (e.g., piperidine).

  • Coupling: Activation of the next Fmoc-protected amino acid's carboxyl group and its subsequent coupling to the free N-terminus of the growing peptide chain.

  • Washing: Removal of excess reagents and byproducts.

This cycle is repeated until the desired sequence is assembled, after which the peptide is cleaved from the resin and all side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid).

Diagram: Fmoc-SPPS Workflow

spss_workflow cluster_cycle Synthesis Cycle (Repeated) Deprotection Fmoc Deprotection (20% Piperidine (B6355638)/DMF) Wash1 Wash (DMF) Deprotection->Wash1 Remove Fmoc adduct Coupling Amino Acid Coupling (ncAA + Activator) Wash1->Coupling Prepare for coupling Wash2 Wash (DMF) Coupling->Wash2 Remove excess reagents Wash2->Deprotection Start next cycle Cleavage Final Cleavage & Deprotection (TFA) Wash2->Cleavage After final cycle Start Start: Resin-bound Amino Acid Start->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow of Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.

Biological and In Vitro Synthesis

Biological methods offer powerful alternatives for producing long peptides and proteins containing ncAAs. These techniques reprogram the genetic code to assign a specific codon, often a stop codon like UAG (amber), to an ncAA.

  • Genetic Code Expansion (GCE): This in vivo method relies on an engineered, orthogonal aminoacyl-tRNA synthetase/tRNA pair. The synthetase specifically charges the ncAA onto the orthogonal tRNA, which then recognizes the reassigned codon on the mRNA during ribosomal translation.

  • Cell-Free Protein Synthesis (CFPS): CFPS systems utilize cell lysates or reconstituted translational machinery in an open, in vitro environment. This approach overcomes issues of ncAA transport and cytotoxicity, allowing for direct control over reaction components and efficient incorporation of a wide range of ncAAs. The use of extracts from genomically recoded organisms, which lack release factors for the reassigned stop codon, can dramatically increase yield and fidelity.

Quantitative Data Presentation

Synthesizing ncAA-containing peptides presents unique challenges that can affect overall yield and purity. The efficiency of incorporation varies greatly depending on the synthesis method and the specific ncAA used.

Table 1: Comparison of ncAA Peptide Synthesis Methodologies

ParameterSolid-Phase Peptide Synthesis (SPPS)Genetic Code Expansion (GCE) / In VivoCell-Free Protein Synthesis (CFPS)
Peptide Length Typically < 60 amino acidsFull-length proteins possibleFull-length proteins possible
Yield Milligrams to gramsMicrograms to low milligrams per liter of cultureUp to milligrams per milliliter of reaction
Purity Challenges Deletion/truncated sequences, racemization, side reactions.Mis-incorporation of canonical amino acids, low expression levels.Competition with release factors (in standard extracts), tRNA mis-acylation.
ncAA Scope Very broad; relies on availability of protected ncAA building blocks.Limited by ncAA transport into the cell and recognition by the orthogonal synthetase.Very broad; circumvents cell wall and cytotoxicity issues.
Key Advantage High purity of final product, broad ncAA compatibility.Production of large, complex proteins within a cellular context.High speed, open system allows direct manipulation of components.

Table 2: Common Challenges in Fmoc-SPPS of ncAA Peptides

ChallengeDescriptionMitigation Strategy
Low Coupling Efficiency Steric hindrance from bulky ncAA side chains can slow or prevent complete peptide bond formation, leading to deletion sequences.Use stronger coupling reagents (e.g., HATU, COMU), extend coupling times, perform double couplings.
Aggregation Hydrophobic sequences, particularly those containing certain ncAAs, can aggregate on the resin, blocking reagent access.Use high-swelling resins (e.g., PEG-based), add chaotropic salts (e.g., LiCl), or synthesize at elevated temperatures.
Side Reactions The unique functionalities of some ncAAs can be incompatible with standard deprotection or cleavage cocktails.Use specialized or orthogonal side-chain protecting groups tailored to the ncAA's chemistry.
Purification Bottlenecks The crude product can have very low initial purity (<5%), making purification by RP-HPLC difficult and time-consuming.Optimize coupling/deprotection cycles to maximize crude purity; utilize orthogonal purification methods if necessary.

Detailed Experimental Protocols

Protocol 1: Fmoc-SPPS of a Peptide Containing a Photo-Crosslinking ncAA

This protocol describes the manual synthesis of a short peptide incorporating p-benzoyl-L-phenylalanine (pBpa), a commonly used photo-crosslinking ncAA.

Materials:

  • Fmoc-Rink Amide MBHA resin (low-loading, e.g., 0.3 mmol/g)

  • Fmoc-protected amino acids (including Fmoc-pBpa-OH)

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection Solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O

Procedure:

  • Resin Preparation: Swell 100 mg of resin (0.03 mmol scale) in DMF in a reaction vessel for 1 hour. Drain the solvent.

  • Fmoc Deprotection: Add 2 mL of 20% piperidine/DMF to the resin. Agitate for 5 minutes, drain. Add a fresh 2 mL of 20% piperidine/DMF and agitate for 15 minutes. Drain the solution.

  • Washing: Wash the resin thoroughly with DMF (5 x 2 mL) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (0.12 mmol, 4 eq.) and HBTU (0.12 mmol, 4 eq.) in 1 mL of DMF.

    • Add DIPEA (0.24 mmol, 8 eq.) to the vial.

    • Immediately add the activated amino acid solution to the resin. Agitate for 1-2 hours.

    • To monitor completion, perform a Kaiser (ninhydrin) test. If the test is positive (blue beads), repeat the coupling.

  • Washing: Wash the resin with DMF (5 x 2 mL).

  • Repeat Cycle: Repeat steps 2-5 for each amino acid in the sequence, using Fmoc-pBpa-OH at the desired position.

  • Final Deprotection: After the final coupling, perform one last Fmoc deprotection (Step 2) and washing (Step 3). Finally, wash with DCM (3 x 2 mL) and dry the resin under vacuum.

  • Cleavage and Global Deprotection: Add 2 mL of cleavage cocktail to the dried resin. Agitate for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the cleavage solution into a cold (0 °C) tube of diethyl ether (10 mL). A white precipitate (the crude peptide) should form. Centrifuge, decant the ether, and repeat the ether wash twice.

  • Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification.

Protocol 2: Purification by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the standard method for purifying synthetic peptides based on their hydrophobicity.

Materials:

  • RP-HPLC system with a C18 column (preparative or semi-preparative).

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in acetonitrile (B52724) (ACN).

  • Crude peptide dissolved in a minimal amount of Mobile Phase A.

Procedure:

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.

  • Sample Injection: Inject the dissolved crude peptide onto the column.

  • Elution Gradient: Run a linear gradient to elute the peptide. A typical gradient is from 5% to 65% Mobile Phase B over 60 minutes. Monitor the eluate absorbance at 214 nm (peptide bonds) and 280 nm (aromatic residues).

  • Fraction Collection: Collect fractions (e.g., 1 mL each) corresponding to the major peaks.

  • Purity Analysis: Analyze a small aliquot of each collected fraction using analytical RP-HPLC to determine which fractions contain the target peptide at the desired purity (>95%).

  • Pooling and Lyophilization: Pool the pure fractions, freeze the solution, and lyophilize (freeze-dry) to obtain a fluffy white powder of the purified peptide.

Protocol 3: Characterization by Mass Spectrometry

Mass spectrometry is essential to confirm the identity of the synthetic peptide by verifying its molecular weight.

Materials:

  • Electrospray Ionization (ESI) or MALDI-TOF Mass Spectrometer.

  • Solvent: 0.1% formic acid in 50:50 water/acetonitrile.

  • Purified peptide sample.

Procedure:

  • Sample Preparation: Dissolve a small amount of the lyophilized peptide in the analysis solvent to a final concentration of ~10 µM.

  • Mass Analysis:

    • For ESI-MS: Infuse the sample directly or via LC-MS into the spectrometer. Acquire the mass spectrum. The peptide will typically appear as a series of multiply charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺). Deconvolute the resulting envelope of peaks to determine the monoisotopic mass.

    • For MALDI-TOF-MS: Mix the peptide solution with a MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a target plate and allow it to dry. Acquire the spectrum. The peptide will typically appear as a singly protonated ion ([M+H]⁺).

  • Data Verification: Compare the experimentally observed mass to the calculated theoretical mass of the peptide. The masses should match within an acceptable error margin (typically < 10 ppm for high-resolution instruments). Check for common adducts (+22 Da for sodium) or modifications (+16 Da for oxidation).

Application: Probing a GPCR Signaling Pathway

ncAAs are invaluable tools for elucidating complex biological processes. For example, incorporating a photo-crosslinking ncAA like pBpa into a peptide ligand that targets a G protein-coupled receptor (GPCR) allows for covalent trapping and identification of direct binding partners upon UV irradiation. This helps map the ligand-receptor interface and can stabilize transient signaling complexes for further study.

Diagram: GPCR Photo-Crosslinking Workflow

gpcr_pathway cluster_synthesis Probe Synthesis cluster_experiment Live Cell Experiment cluster_analysis Analysis SPPS 1. SPPS Synthesis of Peptide Ligand with pBpa Purify 2. HPLC Purification & MS Verification SPPS->Purify Incubate 3. Incubate Peptide-pBpa with Cells Expressing GPCR Purify->Incubate UV 4. UV Irradiation (365 nm) to Induce Crosslinking Incubate->UV Lysis 5. Cell Lysis UV->Lysis PullDown 6. Affinity Pulldown of Covalent Complex Lysis->PullDown SDS 7. SDS-PAGE & Western Blot PullDown->SDS MS_Analysis 8. In-gel Digest & LC-MS/MS Analysis PullDown->MS_Analysis Identification Identify Receptor & Binding Site MS_Analysis->Identification

Caption: Workflow for identifying peptide-receptor interactions using a photo-crosslinking ncAA.

This workflow enables the precise identification of receptor-ligand interactions in a native cellular environment. The covalently linked complex can be isolated and analyzed by mass spectrometry to map the exact site of interaction, providing critical insights for structure-based drug design. This approach has been successfully used to study ligand binding to various GPCRs and other challenging membrane proteins.

Conclusion and Future Outlook

The synthesis of peptides containing non-canonical amino acids is a rapidly advancing field that is pushing the boundaries of medicinal chemistry and chemical biology. While challenges in synthesis efficiency and purification remain, the development of optimized SPPS protocols, robust cell-free expression systems, and new bio-orthogonal chemistries are continually expanding the toolkit available to researchers. The ability to install novel chemical functionalities into peptides with site-specific precision will continue to drive the discovery of potent and selective therapeutics and sophisticated molecular probes to unravel the complexities of cellular signaling.

References

An In-depth Technical Guide to Bioorthogonal Chemistry with Azide Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cellular biology and therapeutic development, the ability to selectively visualize and manipulate biomolecules in their native environment is paramount. Bioorthogonal chemistry, a field pioneered by Carolyn R. Bertozzi, provides a powerful toolkit for achieving this with remarkable precision.[1] These reactions involve pairs of functional groups that are mutually reactive but remain inert to the complex milieu of biological systems.[2][3] Among the most versatile and widely adopted bioorthogonal reporters is the azide (B81097) (N₃) group.[4] When incorporated into amino acids, this small, abiotic functional group enables the site-specific modification of proteins, unlocking a vast array of applications in proteomics, drug targeting, and fundamental biological research.[5][6][7]

This technical guide provides a comprehensive overview of the principles and methodologies underpinning the use of azide-containing amino acids in bioorthogonal chemistry. It is designed to serve as a practical resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data for reaction optimization, and visualizations of key workflows and concepts.

Core Concepts: The Azide as a Bioorthogonal Handle

The azide functional group is an ideal bioorthogonal handle due to several key properties:

  • Small Size: Its diminutive size minimizes potential perturbations to the structure and function of the protein into which it is incorporated.[5]

  • Abiotic Nature: Azides are virtually absent from native biological systems, ensuring that they will not participate in unwanted side reactions with endogenous molecules.[1]

  • Stability: The azide group is stable under physiological conditions, including aqueous environments and varying pH.[5]

  • Specific Reactivity: Azides undergo highly specific and efficient reactions with a limited number of complementary functional groups, most notably phosphines and alkynes.[4][5]

The incorporation of azide-bearing unnatural amino acids into proteins can be achieved through both residue-specific and site-specific methods.[8] Residue-specific incorporation typically involves the metabolic labeling of cells with an azide-containing analog of a natural amino acid, such as L-azidohomoalanine (AHA) as a methionine surrogate.[6][7][9] Site-specific incorporation, on the other hand, often utilizes engineered aminoacyl-tRNA synthetases to introduce an azide-bearing amino acid in response to a specific codon, allowing for precise placement within the protein sequence.[10][11]

Once incorporated, the azide group serves as a versatile chemical handle for a variety of bioorthogonal ligation reactions. The three most prominent of these are the Staudinger ligation, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][4][12][13]

Key Bioorthogonal Reactions with Azide Amino Acids

Staudinger Ligation

The Staudinger ligation is a classic bioorthogonal reaction that forms a stable amide bond between an azide and a triarylphosphine that is engineered to contain an electrophilic trap.[14] The reaction proceeds in two main steps: the initial reaction between the azide and the phosphine (B1218219) to form an aza-ylide intermediate, followed by an intramolecular cyclization and hydrolysis to yield the final amide product and a phosphine oxide byproduct.[14][15][]

While highly selective and effective in biological systems, the Staudinger ligation generally exhibits slower reaction kinetics compared to "click chemistry" alternatives.[2][3]

dot

Staudinger Ligation Mechanism.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, often referred to as "click chemistry," is a highly efficient and regioselective 1,3-dipolar cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species.[5][17][18] This reaction forms a stable 1,4-disubstituted triazole linkage.[5] CuAAC is characterized by its exceptionally fast reaction rates and high yields, even at low reactant concentrations.[17][18] However, the requirement for a copper catalyst, which can be toxic to living cells, often limits its application to in vitro or ex vivo systems.[4][12][13] To mitigate cytotoxicity, various ligands have been developed to stabilize the copper(I) catalyst and protect biomolecules from oxidative damage.[17][18][19][20]

dot

Drug_Development_Workflow cluster_protein_engineering Protein Engineering cluster_conjugation Bioorthogonal Conjugation cluster_product Final Product cluster_application Application Incorp Incorporate Azide Amino Acid into Protein (e.g., Antibody) React React with Alkyne-Drug (CuAAC or SPAAC) Incorp->React ADC Homogeneous Antibody-Drug Conjugate React->ADC Therapy Targeted Cancer Therapy ADC->Therapy

References

A Technical Guide to Fmoc-Protected Ornithine Derivatives in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of Fmoc-protected ornithine derivatives, essential building blocks in Solid-Phase Peptide Synthesis (SPPS) for the creation of complex and modified peptides. The unique properties of these derivatives, particularly the orthogonal protection strategies they enable, are pivotal in the development of novel peptide-based therapeutics and research tools.

Introduction to Ornithine in Peptide Synthesis

Ornithine, a non-proteinogenic amino acid, is a valuable component in peptide chemistry. Its side chain contains a primary amine that, when appropriately protected, offers a site for various chemical modifications. This functionality is extensively utilized for the synthesis of branched peptides, cyclic peptides, and for the conjugation of molecules such as labels or drugs.[1][2] The success of incorporating ornithine into a peptide sequence via SPPS hinges on a robust protection strategy that is orthogonal to the Nα-Fmoc protection.[3][4]

Core Concepts: Orthogonal Protection in Fmoc-SPPS

Fmoc-based SPPS relies on the use of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the temporary protection of the α-amino group.[5] For amino acids with reactive side chains, such as ornithine, an additional "permanent" protecting group is required. This side-chain protecting group must remain intact during the repetitive cycles of Fmoc deprotection (typically with piperidine) and coupling.

The principle of orthogonality is crucial: the side-chain protecting group should be removable under conditions that do not affect the Nα-Fmoc group or the linkage of the peptide to the solid support. This allows for selective deprotection and modification of the ornithine side chain while the peptide remains attached to the resin.

Orthogonal_Protection cluster_Fmoc_Deprotection Fmoc Deprotection Cycle cluster_Side_Chain_Deprotection Orthogonal Side-Chain Deprotection Peptide_Resin Peptide-Resin (Fmoc-AA-Orn(PG)-...-Resin) Fmoc_Deprotection Treat with 20% Piperidine (B6355638) in DMF Free_Amine H₂N-AA-Orn(PG)-...-Resin Coupling Couple next Fmoc-AA-OH Elongated_Peptide Fmoc-AA-AA-Orn(PG)-...-Resin Selective_Deprotection Treat with mild acid (e.g., 1-2% TFA in DCM for Mmt) Modified_Peptide Fmoc-AA-Orn(H₂N)-...-Resin Side_Chain_Reaction On-resin modification (e.g., cyclization, branching)

Key Fmoc-Ornithine Derivatives and Their Properties

Several Fmoc-ornithine derivatives are commercially available, each with a different side-chain protecting group suited for specific applications. The choice of the protecting group is dictated by the desired deprotection conditions and the overall synthetic strategy.

Fmoc-L-Orn(Boc)-OH

The tert-butyloxycarbonyl (Boc) group is a widely used acid-labile protecting group. It is stable to the basic conditions of Fmoc removal but is cleaved with strong acids like trifluoroacetic acid (TFA), typically during the final cleavage of the peptide from the resin. This makes Fmoc-Orn(Boc)-OH suitable for incorporating ornithine into linear peptides where side-chain modification is not required.

Fmoc-L-Orn(Mmt)-OH

The monomethoxytrityl (Mmt) group is a highly acid-labile protecting group. Its key advantage is that it can be selectively removed under very mild acidic conditions (e.g., 1-2% TFA in dichloromethane) that do not cleave other acid-labile groups like Boc or the peptide from most resins. This orthogonality makes Fmoc-L-Orn(Mmt)-OH an ideal building block for the synthesis of branched and cyclic peptides.

Other Derivatives

Other protecting groups for the ornithine side chain include the ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) and Mtt (4-methyltrityl) groups, which offer alternative orthogonal deprotection schemes. The ivDde group is labile to hydrazine, while the Mtt group, similar to Mmt, is cleaved under mildly acidic conditions.

Quantitative Data of Key Derivatives

The physicochemical properties of these derivatives are crucial for their effective application in SPPS.

PropertyFmoc-L-Orn(Boc)-OHFmoc-L-Orn(Mmt)-OH
CAS Number 109425-55-01192825-56-1
Molecular Formula C₂₅H₃₀N₂O₆C₄₀H₃₈N₂O₄
Molecular Weight 454.5 g/mol 610.7 g/mol
Appearance White to off-white powderLight yellow to grey powder
Purity (HPLC) ≥ 98%≥ 92%
Melting Point 115-125 °C136 - 137 °C
Storage Temperature 2-8 °C0 - 8 °C
Solubility Soluble in DMF, DCMSoluble in DMF, DCM

Experimental Protocols

General Fmoc-SPPS Cycle

The incorporation of an Fmoc-ornithine derivative follows the standard Fmoc-SPPS workflow.

SPPS_Cycle Start Start with resin-bound peptide (Free N-terminus) Fmoc_Deprotection 1. Fmoc Deprotection: 20% Piperidine in DMF (10-20 min) Start->Fmoc_Deprotection Washing1 2. Washing: DMF Fmoc_Deprotection->Washing1 Coupling 3. Amino Acid Coupling: Fmoc-Orn(PG)-OH (3-5 eq) Coupling reagent (e.g., HCTU, 3 eq) Base (e.g., DIPEA, 9 eq) in DMF (30-60 min) Washing1->Coupling Washing2 4. Washing: DMF Coupling->Washing2 Repeat Repeat for next amino acid Washing2->Repeat

Protocol:

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM) for at least 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the growing peptide chain by treating it with a 20% solution of piperidine in DMF for 10-20 minutes.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

  • Amino Acid Coupling:

    • Activate the Fmoc-ornithine derivative (typically 3-5 equivalents) with a coupling reagent such as HCTU (3 equivalents) in the presence of a base like N,N-diisopropylethylamine (DIPEA) (9 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and allow the reaction to proceed for 30-60 minutes.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • This cycle is repeated for each amino acid in the peptide sequence.

Selective Deprotection of the Mmt Group

The key utility of Fmoc-L-Orn(Mmt)-OH lies in the selective removal of the Mmt group on-resin.

Mmt_Deprotection_Workflow Start Start: Peptidyl-resin with Fmoc-Orn(Mmt)-OH incorporated Wash_DCM 1. Wash resin with DCM Start->Wash_DCM Prepare_Cocktail 2. Prepare deprotection cocktail: 1-2% TFA in DCM Wash_DCM->Prepare_Cocktail Treat_Resin 3. Treat resin with cocktail (2 min, repeat 5-10 times) Prepare_Cocktail->Treat_Resin Wash_DCM2 4. Wash resin with DCM Treat_Resin->Wash_DCM2 Neutralize 5. Neutralize with 10% DIPEA in DMF Wash_DCM2->Neutralize Final_Wash 6. Final wash with DMF and DCM Neutralize->Final_Wash Result Result: Exposed δ-amino group on ornithine side chain Final_Wash->Result

Protocol:

  • Resin Preparation: After incorporating Fmoc-L-Orn(Mmt)-OH and elongating the peptide chain as desired, thoroughly wash the peptidyl-resin with DCM.

  • Deprotection Cocktail: Prepare a solution of 1-2% trifluoroacetic acid (TFA) in DCM.

  • Mmt Removal: Treat the resin with the TFA/DCM solution for approximately 2 minutes. Repeat this treatment 5-10 times until deprotection is complete. The release of the trityl cation can be monitored by the appearance of a yellow-orange color.

  • Washing and Neutralization: Wash the resin with DCM, followed by a neutralization step with 10% DIPEA in DMF, and then final washes with DMF and DCM. The exposed δ-amino group is now ready for further modification.

On-Resin Cyclization (Lactam Bridge Formation)

Following selective deprotection of the ornithine side chain, a common application is the formation of a lactam bridge to create a cyclic peptide.

Protocol:

  • Selective Deprotection: Perform the selective deprotection of the ornithine side-chain protecting group (e.g., Mmt) as described above.

  • Carboxyl Group Activation: The C-terminal carboxylic acid of the peptide (if it is to be cyclized head-to-tail) or the side-chain carboxyl group of another amino acid (e.g., Asp or Glu) is activated on-resin using standard coupling reagents (e.g., HCTU/DIPEA).

  • Cyclization: The activated carboxyl group reacts with the deprotected ornithine side-chain amine, forming the cyclic peptide on the resin.

  • Cleavage and Deprotection: The final cyclic peptide is cleaved from the resin and all remaining side-chain protecting groups are removed using a strong acid cocktail (e.g., TFA/H₂O/TIPS 95:2.5:2.5).

Applications in Research and Drug Development

The ability to introduce ornithine and selectively modify its side chain has significant implications in peptide science.

  • Branched Peptides: A second peptide chain can be synthesized on the deprotected ornithine side chain, creating branched or dendritic peptide structures.

  • Cyclic Peptides: The ornithine side chain can be used to form a lactam bridge with the C-terminus or another amino acid side chain, leading to cyclic peptides with constrained conformations. This is often done to improve metabolic stability and receptor binding affinity.

  • Peptide Conjugation: The exposed amine on the ornithine side chain is a convenient handle for conjugating other molecules, such as fluorescent dyes, polyethylene (B3416737) glycol (PEG), or cytotoxic drugs for targeted delivery.

  • Combinatorial Libraries: On-resin modification of the ornithine side chain allows for the generation of diverse peptide libraries for high-throughput screening and drug discovery.

Conclusion

Fmoc-protected ornithine derivatives, particularly those allowing for orthogonal side-chain deprotection, are indispensable tools in modern peptide chemistry. A thorough understanding of their properties and the associated experimental protocols is fundamental for the successful synthesis of complex and modified peptides. These building blocks continue to empower researchers and drug developers in creating novel peptide-based molecules with enhanced therapeutic potential and diverse applications in biomedical research.

References

A Technical Guide to Azido-ornithine and Azido-lysine in Peptide Synthesis for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the synthesis, applications, and comparative advantages of azido-ornithine and azido-lysine for the development of novel peptide-based therapeutics and research tools.

The site-specific incorporation of non-canonical amino acids into peptides is a powerful strategy for enhancing their therapeutic properties and for enabling advanced research applications. Among the various functionalized amino acids, those bearing an azide (B81097) group, such as azido-ornithine and azido-lysine, have gained significant traction. The azide moiety serves as a versatile chemical handle for bioorthogonal "click chemistry" reactions, allowing for the precise attachment of a wide array of functionalities, including fluorescent dyes, radiolabels, polyethylene (B3416737) glycol (PEG) chains, and cytotoxic drugs. This guide provides a detailed comparison of azido-ornithine and azido-lysine in the context of peptide synthesis, offering insights into their respective synthesis protocols, quantitative performance, and key considerations for their application in drug development and scientific research.

Core Comparison: Azido-ornithine vs. Azido-lysine

Both δ-azido-L-ornithine and ε-azido-L-lysine are valuable building blocks in solid-phase peptide synthesis (SPPS), primarily utilized for their ability to introduce an azide group for subsequent modification via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2][3][4] The choice between these two amino acids often depends on the specific requirements of the final peptide conjugate, including desired linker length and potential impacts on peptide solubility and conformation.

A critical consideration when incorporating azido-lysine is the potential for reduced peptide solubility. The replacement of a lysine (B10760008) residue with azido-lysine eliminates the primary amine on the side chain, thereby removing a potential positive charge at physiological pH.[5] This loss of charge can lead to decreased hydrophilicity and, in some cases, aggregation of the peptide.[5] As a shorter homolog of lysine, azido-ornithine shares this characteristic of a non-ionizable side chain after conversion to its azido (B1232118) derivative. While direct comparative studies on the solubility of peptides containing azido-ornithine versus azido-lysine are not extensively documented, it is reasonable to infer that similar solubility challenges may arise with both. The slightly shorter side chain of azido-ornithine may have a minor impact on the overall hydrophobicity of the peptide compared to azido-lysine.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and reactivity of peptides containing azido-ornithine and azido-lysine.

ParameterFmoc-δ-azido-L-ornithineFmoc-ε-azido-L-lysineReference
Yield of Fmoc-azido amino acid synthesis 92% (over two steps)89% (over two steps)[6]
Yield of model tripeptide (Ac-X-Phe-Phe-NH₂) synthesis 77%71%[6]

Table 1: Synthesis Yields of Fmoc-Protected Azido Amino Acids and Their Incorporation into Model Peptides.

ReactionAzide-Containing ReactantSecond-Order Rate Constant (k₂)Reference
SPAAC with DBCOPeptide containing a novel positively charged azido-amino acid0.34 M⁻¹s⁻¹[5]
SPAAC with DBCOPeptide containing azido-lysine (N₃K)Not explicitly stated, but ligation is reported to be slightly faster than the novel amino acid[5]
SPAAC with BCNPeptide containing a novel positively charged azido-amino acid0.28 M⁻¹s⁻¹[5]

Table 2: Kinetic Data for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reactions. (Note: Data for a novel positively charged azido-amino acid is provided as a relevant benchmark for SPAAC reactivity).

Experimental Protocols

Detailed methodologies for the synthesis of Fmoc-protected azido-ornithine and azido-lysine, their incorporation into peptides via SPPS, and subsequent purification are outlined below.

Synthesis of Fmoc-δ-azido-L-ornithine and Fmoc-ε-azido-L-lysine

A robust method for the synthesis of Fmoc-protected azido-ornithine and azido-lysine involves the orthogonal protection of the starting amino acid, followed by a diazotransfer reaction.[6]

Materials:

  • L-ornithine monohydrochloride or L-lysine monohydrochloride

  • Copper(II) acetate (B1210297) monohydrate

  • Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

  • 8-Quinolinol

  • N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Trifluoroacetic acid (TFA)

  • Imidazole-1-sulfonyl azide hydrochloride (or other diazotransfer reagent)

  • Solvents: Water, Methanol, Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

Procedure: [6]

  • Copper Complex Formation: L-ornithine·HCl or L-lysine·HCl is reacted with copper(II) acetate monohydrate in a basic aqueous solution to form the corresponding copper complex of the amino acid.

  • Boc Protection: The copper complex is then reacted with Boc₂O to selectively protect the side-chain amino group (δ-amino for ornithine, ε-amino for lysine).

  • Copper Removal: The copper is quantitatively removed using 8-quinolinol to yield the Boc-protected amino acid.

  • Fmoc Protection: The α-amino group is then acylated with Fmoc-OSu in a suitable solvent system.

  • Boc Deprotection: The Boc protecting group on the side chain is removed by treatment with TFA.

  • Diazotransfer Reaction: The final step is a diazotransfer reaction using a reagent such as imidazole-1-sulfonyl azide hydrochloride to convert the free side-chain amine to an azide, yielding Fmoc-δ-azido-L-ornithine or Fmoc-ε-azido-L-lysine.

Solid-Phase Peptide Synthesis (SPPS) Incorporating Azido-ornithine or Azido-lysine

The incorporation of Fmoc-protected azido-ornithine or azido-lysine into a peptide sequence follows standard Fmoc-SPPS protocols.[6][7]

Materials:

  • Fmoc-Rink amide resin (or other suitable solid support)

  • Fmoc-protected amino acids (including Fmoc-δ-azido-L-ornithine or Fmoc-ε-azido-L-lysine)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% piperidine (B6355638) in DMF

  • Solvents: DMF, DCM

  • Washing solvents: DMF, DCM, Methanol

Procedure: [6][7]

  • Resin Swelling: The resin is swollen in DMF for 30 minutes.

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF.

  • Amino Acid Coupling: The desired Fmoc-amino acid (3-5 equivalents) is pre-activated with a coupling reagent like HBTU (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF. This activated solution is then added to the resin, and the coupling reaction is allowed to proceed for 1-2 hours at room temperature. The completion of the reaction can be monitored by a Kaiser test.

  • Washing: The resin is washed thoroughly with DMF to remove excess reagents.

  • Repeat Cycles: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid in the peptide sequence, including the incorporation of Fmoc-azido-ornithine or Fmoc-azido-lysine.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, the N-terminal Fmoc group is removed.

  • Optional N-terminal Acetylation: The N-terminus can be acetylated using acetic anhydride (B1165640) and DIPEA in DMF.

Peptide Cleavage and Purification

Materials:

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

  • Solvents for HPLC: Acetonitrile, Water (both with 0.1% TFA)

Procedure: [7]

  • Cleavage from Resin: The peptide-bound resin is treated with a cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation: The cleavage mixture is filtered, and the filtrate is concentrated. The crude peptide is then precipitated by adding the concentrated solution to cold diethyl ether.

  • Washing and Drying: The precipitated peptide is collected by centrifugation, washed with cold diethyl ether, and dried under vacuum.

  • Purification: The crude peptide is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization: The purified peptide is characterized by analytical HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm its purity and identity.[7] The final product is typically obtained as a lyophilized powder.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate a relevant signaling pathway where peptides containing azido-amino acids could be employed and a typical experimental workflow for their synthesis and modification.

G Simplified RAS-RAF-MEK-ERK Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activation CellularResponse Cellular Response (Proliferation, Survival) TranscriptionFactors->CellularResponse PeptideInhibitor Peptide-based Inhibitor PeptideInhibitor->RAF

Caption: A diagram of the RAS-RAF-MEK-ERK signaling pathway, a key regulator of cell proliferation and survival that is often dysregulated in cancer.[8][9][10][11] Peptide-based inhibitors, potentially functionalized using azido-amino acids for targeted delivery or enhanced properties, can be designed to disrupt this pathway.

G Workflow for Peptide Synthesis and Click Modification Start Start with Fmoc-Rink Amide Resin SPPS Solid-Phase Peptide Synthesis (SPPS) - Fmoc deprotection - Amino acid coupling Start->SPPS Incorp Incorporate Fmoc-Azido-Orn/Lys-OH SPPS->Incorp Cleavage Cleavage from Resin and Deprotection SPPS->Cleavage Incorp->SPPS Continue SPPS Purification RP-HPLC Purification Cleavage->Purification AzidoPeptide Purified Azido-Peptide Purification->AzidoPeptide Click Click Chemistry (CuAAC or SPAAC) with Alkyne-Molecule AzidoPeptide->Click FinalPurification Final Purification Click->FinalPurification FinalProduct Final Peptide Conjugate FinalPurification->FinalProduct

References

A Technical Guide to the Solubility and Stability of Nδ-azido-Nα-(9-fluorenylmethyloxycarbonyl)-L-ornithine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

N3-L-Orn(Fmoc)-OH is a specialized amino acid derivative used in peptide synthesis and chemical biology.[1][2] Its utility stems from the orthogonal properties of the base-labile Nα-Fmoc protecting group and the versatile Nδ-azido group, which can be used for bioconjugation via "click chemistry".[1][3] A thorough understanding of its solubility and stability is critical for its effective storage, handling, and application in synthetic protocols. This document provides a detailed overview of these characteristics and outlines experimental procedures for their assessment.

Physicochemical Properties and Stability Assessment

The structure of this compound contains three key features that dictate its stability: the Fmoc-carbamate, the carboxylic acid, and the aliphatic azide (B81097).

  • Fmoc Group: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is notoriously base-labile, a feature central to its use in solid-phase peptide synthesis (SPPS).[4][5] It is, however, very stable under acidic conditions.[6]

  • Azide Group: Organic azides are energetic compounds requiring careful handling.[7][8] Their stability is often assessed using empirical rules based on atomic composition. Two common guidelines are:

    • (NC + NO) / NN ≥ 3: For this compound (C20H20N4O4), the ratio is (20 Carbon + 4 Oxygen) / 4 Nitrogen = 6. This value is ≥ 3, suggesting the compound should be stable enough for isolation and storage.[9]

    • Rule of Six: This rule suggests there should be at least six carbon atoms per energetic group.[7][10] In this molecule, there are 20 carbons for one azide group, satisfying this criterion for relative safety.[7][10] The azide group is generally stable towards conditions for Fmoc deprotection and acidic cleavage of other side-chain protecting groups.[11]

Quantitative Stability Data

While specific kinetic data for this compound is unavailable, the following table summarizes the known stability profile of its key functional groups under various conditions.

Condition Reagent/Solvent Fmoc Group Lability Azide Group Lability Comments Citations
Basic 20% Piperidine in DMFHighly Labile (t½ ≈ 6 sec)StableStandard condition for Fmoc removal in SPPS.[4][11]
Weak tertiary amines (e.g., DIPEA)Moderately StableStableStability is dependent on concentration, solvent, and temperature.[12]
Aqueous Base (pH > 9)LabileStableThe Fmoc group is susceptible to hydrolysis under basic aqueous conditions.[13]
Acidic Trifluoroacetic Acid (TFA)Stable StableAllows for orthogonal removal of acid-labile groups (e.g., Boc, tBu).[4][6]
Strong Acids (e.g., HBr)Stable Reactive Avoid mixing with strong acids to prevent the formation of toxic and explosive hydrazoic acid (HN3).[6][9]
Reductive DTT, Phosphines (e.g., PPh3)StableLabile The azide can be reduced to a primary amine.[11]
Catalytic Hydrogenation (H2, Pd/C)Potentially LabileLabile The Fmoc group can undergo hydrogenolysis, though it is less reactive than a Cbz group.[6]
Thermal > 100 °C in DMSOLabilePotentially LabileThermal cleavage of the Fmoc group has been observed. High temperatures may also lead to decomposition of the azide.[14]
Solvents Halogenated (DCM, Chloroform)StableReactive AVOID . Can form highly explosive di- and tri-azidomethane.[7][9]
Protic Solvents (e.g., Water)Stable at neutral/acidic pHStableFmoc-amino acids are generally sparingly soluble in water.[15]
Handling Heavy Metals (Cu, Pb), Metal SpatulasStableReactive AVOID . Can form extremely shock-sensitive heavy metal azides.[7][9]
Storage 2-8 °C, dark, inert atmosphereStableStableRecommended storage condition to prevent degradation.[]

Solubility Profile

Fmoc-protected amino acids are generally characterized by poor solubility in aqueous solutions but good solubility in polar aprotic organic solvents commonly used in peptide synthesis.[15][17]

Qualitative Solubility Data

The expected solubility of this compound in common laboratory solvents is summarized below.

Solvent Class Solvent Examples Expected Solubility Comments Citations
Polar Aprotic DMF, NMP, DMSO, DMAcHigh These are the preferred solvents for SPPS and related applications. A mixture of DMF:DMSO may be required for difficult-to-dissolve derivatives.[17][18][19][20]
Chlorinated Dichloromethane (DCM)Moderate to LowOften used in Boc-based chemistry; less common for dissolving Fmoc-amino acids for Fmoc-based SPPS. Note: Avoid using with azides.[7][20]
Ethers Tetrahydrofuran (THF)Moderate to LowMay be used in solvent mixtures.[19][20]
Alcohols Methanol, EthanolLowGenerally not used as primary solvents for Fmoc-amino acids.[19]
Nitriles Acetonitrile (B52724) (ACN)LowOften used as a component of the mobile phase in reverse-phase HPLC.[19]
Aqueous Water, Buffers (pH 7)Very Low / Insoluble The hydrophobic Fmoc group and overall molecular structure limit aqueous solubility.[15]

Experimental Protocols

The following sections detail generalized protocols for the quantitative determination of solubility and stability for this compound.

Protocol: Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

  • Preparation: Add an excess amount of this compound to a known volume of the test solvent (e.g., DMF, DMSO) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at high speed to pellet the excess, undissolved solid.

  • Sampling & Dilution: Carefully withdraw a known volume of the clear supernatant. Dilute the aliquot with a suitable solvent (e.g., Acetonitrile/Water) to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical technique, such as UV-Vis spectroscopy (measuring absorbance of the Fmoc group at ~265 nm) or HPLC-UV.

  • Calculation: Determine the concentration in the original supernatant using the measured concentration and the dilution factor. The result is the solubility, typically expressed in mg/mL or Molarity (M).

Protocol: Stability Assessment (HPLC-Based Method)

This protocol assesses the degradation of the compound over time under specific conditions.

  • Stock Solution Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a relevant solvent (e.g., DMF).

  • Stress Conditions: Aliquot the stock solution into several sealed vials. Expose the vials to various stress conditions to be tested (e.g., elevated temperature, different pH by adding acid/base, exposure to light). Keep a control sample at standard storage conditions (e.g., 4 °C, dark).

  • Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each stress condition.

  • Sample Preparation: Quench any reaction if necessary and dilute the sample to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Method: Use a reverse-phase C18 column.

    • Mobile Phase: A gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B) is typical.

    • Detection: Monitor at multiple wavelengths, including ~265 nm for the Fmoc group.

    • Analysis: Inject the samples and record the chromatograms.

  • Data Interpretation: Calculate the percentage of the parent compound remaining at each time point by comparing its peak area to the t=0 sample. Identify and quantify any major degradation products that appear. Plot the percentage of remaining this compound against time to determine the degradation kinetics.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical flow for assessing the solubility and stability of this compound.

G cluster_solubility Solubility Determination cluster_stability Stability Assessment sol1 Add Excess Compound to Solvent sol2 Equilibrate (Shake, 24h) sol1->sol2 sol3 Centrifuge to Pellet Solid sol2->sol3 sol4 Sample & Dilute Supernatant sol3->sol4 sol5 Quantify (HPLC / UV-Vis) sol4->sol5 sol6 Calculate Solubility (mg/mL) sol5->sol6 stab1 Prepare Stock Solution stab2 Apply Stress Conditions (Temp, pH, Light) stab1->stab2 stab3 Sample at Time Points (0, 2, 4, 8... hrs) stab2->stab3 stab4 Dilute Sample stab3->stab4 stab5 Analyze by HPLC-UV stab4->stab5 stab6 Calculate % Remaining stab5->stab6 start This compound Sample start->sol1 start->stab1

Caption: Workflow for the experimental determination of solubility and stability.

Key Chemical Relationships and Pathways

This diagram outlines the primary chemical transformations and stability considerations for the molecule.

G cluster_fmoc Fmoc Group Reactions cluster_azide Azide Group Reactions cluster_stability_issues Stability Concerns main This compound fmoc_deprotect Nα-Deprotection main->fmoc_deprotect Base-Labile azide_reduction Reduction to Amine main->azide_reduction Reductant-Labile azide_cycloadd [3+2] Cycloaddition (Click Chemistry) main->azide_cycloadd Bioorthogonal acid Strong Acid main->acid AVOID metal Heavy Metals main->metal AVOID halogen Halogenated Solvents main->halogen AVOID piperidine Piperidine (Base) piperidine->fmoc_deprotect Cleavage phosphine Phosphine / DTT phosphine->azide_reduction alkyne Strained Alkyne alkyne->azide_cycloadd

Caption: Stability and reactivity pathways for this compound.

References

Unlocking Proteomes: An In-depth Technical Guide to the Applications of Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of unnatural amino acids (Uaas) into proteins represents a paradigm shift in proteomics, offering unprecedented tools to dissect and manipulate cellular processes. By expanding the genetic code, researchers can site-specifically incorporate Uaas with novel functionalities, enabling a wide range of applications from mapping protein-protein interactions to enhancing the therapeutic properties of proteins. This technical guide provides a comprehensive overview of the core applications of Uaas in proteomics, complete with detailed experimental protocols, quantitative data, and visual workflows to empower researchers in this dynamic field.

Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT)

Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) is a powerful technique for identifying newly synthesized proteins within a complex proteome.[1][2] This method relies on the metabolic incorporation of a Uaa containing a bioorthogonal handle, such as an azide (B81097) or alkyne group, into proteins during translation. These handles can then be selectively labeled with probes for visualization or affinity purification.

A notable advancement in this area is Light-Activated Bioorthogonal Non-Canonical Amino Acid Tagging (laBONCAT), which utilizes a photocaged Uaa. This approach provides spatiotemporal control over protein labeling, as the Uaa only becomes available for incorporation upon light activation.[3]

Quantitative Data: BONCAT Efficiency
ParameterValueReference
Uaa Incorporation Efficiency
Azidohomoalanine (AHA) in HeLa cellsNot explicitly quantified, but sufficient for proteomic analysis.[4]
Labeling Yield
GCE-based bioorthogonal labeling vs. GFP~95%[5]
Experimental Protocol: BONCAT in Mammalian Cells

This protocol outlines the general steps for performing a BONCAT experiment in mammalian cells to identify newly synthesized proteins.

Materials:

  • Mammalian cell line of interest

  • Cell culture medium (methionine-free for AHA incorporation)

  • L-azidohomoalanine (AHA)

  • DBCO-PEG4-Biotin (for click chemistry)

  • Streptavidin-coated magnetic beads

  • Lysis buffer (e.g., RIPA buffer)

  • Protease inhibitors

  • Reagents for SDS-PAGE and Western blotting

  • Mass spectrometer

Procedure:

  • Cell Culture and Labeling:

    • Culture mammalian cells to the desired confluency.

    • Replace the standard culture medium with methionine-free medium supplemented with AHA. The optimal concentration of AHA should be determined empirically but typically ranges from 25 to 50 µM.[4][6]

    • Incubate the cells for a desired period (e.g., 1-24 hours) to allow for the incorporation of AHA into newly synthesized proteins.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer supplemented with protease inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Click Chemistry:

    • To the cleared lysate, add DBCO-PEG4-Biotin to a final concentration of 10 µM.[2]

    • Incubate the reaction for 1 hour at room temperature with gentle rotation to allow for the bioorthogonal ligation of the biotin (B1667282) tag to the AHA-containing proteins.

  • Affinity Purification:

    • Add streptavidin-coated magnetic beads to the lysate and incubate for 1 hour at room temperature to capture the biotinylated proteins.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the captured proteins from the beads using a buffer containing a high concentration of biotin or by on-bead digestion with trypsin.

    • Prepare the eluted proteins for mass spectrometry analysis by reduction, alkylation, and tryptic digestion.

  • Mass Spectrometry and Data Analysis:

    • Analyze the peptide mixture by LC-MS/MS.

    • Identify and quantify the newly synthesized proteins using appropriate proteomics software.

BONCAT Experimental Workflow

BONCAT_Workflow cluster_cell_culture Cell Culture & Labeling cluster_lysis_click Lysis & Ligation cluster_purification_analysis Purification & Analysis start Mammalian Cells met_free Methionine-Free Medium + AHA start->met_free Replace Medium incubation Incubation met_free->incubation Labeling lysis Cell Lysis incubation->lysis click Click Chemistry (DBCO-Biotin) lysis->click affinity Affinity Purification (Streptavidin Beads) click->affinity elution Elution affinity->elution ms_prep MS Sample Prep elution->ms_prep ms LC-MS/MS ms_prep->ms data_analysis Data Analysis ms->data_analysis

A schematic overview of the BONCAT experimental workflow.

Photo-Crosslinking Proteomics

Photo-crosslinking proteomics is a powerful method for capturing and identifying protein-protein interactions (PPIs) in their native cellular environment.[7] This technique involves the site-specific incorporation of a photoreactive Uaa, such as one containing a diazirine or benzophenone (B1666685) moiety, into a protein of interest.[8][9] Upon UV irradiation, the Uaa generates a highly reactive species that covalently crosslinks to interacting proteins in close proximity. The resulting crosslinked complexes can then be purified and analyzed by mass spectrometry to identify the interacting partners.

Quantitative Data: Photo-Crosslinking Efficiency
ParameterValueReference
Uaa Incorporation Efficiency
Optimized PylRS/tRNA CUA system (Amino Acid 1)85%[10]
Optimized PylRS/tRNA CUA system (Amino Acid 2)157% (of no stop codon control)[10]
Crosslinking Yield
DizSEC and DizSPC crosslinkers86.7% and 85.9% (synthetic yield)[11]
Experimental Protocol: Photo-Crosslinking in Mammalian Cells

This protocol describes the general steps for identifying PPIs using a diazirine-containing Uaa in mammalian cells.

Materials:

  • Mammalian cell line

  • Expression plasmids for the protein of interest (with an amber stop codon at the desired site), the orthogonal aminoacyl-tRNA synthetase (aaRS), and the corresponding tRNA

  • Diazirine-containing Uaa (e.g., photo-leucine, photo-methionine)

  • Cell culture reagents

  • UV irradiation source (e.g., 365 nm UV lamp)

  • Lysis buffer

  • Affinity purification reagents (e.g., antibody-conjugated beads for a tagged protein of interest)

  • Reagents for SDS-PAGE and mass spectrometry

Procedure:

  • Plasmid Transfection and Uaa Incorporation:

    • Co-transfect the mammalian cells with the expression plasmids for the protein of interest, the orthogonal aaRS, and the tRNA.

    • Supplement the cell culture medium with the diazirine-containing Uaa at an optimized concentration (typically 100-500 µM).

    • Incubate the cells for 24-48 hours to allow for protein expression and Uaa incorporation.

  • In Vivo Photo-Crosslinking:

    • Wash the cells with ice-cold PBS.

    • Irradiate the cells with UV light (e.g., 365 nm) for a specific duration (e.g., 1-15 minutes) on ice to induce crosslinking. The optimal irradiation time should be determined empirically.

  • Cell Lysis and Affinity Purification:

    • Lyse the irradiated cells using a suitable lysis buffer.

    • Perform affinity purification to isolate the protein of interest and its crosslinked partners.

  • Analysis of Crosslinked Complexes:

    • Elute the purified complexes and analyze them by SDS-PAGE and Western blotting to confirm crosslinking.

    • For identification of interacting partners, excise the gel band corresponding to the crosslinked complex and subject it to in-gel digestion.

  • Mass Spectrometry and Data Analysis:

    • Analyze the resulting peptides by LC-MS/MS.

    • Use specialized software to identify the crosslinked peptides and the corresponding interacting proteins.

Photo-Crosslinking Proteomics Workflow

Photo_Crosslinking_Workflow cluster_transfection Transfection & Uaa Incorporation cluster_crosslinking_lysis Crosslinking & Lysis cluster_purification_analysis Purification & Identification transfection Co-transfection of Plasmids uaa_addition Add Photoreactive Uaa transfection->uaa_addition incubation Incubation (24-48h) uaa_addition->incubation uv_irradiation UV Irradiation (365 nm) incubation->uv_irradiation lysis Cell Lysis uv_irradiation->lysis affinity_purification Affinity Purification lysis->affinity_purification sds_page SDS-PAGE affinity_purification->sds_page ms_analysis LC-MS/MS Analysis sds_page->ms_analysis In-gel Digestion identification Identify Interacting Proteins ms_analysis->identification

A generalized workflow for photo-crosslinking proteomics.

Uaas in Drug Discovery and Development

The incorporation of Uaas into therapeutic proteins and peptides offers a powerful strategy to enhance their pharmacological properties.[6] By introducing Uaas with specific chemical features, researchers can improve protein stability, modulate bioactivity, and extend the in vivo half-life of protein-based drugs.

Quantitative Data: Impact of Uaas on Protein Properties
ApplicationUaa ModificationQuantitative ImprovementReference
Enzyme Activity Substitution with unnatural amino acids in cathepsin C>400-fold increase in kcat/Km[12]
Receptor Binding Affinity Substitution of Phe-23 in hEGF with 2-azaphenylalanine or 3-azaphenylalanineIncreased affinity compared to [Phe23]hEGF[13]
Protein Stability Substitution of Leu-133 in T4 lysozyme (B549824) with various UaasStepwise removal of methyl groups probes hydrophobic core stability[14]
In Vivo Half-life N-terminal amino acid modification (N-end rule)Half-lives ranging from <3 minutes to >20 hours[15][16]
Tumor Uptake Tle10 and NMe-His12 substitutions in Ga-TacBOMB22.8-fold increase in tumor uptake[17]
Signaling Pathway: Uaa-mediated Enhancement of a Therapeutic Peptide

The following diagram illustrates a hypothetical signaling pathway where a therapeutic peptide's efficacy is enhanced by Uaa incorporation, leading to improved receptor binding and downstream signaling.

Drug_Discovery_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular peptide_wt Wild-Type Peptide receptor Target Receptor peptide_wt->receptor Lower Affinity peptide_uaa Uaa-Modified Peptide peptide_uaa->receptor Higher Affinity signaling_cascade Signaling Cascade receptor->signaling_cascade Activation therapeutic_effect Therapeutic Effect signaling_cascade->therapeutic_effect

Uaa modification enhances peptide-receptor binding and signaling.

Conclusion

The applications of unnatural amino acids in proteomics are vast and continue to expand. From elucidating the dynamics of protein synthesis and interaction networks to engineering proteins with enhanced therapeutic potential, Uaas provide a versatile and powerful toolkit for researchers. The detailed protocols and quantitative data presented in this guide offer a solid foundation for scientists and drug development professionals to harness the full potential of this transformative technology. As methods for Uaa incorporation and analysis become more robust and accessible, their impact on our understanding of biology and the development of new medicines is set to grow exponentially.

References

The Role of Azides in Bioorthogonal Peptide Ligation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azide (B81097) functional group has become an indispensable tool in chemical biology and drug development, primarily due to its central role in bioorthogonal chemistry. Its small size, metabolic stability, and unique reactivity make it an ideal chemical handle for selectively modifying peptides and proteins in complex biological environments. This technical guide provides an in-depth exploration of the primary bioorthogonal peptide ligation strategies involving azides: the Staudinger ligation, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Introduction to Bioorthogonal Chemistry with Azides

Bioorthogonal chemistry refers to a set of chemical reactions that can occur within a living system without interfering with native biochemical processes.[1] The azide group is a cornerstone of this field because it is virtually absent in biological systems and exhibits highly selective reactivity with specific reaction partners.[2][3] This allows for the precise chemical modification of azide-functionalized biomolecules, such as peptides, in their native environment.[3] The main strategies for azide-based bioorthogonal peptide ligation involve its reaction with a phosphine (B1218219) (Staudinger ligation) or an alkyne (cycloaddition reactions).[4]

Key Ligation Chemistries Involving Azides

The Staudinger Ligation

The Staudinger ligation is a classic bioorthogonal reaction that forms a stable amide bond between a phosphine and an azide. The reaction proceeds through an aza-ylide intermediate, which then rearranges to form the final product. A significant advancement in this area is the "traceless" Staudinger ligation, which leaves no residual atoms from the phosphine reagent in the final ligated peptide, resulting in a native amide bond. This makes it a powerful tool for the total chemical synthesis of proteins from smaller peptide fragments.

While highly selective, the Staudinger ligation generally exhibits slower reaction kinetics compared to cycloaddition reactions. Furthermore, the phosphine reagents can be susceptible to air oxidation.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry," is a highly efficient and versatile reaction that joins an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring. This reaction is characterized by its high yields, simple reaction conditions, and tolerance of a wide range of functional groups. The resulting triazole is considered a good mimic of the native amide bond in peptides.

CuAAC has been widely adopted for various applications, including the synthesis of peptide conjugates, cyclic peptides, and peptide-based biomaterials. A primary limitation of CuAAC for in vivo applications is the cytotoxicity associated with the copper catalyst.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To address the toxicity concerns of CuAAC, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed as a copper-free alternative. SPAAC utilizes a strained cyclooctyne (B158145), which readily reacts with an azide in a [3+2] cycloaddition without the need for a catalyst. The reaction is driven by the release of ring strain in the cyclooctyne.

SPAAC has become a valuable tool for labeling and modifying peptides and proteins on the surface of living cells and in whole organisms where the introduction of a toxic metal catalyst is not feasible. The kinetics of SPAAC can be tuned by modifying the structure of the cyclooctyne.

Quantitative Data on Azide-Based Bioorthogonal Ligations

The choice of a bioorthogonal ligation strategy often depends on the specific application and the required reaction kinetics. The following table summarizes key quantitative data for the different azide-based ligation methods.

Reaction TypeReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Typical Yield (%)Key Features & Considerations
Staudinger Ligation Azide + Phosphine0.002 - 0.0135 - >90Forms a native amide bond (traceless version). Slower kinetics. Phosphine can be prone to oxidation.
CuAAC Azide + Terminal Alkyne~1 - 100>95High efficiency and yield. Copper catalyst can be toxic to cells.
SPAAC Azide + Cyclooctyne0.0012 - 1.0HighCopper-free and bioorthogonal. Kinetics are dependent on the strain of the cyclooctyne.

Visualizing the Chemistries and Workflows

To better illustrate the concepts discussed, the following diagrams depict the reaction mechanisms and a general experimental workflow for peptide bioconjugation using these methods.

Staudinger_Ligation cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Peptide1-Azide Peptide-N₃ Iminophosphorane Aza-Ylide Intermediate Peptide1-Azide->Iminophosphorane + Phosphinothioester Phosphinothioester Peptide'-P(Ph)₂-SR Ligated_Peptide Peptide-NH-CO-Peptide' Iminophosphorane->Ligated_Peptide Intramolecular Rearrangement + H₂O Phosphine_Oxide O=P(Ph)₂-SR Iminophosphorane->Phosphine_Oxide

Caption: Mechanism of the Traceless Staudinger Ligation.

Azide_Alkyne_Cycloadditions cluster_reactants Reactants cluster_products Products Azide Peptide-N₃ Triazole_CuAAC 1,4-Triazole-Peptide Azide->Triazole_CuAAC + Alkyne [Cu(I) catalyst] Triazole_SPAAC Triazole-Peptide Azide->Triazole_SPAAC + Strained Alkyne (No catalyst) Alkyne R-C≡CH Strained_Alkyne Cyclooctyne-R

Caption: Comparison of CuAAC and SPAAC Reactions.

Experimental_Workflow Start Start: Azide- or Alkyne-functionalized Peptide Ligation Bioorthogonal Ligation (Staudinger, CuAAC, or SPAAC) with complementary probe Start->Ligation Quenching Quenching (if necessary) Ligation->Quenching Purification Purification of Ligated Product (e.g., HPLC) Quenching->Purification Analysis Characterization (e.g., MS, NMR) Purification->Analysis

Caption: General workflow for bioorthogonal peptide ligation.

Experimental Protocols

Detailed experimental protocols are crucial for the successful implementation of these ligation strategies. Below are generalized procedures for each of the key reactions.

Protocol 1: Traceless Staudinger Ligation of a Peptide-Phosphinothioester and a Peptide-Azide

Materials:

  • Peptide with a C-terminal phosphinothioester.

  • Peptide with an N-terminal α-azido group.

  • Anhydrous solvent such as a mixture of THF and water (e.g., 3:1 v/v).

  • Optional: Tri(2-carboxyethyl)phosphine (TCEP) to prevent phosphine oxidation.

  • High-performance liquid chromatography (HPLC) for purification.

  • Mass spectrometer (MS) for analysis.

Procedure:

  • Dissolve the peptide-phosphinothioester and the peptide-azide in the chosen solvent system in a reaction vessel.

  • If necessary, add TCEP to the reaction mixture to minimize oxidation of the phosphine.

  • Stir the reaction at room temperature and monitor its progress by HPLC or LC-MS. The reaction typically proceeds to completion within a few hours to overnight.

  • Upon completion, the desired ligated peptide can be purified by preparative HPLC.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Azide-functionalized peptide.

  • Alkyne-functionalized peptide or probe.

  • Copper(II) sulfate (B86663) (CuSO₄).

  • Sodium ascorbate.

  • Copper-binding ligand (e.g., THPTA).

  • Aqueous buffer (e.g., phosphate (B84403) buffer, pH 7).

Procedure:

  • Prepare a stock solution of the azide- and alkyne-containing molecules in a suitable buffer.

  • In a separate tube, prepare the catalyst solution by mixing CuSO₄ and the ligand.

  • Add the catalyst solution to the mixture of the azide and alkyne substrates.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

  • Allow the reaction to proceed at room temperature for 1-4 hours. Monitor the reaction by HPLC or LC-MS.

  • Purify the product using a suitable method such as size-exclusion chromatography or HPLC.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Materials:

  • Azide-functionalized peptide.

  • Cyclooctyne-functionalized peptide or probe.

  • Biocompatible buffer (e.g., PBS, pH 7.4).

Procedure:

  • Dissolve the azide- and cyclooctyne-functionalized molecules in the biocompatible buffer.

  • Mix the reactants at the desired concentration. No catalyst is required.

  • Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from minutes to hours depending on the cyclooctyne used.

  • Monitor the progress of the reaction by analytical techniques such as HPLC or LC-MS.

  • Purify the final conjugate using standard protein purification methods.

Conclusion

Azide-based bioorthogonal peptide ligation chemistries have revolutionized the way researchers can modify and study peptides and proteins. The choice between the Staudinger ligation, CuAAC, and SPAAC depends on the specific experimental context, with factors such as the desired reaction kinetics, the tolerance of the biological system to copper, and the nature of the final linkage playing a crucial role. This guide provides the foundational knowledge for researchers, scientists, and drug development professionals to effectively harness the power of azides in their work.

References

N3-L-Orn(Fmoc)-OH: A Technical Guide to Safe Handling and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling guidelines for N3-L-Orn(Fmoc)-OH, a valuable reagent in click chemistry and peptide synthesis. Due to the presence of an azide (B81097) functional group, specific precautions are necessary to ensure safe laboratory operations. This document outlines the known hazards, recommended handling procedures, and emergency protocols.

Hazard Identification and Classification

This compound, also known as (S)-5-Azido-2-(Fmoc-amino)pentanoic acid, is classified as an irritant.[1] Based on available safety data sheets, the primary hazards are:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1][2]

It is important to note that while a comprehensive toxicological profile is not available, the azide functional group warrants careful handling due to the potential for instability of organic azides under certain conditions.[3][4][5]

Quantitative Safety Data

Quantitative toxicological data, such as LD50 and LC50 values, for this compound are not currently available in the reviewed literature and safety data sheets.[6] The hazard assessment is therefore based on the classification of irritant and the general properties of organic azides.

ParameterData
Acute Oral Toxicity No data available
Acute Dermal Toxicity No data available
Acute Inhalation Toxicity No data available
Carcinogenicity Not identified as a carcinogen by IARC, ACGIH, NTP, or OSHA.[1]

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is essential when working with this compound.

Engineering Controls
  • All manipulations of solid this compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6][7]

  • Ensure adequate ventilation in the laboratory.[6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against exposure:

  • Eye Protection: Chemical safety goggles or a face shield must be worn.[7][8]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile gloves). Double-gloving is recommended.[7]

  • Skin and Body Protection: A fully buttoned laboratory coat is mandatory.[8] For tasks with a higher risk of spills or dust generation, consider additional protection such as an apron or sleeves.

Storage and Incompatibility

Proper storage is crucial to maintain the stability of this compound and prevent hazardous reactions.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2] Recommended storage temperatures are typically between 2-8°C or at -20°C for long-term stability.[2][9] Always refer to the supplier's certificate of analysis for specific storage recommendations.

  • Incompatible Materials: Avoid contact with:

    • Strong oxidizing agents. [6]

    • Acids: Contact with acids can lead to the formation of highly toxic and explosive hydrazoic acid.[3]

    • Heavy metals and their salts (e.g., copper, lead): Can form shock-sensitive and explosive heavy metal azides.[3][10] Do not use metal spatulas for handling.[11]

    • Halogenated solvents (e.g., dichloromethane, chloroform): Can form extremely unstable di- and tri-azidomethane.[3][5]

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Spill Cleanup:

    • For solid spills, carefully sweep up the material, avoiding dust formation, and place it in a suitable, closed container for disposal.[8]

    • For solutions, absorb the spill with an inert material and place it in a sealed container for disposal.

    • Do not let the product enter drains.[1][2]

  • First Aid Measures:

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[1][2]

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[1][2]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[1][2]

Disposal Considerations

Waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste materials (solid and liquid) in a dedicated, clearly labeled, and sealed container.

  • Disposal Method: Dispose of waste through a licensed professional waste disposal service.[1] Do not dispose of down the drain, as this can lead to the formation of explosive metal azides in the plumbing.[8]

  • Decontamination: For dilute aqueous solutions of azides, chemical deactivation can be performed under controlled conditions by trained personnel, typically involving treatment with nitrous acid.[8][12] However, for a research laboratory setting, direct disposal of unreacted material as hazardous waste is often the safer and recommended practice.

Experimental Protocols (General Examples)

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Model

This protocol is based on the OECD Test Guideline 439.

  • Preparation of the Test Chemical: Prepare a solution of this compound in a suitable solvent (e.g., acetone, ethanol, or water).

  • Application to the RhE Tissue: Apply a defined amount of the test chemical solution to the surface of the three-dimensional reconstructed human epidermis tissue.

  • Incubation: Incubate the treated tissue for a specified period (e.g., 60 minutes) at 37°C.

  • Rinsing and Post-Incubation: Thoroughly rinse the test chemical from the tissue surface and continue to incubate the tissue for a post-exposure period (e.g., 42 hours).

  • Cell Viability Assessment: Determine the cell viability of the RhE tissue using a quantitative method, such as the MTT assay.

  • Data Interpretation: Classify the chemical as an irritant or non-irritant based on the reduction in cell viability compared to negative controls.

In Vitro Eye Irritation: Bovine Corneal Opacity and Permeability (BCOP) Test Method

This protocol is based on the OECD Test Guideline 437.

  • Preparation of the Test Chemical: Prepare a solution or suspension of this compound.

  • Application to the Cornea: Apply the test chemical to the epithelial surface of an isolated bovine cornea.

  • Exposure and Rinsing: Expose the cornea to the test chemical for a defined period (e.g., 10 minutes) and then thoroughly rinse.

  • Measurement of Opacity and Permeability: Measure the opacity of the cornea using an opacitometer and the permeability by quantifying the passage of a fluorescent dye (e.g., sodium fluorescein) through the cornea with a spectrophotometer.

  • Data Interpretation: Calculate an In Vitro Irritancy Score (IVIS) based on the opacity and permeability values. The IVIS is used to classify the chemical's eye irritation potential.

Visualizations

SafeHandlingWorkflow start Receipt of this compound storage Store in a cool, dry, well-ventilated area (2-8°C or -20°C) Away from incompatibles start->storage ppe Don appropriate PPE: - Safety goggles/face shield - Nitrile gloves (double) - Lab coat storage->ppe handling Handle in a chemical fume hood Use non-metal spatulas Avoid dust generation ppe->handling experiment Perform experiment handling->experiment spill Spill Occurs handling->spill exposure Exposure Occurs handling->exposure waste_collection Collect waste in a dedicated, labeled, sealed container experiment->waste_collection disposal Dispose as hazardous waste via licensed service DO NOT pour down the drain waste_collection->disposal end End of Process disposal->end spill_response Follow spill cleanup procedures: - Evacuate if necessary - Absorb/sweep up carefully - Collect for disposal spill->spill_response spill_response->waste_collection first_aid Administer first aid: - Inhalation: Fresh air - Skin: Wash with soap & water - Eyes: Rinse with water exposure->first_aid first_aid->end LogicalRelationships compound This compound azide_group Contains Azide Group (-N3) compound->azide_group irritant Classified as Irritant compound->irritant reactivity_hazard Potential Reactivity Hazards azide_group->reactivity_hazard health_hazard Health Hazards irritant->health_hazard incompatibles Incompatible with: - Acids - Heavy Metals - Strong Oxidizers - Halogenated Solvents reactivity_hazard->incompatibles instability Potential for Instability (Heat, Shock, Friction) reactivity_hazard->instability safe_handling Requires Strict Safety Protocols reactivity_hazard->safe_handling skin_irritation Skin Irritation health_hazard->skin_irritation eye_irritation Eye Irritation health_hazard->eye_irritation respiratory_irritation Respiratory Irritation health_hazard->respiratory_irritation health_hazard->safe_handling

References

Methodological & Application

Application Notes and Protocols for Step-by-Step Fmoc Solid-Phase Peptide Synthesis with Modified Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, enabling the routine assembly of complex peptide sequences. This application note provides detailed protocols for the incorporation of modified amino acids, including phosphorylated, glycosylated, and fluorescently labeled residues, into synthetic peptides. These modified peptides are invaluable tools for studying a wide range of biological processes, from signal transduction to protein-protein interactions, and are essential in drug discovery and development. The mild conditions of the Fmoc/tBu strategy make it particularly well-suited for the synthesis of peptides containing delicate post-translational modifications (PTMs).[1][2][3] This document outlines the general principles, step-by-step experimental procedures, data presentation, and troubleshooting strategies for the successful synthesis of these critical research reagents.

General Principles of Fmoc Solid-Phase Peptide Synthesis

Fmoc-SPPS involves the stepwise addition of N-α-Fmoc-protected amino acids to a growing peptide chain anchored to an insoluble polymeric resin.[4][5] The synthesis cycle consists of three primary steps:

  • Fmoc Deprotection: The base-labile Fmoc protecting group is removed from the N-terminus of the resin-bound peptide using a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF).

  • Amino Acid Coupling: The incoming Fmoc-protected amino acid is activated at its carboxyl group and then coupled to the newly exposed N-terminal amine of the peptide chain.

  • Washing: Following each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts, ensuring a high-purity final product.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the acid-labile side-chain protecting groups are removed simultaneously using a strong acid, typically trifluoroacetic acid (TFA), in the presence of scavengers.

Experimental Workflow for Fmoc-SPPS of Modified Peptides

The general workflow for Fmoc-SPPS with modified amino acids is depicted below. Specific considerations for each modification type are detailed in the subsequent sections.

Fmoc_SPPS_Workflow cluster_prep Resin Preparation cluster_synthesis Peptide Synthesis Cycle cluster_final Final Steps Resin_Selection Select Appropriate Resin (e.g., Rink Amide, Wang) Resin_Swelling Swell Resin in DMF Resin_Selection->Resin_Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin_Swelling->Fmoc_Deprotection Start Synthesis Washing_1 DMF Wash Fmoc_Deprotection->Washing_1 Coupling Amino Acid Coupling (Standard or Modified AA + Coupling Reagents) Washing_1->Coupling Washing_2 DMF Wash Coupling->Washing_2 Monitoring Monitor Coupling Completion (e.g., Kaiser Test) Washing_2->Monitoring Monitoring->Fmoc_Deprotection Repeat for next amino acid Final_Deprotection Final Fmoc Deprotection Monitoring->Final_Deprotection Final Cycle Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA with Scavengers) Final_Deprotection->Cleavage Precipitation Precipitate Peptide (Cold Diethyl Ether) Cleavage->Precipitation Purification Purify Peptide (RP-HPLC) Precipitation->Purification Analysis Analyze Peptide (Mass Spectrometry) Purification->Analysis

Fmoc-SPPS workflow for modified peptides.

I. Synthesis of Phosphopeptides

Phosphorylation is a key post-translational modification that regulates numerous cellular processes. The chemical synthesis of phosphopeptides is a powerful tool for studying protein kinases and phosphatases. The "building block" approach, using pre-phosphorylated and protected amino acid derivatives, is the most common and efficient method in Fmoc-SPPS.

A. Key Considerations for Phosphopeptide Synthesis
  • Protecting Groups: To prevent side reactions, the phosphate (B84403) group must be protected. The monobenzyl (Bzl) protecting group is widely used as it is stable to the basic conditions of Fmoc deprotection and readily cleaved by TFA during the final cleavage step.

  • Side Reactions: The primary side reaction during the synthesis of phosphoserine and phosphothreonine peptides is β-elimination of the phosphate group under basic conditions. This can be minimized by using optimized coupling conditions and, if necessary, milder bases for Fmoc deprotection.

  • Coupling Conditions: The negatively charged phosphate group can impede coupling efficiency. Therefore, potent coupling reagents such as HATU or HBTU in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) are recommended. An increased amount of base may be necessary to facilitate the reaction.

B. Experimental Protocol: Synthesis of a Phosphoserine-Containing Peptide

This protocol outlines the manual synthesis of a model phosphoserine-containing peptide on a 0.1 mmol scale.

1. Resin Preparation:

  • Weigh 200-300 mg of Rink Amide resin (loading ~0.4-0.6 mmol/g) into a peptide synthesis vessel.
  • Add 5 mL of DMF and allow the resin to swell for at least 1 hour with gentle agitation.
  • Drain the DMF and wash the resin three times with 5 mL of DMF.

2. Initial Fmoc Deprotection:

  • Add 5 mL of 20% (v/v) piperidine in DMF to the resin.
  • Agitate for 3 minutes, then drain.
  • Add another 5 mL of 20% piperidine in DMF and agitate for 10-15 minutes.
  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

3. Amino Acid Coupling (Standard Amino Acid):

  • In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq) and HATU (0.38 mmol, 3.8 eq) in 3 mL of DMF.
  • Add DIEA (0.8 mmol, 8 eq) and allow the mixture to pre-activate for 1-2 minutes.
  • Add the activated amino acid solution to the resin and agitate for 1-2 hours.
  • Monitor the coupling completion using the Kaiser test. If the test is positive (blue beads), repeat the coupling.
  • Wash the resin with DMF (3 x 5 mL).

4. Incorporation of Phosphoserine:

  • For the phosphoserine residue, use Fmoc-Ser(PO(OBzl)OH)-OH.
  • In a separate vial, dissolve Fmoc-Ser(PO(OBzl)OH)-OH (0.5 mmol, 5 eq), TBTU (0.5 mmol, 5 eq), and HOBt (0.5 mmol, 5 eq) in the minimum volume of DMF.
  • Add DIEA (1.5 mmol, 15 eq) to the mixture and immediately add it to the deprotected peptide-resin.
  • Allow the coupling to proceed for 1-2 hours.
  • Monitor the reaction completion with the Kaiser or TNBS test. Repeat the coupling if necessary.
  • Wash the resin with DMF (5 x 5 mL).

5. Iterative Cycles:

  • Repeat the deprotection (Step 2) and coupling (Step 3) cycles for the remaining amino acids in the sequence.

6. Final Cleavage and Deprotection:

  • After the final Fmoc deprotection, wash the resin with DCM (3 x 5 mL) and dry under vacuum.
  • Prepare a cleavage cocktail of TFA/Water/TIS (95:2.5:2.5, v/v/v).
  • Add the cleavage cocktail to the resin (10 mL per gram of resin) and agitate at room temperature for 2-3 hours.
  • Filter the resin and collect the filtrate.
  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
  • Dry the crude peptide pellet under vacuum.

7. Purification and Analysis:

  • Dissolve the crude peptide in a minimal amount of 0.1% TFA in water/acetonitrile.
  • Purify the phosphopeptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Confirm the identity and purity of the peptide by mass spectrometry.

C. Quantitative Data Summary: Phosphopeptide Synthesis
Peptide SequenceModificationCoupling Conditions for Modified AACrude Purity (%)Final Yield (%)Reference
H-Gly-Asp-Phe-Tyr(PO3H2)-Glu-Ile-Pro-Glu-Glu-Ser(PO3H2)-Leu-NH2pTyr, pSerTBTU/HOBt/DIEA (10 eq excess)Not reportedNot reported
XX…{PSER}XX…XX{PSER}X…X{PTHR}XX (47 AA)2x pSer, 1x pThrNot specified>90Not reported
Model Peptide (Fmoc-pSer(OBzl)LGLGLG)pSerHATU/DIEA~85Not reported

II. Synthesis of Glycopeptides

Glycosylation is a complex PTM that plays a critical role in protein folding, stability, and molecular recognition. The synthesis of homogenous glycopeptides is essential for studying the biological functions of glycans. The most reliable method for synthesizing glycopeptides via Fmoc-SPPS is the "building block" approach, where pre-formed glycosylated amino acids are incorporated into the peptide chain.

A. Key Considerations for Glycopeptide Synthesis
  • Glycosylated Amino Acid Building Blocks: A variety of Fmoc-protected, per-O-acetylated glyco-amino acids (e.g., Fmoc-Ser(Ac3-α-D-GalNAc)-OH, Fmoc-Asn(Ac4-β-D-GlcNAc)-OH) are commercially available or can be synthesized. The acetyl protecting groups on the sugar hydroxyls are stable to the conditions of Fmoc-SPPS and are typically removed after cleavage from the resin.

  • Coupling Efficiency: The steric bulk of the glycan can significantly reduce coupling efficiency. To overcome this, extended coupling times, double coupling, or the use of more potent coupling reagents like HATU or HCTU may be necessary. Microwave-assisted SPPS can also enhance coupling yields.

  • Solubility: Glycopeptides, especially those with large glycans, can have poor solubility in standard SPPS solvents. The use of chaotropic salts or alternative solvent systems may be required.

B. Experimental Protocol: Synthesis of an O-Linked Glycopeptide

This protocol describes the manual synthesis of a model O-linked glycopeptide on a 0.1 mmol scale.

1. Resin Preparation and Initial Fmoc Deprotection:

  • Follow the procedure described in the phosphopeptide protocol (Sections I.B.1 and I.B.2).

2. Incorporation of the Glyco-Amino Acid:

  • For the glycosylated threonine residue, use Fmoc-Thr(Ac3-α-D-GalNAc)-OH.
  • Dissolve Fmoc-Thr(Ac3-α-D-GalNAc)-OH (0.2 mmol, 2 eq), HCTU (0.2 mmol, 2 eq), and HOBt (0.2 mmol, 2 eq) in 3 mL of NMP.
  • Add DIEA (0.25 mmol, 2.5 eq) and pre-activate for 5 minutes.
  • Add the activated glyco-amino acid solution to the deprotected peptide-resin and agitate for at least 4 hours. A second coupling may be required to ensure complete reaction.
  • Monitor the coupling completion with the Kaiser test.
  • Wash the resin with DMF (5 x 5 mL).

3. Iterative Cycles:

  • Continue the peptide chain elongation by repeating the deprotection and coupling steps for the remaining amino acids.

4. Final Cleavage and Global Deprotection (excluding glycan deacetylation):

  • Follow the procedure described in the phosphopeptide protocol (Section I.B.6).

5. Glycan Deprotection (Deacetylation):

  • After cleavage and precipitation, dissolve the crude, acetylated glycopeptide in a minimal amount of methanol.
  • Add a catalytic amount of sodium methoxide (B1231860) and stir at room temperature for 1-2 hours, monitoring the reaction by HPLC.
  • Neutralize the reaction with acetic acid and concentrate under reduced pressure.

6. Purification and Analysis:

  • Purify the fully deprotected glycopeptide by RP-HPLC and confirm its identity by mass spectrometry.

C. Quantitative Data Summary: Glycopeptide Synthesis
Peptide SequenceModificationCrude Purity (%)Final Yield (%)Reference
N-glycopeptide derived from LfcinBN-Glc(Ac)4~90Not reported
GP-5 (with N-Glc(OAc)4)N-Glc(OAc)449Not reported
GP-6 (with N-Glc(OAc)4)N-Glc(OAc)448Not reported
Various Peptides (PAGY and analogues)None (used for yield comparison)Not reported50-85

III. Synthesis of Fluorescently Labeled Peptides

Fluorescently labeled peptides are indispensable tools for a wide range of applications, including fluorescence microscopy, fluorescence resonance energy transfer (FRET) assays, and flow cytometry. There are two primary strategies for incorporating fluorescent labels: using a pre-synthesized fluorescent amino acid building block or attaching the fluorescent dye to the peptide after synthesis.

A. Key Considerations for Fluorescent Peptide Synthesis
  • Choice of Fluorophore: The selection of the fluorophore depends on the desired spectral properties, environmental sensitivity, and stability to SPPS conditions. Common fluorophores include fluorescein, rhodamine, and BODIPY derivatives.

  • Attachment Chemistry:

    • N-terminal Labeling: The dye can be coupled to the N-terminus of the peptide after the final Fmoc deprotection.

    • Side-Chain Labeling: A lysine (B10760008) or other amino acid with an orthogonal protecting group (e.g., Lys(Dde), Lys(Mtt)) can be incorporated into the sequence. After selective deprotection of the side chain, the dye can be coupled to the exposed amine.

    • Fluorescent Amino Acid Building Blocks: Fmoc-protected fluorescent amino acids can be directly incorporated during SPPS, offering precise control over the label's position.

  • Side Reactions: Some fluorophores are sensitive to the acidic conditions of the final cleavage step. The choice of cleavage cocktail and scavengers should be optimized to minimize degradation of the dye. Additionally, some dyes can interfere with coupling reactions or cause aggregation.

B. Experimental Protocol: N-terminal Labeling with 5(6)-Carboxyfluorescein (B613776)

This protocol describes the on-resin N-terminal labeling of a synthesized peptide with 5(6)-carboxyfluorescein.

1. Peptide Synthesis:

  • Synthesize the desired peptide sequence on a suitable resin following the standard Fmoc-SPPS protocol.
  • After the final amino acid coupling, perform a final Fmoc deprotection.

2. On-Resin Labeling:

  • In a separate vial, dissolve 5(6)-carboxyfluorescein (0.2 mmol, 2 eq), HBTU (0.19 mmol, 1.9 eq), and HOBt (0.2 mmol, 2 eq) in 3 mL of DMF.
  • Add DIEA (0.4 mmol, 4 eq) and pre-activate for 5 minutes.
  • Add the activated dye solution to the deprotected peptide-resin and agitate overnight in the dark.
  • Wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.

3. Cleavage, Purification, and Analysis:

  • Cleave the labeled peptide from the resin and purify by RP-HPLC as described previously. Protect the sample from light during these steps.
  • Confirm the identity and purity of the fluorescently labeled peptide by mass spectrometry and UV-Vis spectroscopy.

C. Quantitative Data Summary: Fluorescently Labeled Peptide Synthesis
PeptideLabeling StrategyCoupling Reagent for DyeFinal Yield (%)Reference
FAM-ATCUN-GlyOn-resin N-terminalPyBOP10
h-α-CGRP analogsSide-chain labeling of LysHATU/HOAt/DIEALow

IV. Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Coupling Efficiency - Steric hindrance from modified amino acid- Peptide aggregation- Incomplete Fmoc deprotection- Use a more potent coupling reagent (e.g., HATU, COMU)- Perform a double coupling- Increase coupling time and/or temperature (microwave)- Use a resin with a lower loading capacity- Incorporate pseudoprolines or Dmb/Hmb backbone protection- Ensure complete deprotection using a fresh piperidine solution
Side Reactions (e.g., β-elimination, racemization) - Strong basic conditions for Fmoc deprotection- Use of certain coupling reagents with sensitive amino acids (e.g., Cys, His)- For phosphoserine/threonine, use milder deprotection conditions (e.g., DBU in low concentration)- For racemization-prone residues, use carbodiimide-based coupling (e.g., DIC/HOBt) instead of uronium/phosphonium reagents
Poor Yield of Final Peptide - Incomplete coupling at multiple steps- Aggregation leading to poor reaction kinetics- Premature cleavage from the resin- Monitor each coupling step carefully- Optimize coupling and deprotection times- Use a more acid-stable linker if premature cleavage is suspected
Difficulty in Purification - Presence of closely eluting impurities (e.g., deletion sequences, diastereomers)- Poor solubility of the crude peptide- Optimize the HPLC gradient for better separation- Use a different column chemistry (e.g., C8 instead of C18)- Explore alternative purification techniques (e.g., ion-exchange chromatography)- Test different solvent systems to dissolve the crude peptide

V. Application in Signaling Pathway Analysis

Synthetic modified peptides are instrumental in dissecting cellular signaling pathways. For instance, synthetic phosphopeptides can be used as specific substrates in kinase assays to determine enzyme activity and substrate specificity. They can also be used to generate phospho-specific antibodies or to study the binding of phosphopeptides to SH2 or 14-3-3 domains. Similarly, synthetic glycopeptides are used to investigate the role of specific glycan structures in protein-protein interactions and to develop synthetic vaccines.

Kinase_Signaling_Pathway cluster_pathway Kinase Signaling Cascade cluster_application Application of Synthetic Phosphopeptides Receptor Receptor Tyrosine Kinase Adaptor Adaptor Protein (e.g., Grb2) Receptor->Adaptor binds pTyr GEF Guanine Nucleotide Exchange Factor (e.g., Sos) Adaptor->GEF recruits Ras Ras GEF->Ras activates Raf Raf Kinase Ras->Raf activates MEK MEK Kinase Raf->MEK phosphorylates ERK ERK Kinase MEK->ERK phosphorylates Transcription_Factor Transcription Factor ERK->Transcription_Factor phosphorylates Phosphopeptide Synthetic Phosphopeptide (mimicking Receptor pTyr site) Kinase_Assay Kinase Substrate Assay Phosphopeptide->Kinase_Assay substrate Antibody_Production Phospho-specific Antibody Generation Phosphopeptide->Antibody_Production antigen Binding_Assay SH2 Domain Binding Assay Phosphopeptide->Binding_Assay ligand Binding_Assay->Adaptor probes interaction

Use of synthetic phosphopeptides in studying kinase signaling.

Conclusion

The ability to synthesize peptides with specific modifications is crucial for advancing our understanding of complex biological systems and for the development of novel therapeutics. Fmoc-SPPS provides a robust and versatile platform for the preparation of a wide array of modified peptides. By carefully selecting protecting groups, optimizing coupling and deprotection conditions, and employing appropriate purification strategies, researchers can successfully synthesize high-purity phosphopeptides, glycopeptides, and fluorescently labeled peptides for their specific research needs.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Ornithine-Modified Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and specific method for the modification of biomolecules.[1][2] This protocol details the application of CuAAC for the site-specific modification of peptides containing the non-proteinogenic amino acid ornithine. By incorporating ornithine residues derivatized with either an azide (B81097) or an alkyne functionality into a peptide sequence, researchers can readily conjugate a wide variety of molecules, including fluorophores, polyethylene (B3416737) glycol (PEG), and other peptides, to create novel therapeutics and research tools.[1][3] The resulting 1,4-disubstituted 1,2,3-triazole linkage is exceptionally stable, mimicking the geometry of a native amide bond while being resistant to enzymatic cleavage.[1]

This document provides detailed protocols for the synthesis of azide- and alkyne-modified ornithine building blocks, their incorporation into peptides via solid-phase peptide synthesis (SPPS), and subsequent on-resin and solution-phase CuAAC reactions.

Key Experimental Workflows

The overall process for CuAAC modification of ornithine-modified peptides can be summarized in the following workflows:

experimental_workflow cluster_0 Synthesis of Modified Ornithine cluster_1 Peptide Synthesis cluster_2 CuAAC Reaction cluster_3 Purification & Analysis Orn L-Ornithine Mod_Orn Azide/Alkyne-Modified Ornithine Orn->Mod_Orn Side-chain modification SPPS Solid-Phase Peptide Synthesis Mod_Orn->SPPS Mod_Peptide Ornithine-Modified Peptide SPPS->Mod_Peptide CuAAC On-Resin or Solution-Phase CuAAC Mod_Peptide->CuAAC Purification HPLC Purification CuAAC->Purification Analysis Mass Spectrometry Characterization Purification->Analysis

General workflow for CuAAC modification of ornithine peptides.

Experimental Protocols

Protocol 1: Synthesis of Fmoc-Protected Nδ-Azidoacetyl-L-ornithine

This protocol describes the synthesis of an ornithine building block ready for incorporation into solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-L-ornithine(Boc)-OH

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

  • 2-Azidoacetic acid

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexanes

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663)

Procedure:

  • Boc Deprotection: Dissolve Fmoc-L-ornithine(Boc)-OH in a solution of 20% TFA in DCM. Stir at room temperature for 2 hours.

  • Remove the solvent under reduced pressure. Co-evaporate with DCM three times to remove residual TFA.

  • Azidoacetylation: Dissolve the resulting Fmoc-L-ornithine-OH TFA salt in DMF.

  • Add 2-azidoacetic acid (1.2 equivalents), BOP reagent (1.2 equivalents), and DIPEA (3 equivalents).

  • Stir the reaction mixture at room temperature overnight.

  • Work-up: Dilute the reaction mixture with EtOAc and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography (silica gel, EtOAc/hexanes gradient) to yield Fmoc-Nδ-azidoacetyl-L-ornithine-OH as a white solid.

Protocol 2: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is suitable for performing the click reaction while the peptide is still attached to the solid support.[4][5]

Materials:

  • Peptide-resin containing an ornithine(Nδ-azidoacetyl) or ornithine(Nδ-propargyl) residue

  • Alkyne or azide-containing molecule for conjugation (5-10 equivalents)

  • Copper(I) bromide (CuBr) or Copper(I) iodide (CuI) (1.5-5 equivalents)[5]

  • Sodium ascorbate (B8700270) (5-10 equivalents)

  • 2,6-Lutidine or DIPEA (10-20 equivalents)

  • N,N-Dimethylformamide (DMF) or a mixture of Dimethyl sulfoxide (B87167) (DMSO) and water[5]

Procedure:

  • Swell the peptide-resin in DMF in a reaction vessel.

  • In a separate vial, dissolve the alkyne or azide-containing molecule, copper(I) source, and sodium ascorbate in DMF (or a DMSO/water mixture).

  • Add the base (2,6-lutidine or DIPEA) to the solution from step 2 and mix well.

  • Add the reaction mixture to the swollen peptide-resin.

  • Agitate the reaction vessel at room temperature for 12-24 hours.

  • Wash the resin thoroughly with DMF, DCM, and methanol.

  • Dry the resin under vacuum.

  • The modified peptide can then be cleaved from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

Protocol 3: Solution-Phase Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is for peptides that have been cleaved from the resin.

Materials:

  • Purified ornithine-modified peptide (with either an azide or alkyne)

  • Alkyne or azide-containing molecule for conjugation (1.5-2 equivalents)

  • Copper(II) sulfate (CuSO₄) (0.1-0.5 equivalents)

  • Sodium ascorbate (1-2 equivalents)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand (1-5 equivalents relative to copper)

  • Phosphate buffer (pH 7.4) or a mixture of t-butanol and water

Procedure:

  • Dissolve the ornithine-modified peptide and the conjugation partner in the chosen solvent system.

  • Prepare a stock solution of CuSO₄ and the ligand (THPTA or TBTA).

  • Prepare a fresh stock solution of sodium ascorbate.

  • Add the CuSO₄/ligand solution to the peptide mixture.

  • Initiate the reaction by adding the sodium ascorbate solution.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by HPLC-MS.

  • Upon completion, the product can be purified by preparative HPLC.

Data Presentation

The efficiency of CuAAC reactions can be influenced by several factors including the peptide sequence, the nature of the azide and alkyne partners, and the reaction conditions. While specific quantitative data for ornithine-modified peptides is not extensively published, the yields are expected to be comparable to those observed for lysine-modified peptides due to their structural similarity. The following table summarizes representative yields for CuAAC on peptide side chains.

Peptide Sequence ContextModificationReaction TypeCatalyst/LigandSolventYield (%)Reference
Helical PeptideSide-chain cyclization (Azidolysine and Propargylglycine)On-ResinCuI / PiperidineDMF87.4[5]
WKWK β-hairpinSide-chain cyclizationSolutionCuI / DIPEA / TBTAMeCN31-90[1]
HIV-1 gp41 fragmentSide-chain cyclizationOn-ResinCuBr / 2,6-LutidineDIPEA/DMF83[1]
General PeptideConjugation to small moleculeSolutionCuSO₄ / Sodium AscorbateDMF/H₂O>95[1]

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the standard method for the purification and analysis of peptides.

  • Column: C18 stationary phase

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 30-60 minutes is typically used to elute the modified peptide. The increased hydrophobicity of the triazole-linked product will generally result in a longer retention time compared to the starting peptide.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the identity of the modified peptide.

  • Techniques: Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF-MS) are commonly used.

  • Analysis: The observed molecular weight should match the calculated molecular weight of the expected product. Tandem MS (MS/MS) can be used to confirm the peptide sequence and the site of modification.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical steps involved in the on-resin CuAAC modification of an ornithine-containing peptide.

on_resin_workflow Start Start: Peptide-Resin with Ornithine(Nδ-azide) Swell Swell Resin in DMF Start->Swell Prepare_Mix Prepare CuAAC Reaction Mixture: Alkyne, Cu(I) source, Ligand, Base in DMF/DMSO Swell->Prepare_Mix Add_Mix Add Reaction Mixture to Resin Prepare_Mix->Add_Mix React Agitate at Room Temperature (12-24h) Add_Mix->React Wash Wash Resin: DMF, DCM, Methanol React->Wash Dry Dry Resin Wash->Dry Cleave Cleave Peptide from Resin (TFA cocktail) Dry->Cleave Purify Purify by HPLC Cleave->Purify Characterize Characterize by Mass Spectrometry Purify->Characterize

On-resin CuAAC workflow for ornithine-modified peptides.

Conclusion

The copper-catalyzed azide-alkyne cycloaddition reaction is a robust and versatile tool for the modification of ornithine-containing peptides. The protocols outlined in this document provide a comprehensive guide for researchers to successfully synthesize and modify these peptides for a wide range of applications in drug discovery and chemical biology. Careful optimization of reaction conditions and thorough characterization of the final products are crucial for obtaining high-quality, well-defined peptide conjugates.

References

Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) of Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has become an indispensable tool in peptide chemistry and drug development for its ability to form stable covalent bonds under biocompatible conditions.[1][2] This bioorthogonal "click chemistry" reaction occurs between a strained cyclooctyne (B158145) and an azide (B81097), proceeding rapidly and with high specificity without the need for cytotoxic copper catalysts.[3][4] This key advantage makes SPAAC ideal for applications involving sensitive biomolecules and in living systems.[4]

The reaction's foundation lies in the high ring strain of the cyclooctyne, which significantly lowers the activation energy for the [3+2] cycloaddition with an azide, forming a stable triazole linkage.[2][5] This efficiency allows the reaction to proceed at physiological temperature and pH.[4] The azide and cyclooctyne functional groups are largely absent in biological systems, ensuring that the ligation is highly specific to the intended targets.[5]

SPAAC is widely employed for the site-specific labeling of peptides with various moieties, including fluorophores for imaging, polyethylene (B3416737) glycol (PEG) for improving pharmacokinetic properties, and cytotoxic drugs for the creation of antibody-drug conjugates (ADCs) and peptide-drug conjugates (PDCs).[1][6]

Quantitative Data

Reaction Kinetics

The efficiency of a SPAAC reaction is quantified by its second-order rate constant (k). A higher rate constant indicates a faster reaction, which is crucial when working with low concentrations of biomolecules. The choice of cyclooctyne significantly impacts the reaction kinetics.

CyclooctyneAzide ReactantSecond-Order Rate Constant (k) [M⁻¹s⁻¹]Reference(s)
Cyclooctyne (OCT)Benzyl Azide~0.0024[3]
Bicyclo[6.1.0]nonyne (BCN)Benzyl Azide~0.06 - 0.14[2]
Bicyclo[6.1.0]nonyne (BCN)Novel Azido-Amino Acid0.28[7]
Dibenzocyclooctyne (DIBO)Benzyl Azide~0.17 - 0.7
Dibenzocyclooctyne (DBCO/ADIBO)Benzyl Azide~0.1 - 1.0[2][3][8]
Dibenzocyclooctyne (DBCO)Novel Azido-Amino Acid0.34[7]
3,3,6,6-Tetramethylthiacycloheptyne (TMTH)Benzyl Azide4.0
DIBACFluorinated Azide-
BCNFluorinated Azide- (126-fold faster than with DIBAC)

Note: Reaction rates can vary depending on the solvent, temperature, and the specific structures of the cyclooctyne and azide.

Peptide Cyclization and Conjugation Yields

SPAAC is also a powerful tool for peptide macrocyclization, which can enhance peptide stability and bioactivity. While yields are often reported as high or quantitative, specific examples are provided below.

Peptide ApplicationReactantsReaction ConditionsYieldReference(s)
Peptide CyclizationLinear Peptide with N-terminal Cysteine and C-terminal thioesterOn-resin, neutral and acidic conditions with thiol additives, 40-50 °C, 48h~40% for rhesus Θ-defensin RTD-1[9]
Peptide CyclizationLinear tetra- to dodecapeptidesOn-resin, PyBOP/HOBt/DIPEA in DMF, 2h≥99.96% for hexa- to dodecapeptides[4]
Peptide-Oligonucleotide ConjugationEnkephalin peptides and DNACuAAC (for comparison)>95%[10]
Peptide Antigen ConjugationPeptide antigen and polymer coreCuAAC (for comparison), DMF, 50°C, overnight~75% substitution[10]

Experimental Protocols

Diagrams of Workflows and Mechanisms

SPAAC_Mechanism SPAAC Reaction Mechanism cluster_reactants Reactants cluster_product Product Azide Peptide-Azide (R1-N3) TransitionState [3+2] Cycloaddition Transition State Azide->TransitionState + Cyclooctyne Cyclooctyne (R2) Cyclooctyne->TransitionState Triazole Stable Triazole Product TransitionState->Triazole Spontaneous

Caption: The mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Peptide_Labeling_Workflow Peptide Labeling Experimental Workflow start Start: Azide-containing Peptide and DBCO-reagent dissolve Dissolve Peptide and DBCO-reagent in appropriate buffers start->dissolve mix Mix Peptide and DBCO-reagent solutions dissolve->mix incubate Incubate reaction mixture (e.g., 1-4h at RT or overnight at 4°C) mix->incubate purify Purify the DBCO-labeled peptide (e.g., RP-HPLC) incubate->purify characterize Characterize the final product (e.g., LC-MS) purify->characterize end End: Purified DBCO-labeled Peptide characterize->end

Caption: A typical experimental workflow for labeling a peptide with a DBCO reagent via SPAAC.

Protocol 1: Incorporation of an Azide-Containing Amino Acid during Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the incorporation of an azide-functionalized amino acid, such as L-azidolysine (N3-Lys), into a peptide sequence using standard Fmoc-based SPPS.

Materials:

  • Fmoc-protected amino acids

  • Fmoc-L-azidolysine(Boc)-OH

  • Rink Amide resin (or other suitable resin)

  • Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

  • Base (e.g., DIPEA or NMM)

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Cleavage cocktail: e.g., 95% TFA, 2.5% TIS, 2.5% H₂O

  • Solvents: DMF, DCM, Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Couple the desired Fmoc-protected amino acids sequentially. For coupling Fmoc-L-azidolysine(Boc)-OH, pre-activate the amino acid with a coupling reagent (e.g., HBTU/DIPEA in DMF for 5 minutes) before adding to the resin. Allow the coupling reaction to proceed for 1-2 hours. Monitor coupling completion with a Kaiser test.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • Final Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group.

  • Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with a cleavage cocktail (e.g., 95% TFA/2.5% TIS/2.5% H₂O) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and air-dry the peptide. Purify the azide-containing peptide by RP-HPLC.

Note on Cyclooctyne Stability: Standard high-concentration TFA cocktails can lead to the decomposition of some cyclooctynes like DBCO.[8] If incorporating a cyclooctyne-containing amino acid during SPPS, milder cleavage conditions (e.g., 1% TFA in DCM for sensitive resins) or protective strategies, such as the use of copper(I) to shield DBCO, may be necessary.[8]

Protocol 2: SPAAC Labeling of an Azide-Containing Peptide with a DBCO-NHS Ester

This protocol details the solution-phase labeling of a purified azide-containing peptide with a commercially available DBCO-NHS ester.

Materials:

  • Azide-containing peptide

  • DBCO-NHS ester (or other DBCO derivative)

  • Reaction buffer: e.g., Phosphate-buffered saline (PBS), pH 7.4

  • Organic co-solvent (if needed): DMSO or DMF

  • Quenching buffer (optional): e.g., 1 M Tris-HCl, pH 8.0

  • RP-HPLC system for purification

  • LC-MS for characterization

Procedure:

  • Dissolve Reactants:

    • Dissolve the azide-containing peptide in the reaction buffer to a final concentration of 1-10 mM.

    • Dissolve the DBCO-NHS ester in a minimal amount of DMSO and then dilute it into the reaction buffer. A 1.1 to 1.5-fold molar excess of the DBCO reagent is typically used.

  • Reaction Incubation:

    • Mix the solutions of the azide-peptide and the DBCO-reagent.

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle shaking. The reaction progress can be monitored by LC-MS.

  • Quenching (Optional):

    • To quench any unreacted DBCO-NHS ester, add a quenching buffer to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the DBCO-labeled peptide from unreacted reagents and byproducts using RP-HPLC. A C18 column is commonly used.

    • Eluents:

      • Solvent A: 0.1% TFA in water

      • Solvent B: 0.1% TFA in acetonitrile

    • Gradient: An initial gradient of 5-95% Solvent B over 30 minutes is a good starting point for method development. The optimal gradient will depend on the hydrophobicity of the peptide and the DBCO-conjugate.[5][11][12][13][14]

    • Monitor the elution profile at 220 nm (for the peptide backbone) and ~309 nm (for the DBCO moiety).

  • Characterization:

    • Collect the fractions containing the purified product and confirm the identity and purity by analytical LC-MS.[15][16][17] The mass of the final product should correspond to the mass of the starting peptide plus the mass of the DBCO reagent.

    • Lyophilize the pure fractions to obtain the final product as a powder. Store at -20°C or -80°C, protected from light.

Conclusion

Strain-Promoted Alkyne-Azide Cycloaddition is a robust and versatile method for the site-specific modification of peptides. Its biocompatibility, high efficiency, and specificity make it an invaluable tool for a wide range of applications in research and drug development. By carefully selecting the appropriate cyclooctyne and optimizing reaction conditions, researchers can achieve high yields of precisely labeled peptides for downstream applications. The protocols provided here offer a solid foundation for the successful implementation of SPAAC in your peptide-related research.

References

Site-Specific Peptide Labeling Using N3-L-Orn(Fmoc)-OH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific modification of peptides is a critical tool in drug discovery, diagnostics, and fundamental biological research. The ability to attach moieties such as fluorophores, affinity tags, or drug payloads to a precise location on a peptide allows for the creation of sophisticated molecular probes, targeted therapeutics, and stabilized peptide structures. N3-L-Orn(Fmoc)-OH is a versatile building block for Fmoc-based solid-phase peptide synthesis (SPPS) that enables the introduction of a bioorthogonal azide (B81097) handle at a specific position within a peptide sequence. This azide group serves as a platform for highly efficient and specific ligation reactions, primarily the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), collectively known as "click chemistry".

These application notes provide a comprehensive overview and detailed protocols for the incorporation of this compound into peptides and their subsequent site-specific labeling via CuAAC and SPAAC.

Principle of the Method

The workflow for site-specific peptide labeling using this compound involves two key stages:

  • Peptide Synthesis: The peptide of interest is synthesized on a solid support using standard Fmoc-SPPS. This compound is incorporated at the desired position in the peptide sequence, introducing an azide functional group.

  • Bioorthogonal Ligation ("Click Chemistry"): Following peptide synthesis, the azide-modified peptide is reacted with a molecule containing a terminal alkyne (for CuAAC) or a strained cyclooctyne (B158145) (for SPAAC). This reaction forms a stable triazole linkage, covalently attaching the molecule of interest to the peptide. This can be performed while the peptide is still attached to the solid-phase resin (on-resin) or after cleavage and purification (in solution).

Data Presentation

Comparison of CuAAC and SPAAC for Peptide Labeling

The choice between CuAAC and SPAAC is dictated by the specific requirements of the experiment, primarily balancing reaction speed with biocompatibility.

ParameterCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Key Takeaway
Catalyst Requirement Yes (Copper(I))No (Metal-free)SPAAC is preferred for biological systems sensitive to copper toxicity.
Second-Order Rate Constant (k₂) High (10 to 10⁴ M⁻¹s⁻¹)Moderate (10⁻² to 1 M⁻¹s⁻¹ with DBCO)CuAAC is significantly faster, enabling rapid conjugations.[1]
Biocompatibility Limited due to copper cytotoxicityHighSPAAC is the method of choice for live-cell imaging and in vivo applications.[1]
Alkyne Reagent Simple terminal alkynesBulky, strained cyclooctynes (e.g., DBCO, BCN)The larger size of SPAAC reagents can sometimes introduce steric hindrance.
Regioselectivity High (exclusively 1,4-disubstituted triazole)Low (mixture of regioisomers)CuAAC yields a single, well-defined product isomer.[1]
Typical Yields Good to excellent (often >90%)Good to excellent (often >90%)Both methods are highly efficient in terms of product yield.[2]
Expected Yields in Peptide Synthesis and Labeling

The following table provides a general overview of expected yields at various stages of the process. Actual yields will vary depending on the peptide sequence, length, and the specific reagents used.

StageTypical Yield/PurityNotes
Crude Peptide Purity (Post-SPPS)60-95%Dependent on peptide length and sequence complexity.
Purified Azide-Peptide Yield30-70%Based on initial resin loading and purification efficiency.
Labeling Reaction Conversion>95%Both CuAAC and SPAAC are known for high conversion rates.[2]
Final Labeled Peptide Purity>98%After final HPLC purification.
Overall Yield of Labeled Peptide15-50%Highly dependent on the yields of the preceding steps.

Experimental Protocols

Protocol 1: Incorporation of this compound into Peptides via Fmoc-SPPS

This protocol outlines the manual procedure for incorporating this compound into a peptide sequence.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • This compound

  • Other Fmoc-protected amino acids

  • Coupling reagents: HBTU/HOBt or HATU/HOAt

  • N,N'-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) Piperidine (B6355638) in DMF

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Drain the DMF. Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain, then add fresh 20% piperidine in DMF and agitate for an additional 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling (Standard): a. In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. b. Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes. c. Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (5x) and DCM (3x).

  • Incorporation of this compound: Repeat steps 2-4, using this compound as the amino acid to be coupled at the desired position.

  • Chain Elongation: Repeat steps 2-4 for all subsequent amino acids in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Add the freshly prepared TFA cleavage cocktail to the resin and agitate for 2-3 hours.

  • Peptide Precipitation and Purification: Filter the cleavage mixture into cold diethyl ether to precipitate the crude peptide. Centrifuge, wash with cold ether, and dry the peptide. Purify by reverse-phase HPLC.

Protocol 2: On-Resin CuAAC Labeling of Azide-Modified Peptide

This protocol is for labeling the peptide while it is still attached to the solid support.

Materials:

  • Azide-modified peptide-resin

  • Alkyne-modified molecule (e.g., alkyne-fluorophore) (5 eq.)

  • Copper(I) bromide (CuBr) or Copper(I) iodide (CuI) (1 eq.)

  • Sodium ascorbate (B8700270) (2 eq.)

  • DIPEA (5 eq.)

  • DMF or a mixture of DMF/water

Procedure:

  • Resin Preparation: Swell the azide-modified peptide-resin in DMF.

  • Reaction Setup: a. In a separate vial, dissolve the alkyne-modified molecule in DMF. b. Add the alkyne solution to the swollen resin. c. Add DIPEA to the resin slurry.

  • Initiation of Reaction: a. In a separate microfuge tube, prepare a fresh solution of sodium ascorbate in water. b. Add the copper(I) salt to the resin, followed immediately by the sodium ascorbate solution.

  • Reaction: Agitate the reaction mixture at room temperature for 12-24 hours, protected from light if using a light-sensitive molecule.

  • Washing: Drain the reaction solution and wash the resin extensively with DMF, water, and DCM to remove copper salts and excess reagents.

  • Cleavage and Purification: Proceed with cleavage and purification as described in Protocol 1, steps 8-9.

Protocol 3: Solution-Phase CuAAC Labeling of Purified Peptide

This protocol is for labeling the purified peptide in solution.

Materials:

  • Purified azide-containing peptide

  • Alkyne-modified molecule (1.5 eq.)

  • Copper(II) sulfate (B86663) (CuSO₄) (0.1 eq.)

  • Sodium ascorbate (0.5 eq.)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.1 eq.)

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • DMSO (if needed to dissolve the alkyne molecule)

Procedure:

  • Dissolve Reactants: a. Dissolve the azide-containing peptide in the chosen buffer. b. Dissolve the alkyne-modified molecule in DMSO to make a stock solution.

  • Prepare Catalyst Stock Solutions: a. Prepare a stock solution of CuSO₄ in water. b. Prepare a stock solution of THPTA in water. c. Prepare a fresh stock solution of sodium ascorbate in water.

  • Reaction Setup: a. To the peptide solution, add the alkyne solution. b. Add the THPTA solution. c. Add the CuSO₄ solution.

  • Initiation of Reaction: Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Reaction: Gently mix and allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by RP-HPLC.

  • Purification: Purify the labeled peptide by RP-HPLC to remove the catalyst and unreacted reagents.

Protocol 4: On-Resin SPAAC Labeling of Azide-Modified Peptide

This protocol is for the copper-free labeling of the peptide on the solid support.

Materials:

  • Azide-modified peptide-resin

  • Strained alkyne (e.g., DBCO-fluorophore) (3 eq.)

  • DMF or NMP

Procedure:

  • Resin Swelling: Swell the azide-modified peptide-resin in DMF.

  • Reaction Setup: Dissolve the strained alkyne in DMF and add it to the swollen resin.

  • Reaction: Agitate the mixture at room temperature for 4-24 hours. Reaction time is dependent on the specific strained alkyne used.

  • Washing: Drain the solution and wash the resin thoroughly with DMF and DCM to remove excess unreacted alkyne.

  • Cleavage and Purification: Proceed with cleavage and purification as described in Protocol 1, steps 8-9.

Protocol 5: Solution-Phase SPAAC Labeling of Purified Peptide

This protocol is for the copper-free labeling of the purified peptide in solution.

Materials:

  • Purified azide-containing peptide

  • Strained alkyne (e.g., DBCO-biotin) (2-5 eq.)

  • PBS buffer, pH 7.4, or other suitable aqueous buffer

  • DMSO (if needed to dissolve the strained alkyne)

Procedure:

  • Dissolve Reactants: a. Dissolve the azide-containing peptide in the chosen buffer. b. Dissolve the strained alkyne in DMSO to make a stock solution.

  • Reaction Setup: Add the strained alkyne solution to the peptide solution.

  • Reaction: Incubate the reaction mixture for 1-12 hours at room temperature or 37°C. Reaction times may vary depending on the specific cyclooctyne and peptide.

  • Purification: Purify the labeled peptide using RP-HPLC or size-exclusion chromatography to remove any unreacted strained alkyne reagent.

Visualizations

cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Labeling Labeling & Cleavage Resin Swell Resin Fmoc_Deprotect Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotect Couple_AA Couple Fmoc-AA (HBTU/DIPEA) Fmoc_Deprotect->Couple_AA Elongate Repeat Deprotection/ Coupling Cycles Couple_AA->Elongate n times Couple_Orn Couple this compound Final_Deprotect Final Fmoc Deprotection Couple_Orn->Final_Deprotect Elongate->Couple_Orn On_Resin_Label On-Resin Labeling (CuAAC or SPAAC) Final_Deprotect->On_Resin_Label Cleave Cleavage from Resin (TFA Cocktail) Final_Deprotect->Cleave On_Resin_Label->Cleave Solution_Label Solution-Phase Labeling (CuAAC or SPAAC) Cleave->Solution_Label Purify HPLC Purification Cleave->Purify If unlabeled Solution_Label->Purify Final_Product Labeled Peptide Purify->Final_Product

Caption: Experimental workflow for peptide synthesis and labeling.

cluster_CuAAC Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) CuAAC_Reactants Peptide-N3 + R-Alkyne CuAAC_Product Peptide-Triazole-R CuAAC_Reactants->CuAAC_Product CuAAC_Catalyst Cu(I), THPTA Sodium Ascorbate CuAAC_Catalyst->CuAAC_Product SPAAC_Reactants Peptide-N3 + R-DBCO SPAAC_Product Peptide-Triazole-R SPAAC_Reactants->SPAAC_Product SPAAC_Catalyst Catalyst-Free SPAAC_Catalyst->SPAAC_Product

Caption: Comparison of CuAAC and SPAAC reaction pathways.

Applications

The site-specific labeling of peptides using this compound opens up a vast array of applications in various fields:

  • Fluorescent Labeling: Attachment of fluorophores for studying peptide localization, trafficking, and binding events using fluorescence microscopy, flow cytometry, and FRET-based assays.

  • Affinity Tagging: Conjugation of biotin (B1667282) for pull-down assays, enrichment of binding partners, and immobilization on streptavidin-coated surfaces.

  • Drug Conjugation: Creation of peptide-drug conjugates (PDCs) where a cytotoxic payload is attached to a targeting peptide for selective delivery to cancer cells.

  • Peptide Cyclization: Intramolecular reaction between an azide and an alkyne within the same peptide to generate cyclic peptides with enhanced stability and constrained conformations.

  • Radiolabeling: Introduction of chelating agents for radiolabeling with isotopes like ⁹⁹ᵐTc for in vivo imaging applications such as SPECT. For instance, ornithine-containing linkers have been shown to influence the biodistribution of radiolabeled RGD peptides, leading to high tumor uptake.[3]

Conclusion

This compound is a powerful and versatile tool for the site-specific modification of peptides. By enabling the precise incorporation of an azide handle, it allows researchers to leverage the power of click chemistry for a wide range of applications. The choice between the rapid, copper-catalyzed CuAAC reaction and the biocompatible, strain-promoted SPAAC reaction provides flexibility to tailor the labeling strategy to the specific demands of the experimental system, from in vitro assays to live-cell and in vivo studies. The detailed protocols and comparative data provided herein serve as a comprehensive guide for the successful implementation of this technology in research and development.

References

Application Notes and Protocols for the Synthesis of Fluorescently Labeled Peptides via Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise covalent labeling of peptides with fluorescent probes is a critical technique in modern biological research and drug development.[1] Fluorescently labeled peptides are indispensable tools for a wide array of applications, including fluorescence microscopy, flow cytometry, high-throughput screening, and in vivo imaging.[2][] Among the various bioconjugation techniques, "click chemistry," a term coined by K.B. Sharpless, has emerged as a powerful and versatile strategy for peptide modification.[4] This method, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), offers a highly specific, efficient, and reliable way to attach fluorescent dyes to peptides under mild, aqueous conditions.[5]

The principle of click chemistry lies in the rapid and selective reaction between two bioorthogonal functional groups, typically an azide (B81097) and a terminal alkyne, to form a stable triazole linkage. This reaction is highly efficient, proceeds with high yields, and is compatible with a wide range of functional groups present in peptides and fluorescent dyes, eliminating the need for protecting groups. The resulting 1,2,3-triazole ring is chemically stable, resistant to hydrolysis, oxidation, and enzymatic degradation, making it an ideal linker for biological applications.

These application notes provide a comprehensive overview and detailed protocols for the synthesis of fluorescently labeled peptides using click chemistry.

Principle of the Method

The overall workflow for synthesizing fluorescently labeled peptides via click chemistry involves two primary stages:

  • Solid-Phase Peptide Synthesis (SPPS): The peptide of interest is synthesized on a solid support using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. An amino acid bearing either an azide or an alkyne functional group is incorporated at a specific site within the peptide sequence.

  • Click Chemistry Labeling: The azide- or alkyne-modified peptide is then reacted with a fluorescent dye that has the complementary functional group (an alkyne or azide, respectively). This reaction, catalyzed by copper(I), results in the formation of a stable triazole linkage, covalently attaching the fluorescent dye to the peptide.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of fluorescently labeled peptides using click chemistry.

G SPPS Solid-Phase Peptide Synthesis (SPPS) with Azide/Alkyne Amino Acid Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Purification1 Purification of Crude Peptide (HPLC) Cleavage->Purification1 Lyophilization1 Lyophilization Purification1->Lyophilization1 ClickReaction Click Chemistry Reaction with Fluorescent Dye Lyophilization1->ClickReaction Purification2 Purification of Labeled Peptide (HPLC) ClickReaction->Purification2 Lyophilization2 Lyophilization & Characterization Purification2->Lyophilization2 FinalProduct Fluorescently Labeled Peptide Lyophilization2->FinalProduct G cluster_reactants Reactants cluster_products Product Peptide Peptide-N3 LabeledPeptide Peptide-Triazole-Fluorophore Peptide->LabeledPeptide + Dye Alkyne-Fluorophore Dye->LabeledPeptide Catalyst Cu(I) Catalyst (from CuSO4 + Na Ascorbate) Catalyst->LabeledPeptide

References

A Comparative Analysis: Manual vs. Automated Synthesis of Peptides with Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: The Expanding Role of Unnatural Amino Acids in Peptide Science

Solid-Phase Peptide Synthesis (SPPS), a technique pioneered by Bruce Merrifield, has revolutionized the way peptides are created for a vast range of applications, from fundamental biological research to the development of novel therapeutics.[1][2] This methodology involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support, simplifying the purification process by allowing for the easy removal of excess reagents and byproducts through simple filtration and washing.[1][2]

The incorporation of unnatural amino acids into peptide sequences represents a powerful strategy for enhancing the therapeutic potential of peptides. These non-proteinogenic amino acids can introduce unique chemical functionalities, conformational constraints, and resistance to enzymatic degradation, thereby improving properties such as metabolic stability, bioavailability, and target-binding affinity.[3][4] The choice between manual and automated SPPS for synthesizing these modified peptides is a critical decision that impacts throughput, cost, purity, and the overall success of complex syntheses.[2] This document provides a detailed comparison of these two methodologies, complete with experimental protocols and quantitative data to guide researchers in selecting the optimal approach for their specific needs.

Data Presentation: A Quantitative Comparison

The decision to employ manual or automated peptide synthesis often comes down to a quantitative analysis of factors such as synthesis time, cost, and the resulting purity and yield of the final peptide.[2] The following tables provide a summary of key quantitative data for a direct comparison of the two methods, particularly in the context of incorporating unnatural amino acids.

Performance Metric Manual Peptide Synthesis Automated Peptide Synthesizer Key Considerations
Synthesis Time Significantly longer; can take days to weeks for complex peptides.[3] For example, the manual synthesis of the nonapeptide Bradykinin was completed in 8 days.[3]Dramatically shorter; tasks that take weeks can be completed in hours or days.[3] The automated synthesis of Bradykinin was completed in 32 hours.[3]Automated systems excel in high-throughput and large-scale production.[3] Advanced automated systems with microwave heating can further accelerate synthesis.[3]
Hands-on Time per Cycle 1 - 2 hours[5]5 - 15 minutes (for setup)[5]Automated synthesizers offer "walk-away" operation, freeing up researcher time.[3]
Total Time per Cycle 2 - 4 hours[5]30 - 90 minutes[5]Cycle times in automated systems are precisely controlled and reproducible.[3]
Typical Yield per Coupling Step 95 - 99%[5]> 99%[5]Automated systems provide precise reagent delivery and controlled reaction conditions, leading to higher coupling efficiencies.[3]
Final Crude Purity 70 - 90% (highly operator-dependent)[5]85 - 98%[5]Automated synthesis minimizes human error, resulting in more consistent and higher purity crude products.[3]
Reproducibility Operator-dependent[5]High[5]Automation ensures that synthesis parameters are identical from run to run.
Reagent Consumption Higher due to manual dispensing and the potential need for repeated coupling steps.[5]Optimized and lower due to precise dispensing and efficient protocols.[5]Automated systems can be programmed for optimal reagent usage, reducing waste.
Initial Equipment Cost Low (basic laboratory glassware)[3]High ($20,000 to over $100,000 depending on features)[6]The initial investment for an automated synthesizer can be substantial.
Cost per Peptide (Long-term) Can be high due to labor costs and reagent consumption.[3]Lower for high-throughput and large-scale production due to reduced labor and optimized reagent use.[3]The long-term cost-effectiveness of automated synthesis becomes apparent with increased production volume.
Flexibility Highly flexible, allowing for on-the-fly adjustments and the use of non-standard reagents and reaction conditions.[3]Less flexible for non-standard protocols, although modern systems offer greater customization options.[3]Manual synthesis is often preferred for methods development and the synthesis of highly unusual peptides.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the typical workflows for manual and automated solid-phase peptide synthesis.

Manual_SPPS_Workflow Start Start: Resin Swelling Deprotection Fmoc Deprotection (e.g., 20% Piperidine (B6355638) in DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Activated AA + Base) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Monitoring Monitor Coupling (e.g., Kaiser Test) Wash2->Monitoring Monitoring->Coupling Incomplete Repeat Repeat Cycle for Next Amino Acid Monitoring->Repeat Complete Repeat->Deprotection Cleavage Final Cleavage & Deprotection Repeat->Cleavage End End: Purification Cleavage->End

Manual Solid-Phase Peptide Synthesis Workflow

Automated_SPPS_Workflow Start Start: Load Reagents & Sequence ResinSwelling Automated Resin Swelling Start->ResinSwelling SynthesisCycle Automated Synthesis Cycle: - Deprotection - Washing - AA Delivery & Activation - Coupling - Washing ResinSwelling->SynthesisCycle Repeat Repeat for All Amino Acids SynthesisCycle->Repeat Repeat->SynthesisCycle Next Amino Acid FinalCleavage Manual Final Cleavage & Deprotection Repeat->FinalCleavage Sequence Complete Purification End: Purification FinalCleavage->Purification

Automated Solid-Phase Peptide Synthesis Workflow

Experimental Protocols: Synthesis of a Hypothetical Peptide with an Unnatural Amino Acid

To illustrate the practical differences between manual and automated synthesis, the following protocols outline the synthesis of a hypothetical pentapeptide, Tyr-D-Ala-(p-acetyl-Phe)-Gly-Phe-NH2, incorporating the unnatural amino acid p-acetyl-phenylalanine.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (Fmoc-Tyr(tBu)-OH, Fmoc-D-Ala-OH, Fmoc-(p-acetyl-Phe)-OH, Fmoc-Gly-OH, Fmoc-Phe-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection agent: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Washing solvent: DMF, DCM

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

  • Kaiser test kit

  • Manual synthesis vessel (fritted glass funnel) or automated peptide synthesizer

Manual Synthesis Protocol

1. Resin Preparation and First Amino Acid Coupling:

  • Swell 0.5 g of Rink Amide MBHA resin in DMF in a manual synthesis vessel for 1 hour.

  • Drain the DMF.

  • Deprotection: Add 5 mL of 20% piperidine in DMF to the resin and agitate for 20 minutes. Drain the solution.

  • Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL).

  • Coupling of Fmoc-Phe-OH:

    • In a separate vial, dissolve 3 equivalents of Fmoc-Phe-OH, 3 equivalents of HBTU, and 3 equivalents of HOBt in DMF.

    • Add 6 equivalents of DIPEA and allow the mixture to pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates no free primary amines). If the test is positive, repeat the coupling step.

  • Wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).

2. Subsequent Amino Acid Couplings (Repeat for Fmoc-Gly-OH, Fmoc-(p-acetyl-Phe)-OH, Fmoc-D-Ala-OH, and Fmoc-Tyr(tBu)-OH):

  • Deprotection: Add 5 mL of 20% piperidine in DMF to the resin and agitate for 20 minutes. Drain the solution.

  • Wash the resin with DMF (5 x 10 mL).

  • Coupling: Prepare the activated amino acid solution as described in step 1.5 and add it to the resin. Agitate for 2 hours.

  • Monitoring: Perform a Kaiser test.

  • Wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).

3. Final Deprotection:

  • After the final coupling, perform a final deprotection step with 20% piperidine in DMF for 20 minutes.

  • Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (5 x 10 mL).

  • Dry the resin under vacuum.

4. Cleavage and Deprotection:

  • Add 10 mL of the cleavage cocktail to the dried resin.

  • Gently agitate the mixture for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate into a cold diethyl ether solution to precipitate the crude peptide.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether twice.

  • Dry the crude peptide under vacuum.

Automated Synthesis Protocol

1. System Preparation:

  • Ensure the automated synthesizer is calibrated and all reagent and solvent bottles are filled.

  • Load the vials containing the Fmoc-protected amino acids, including the unnatural amino acid, into the designated positions.

  • Place the Rink Amide MBHA resin in the reaction vessel.

2. Synthesis Program:

  • Enter the peptide sequence: Tyr-D-Ala-(p-acetyl-Phe)-Gly-Phe.

  • Select a standard synthesis protocol (e.g., Fmoc/HBTU chemistry). The synthesizer will automatically perform the following cycle for each amino acid:

    • Resin Swelling: The instrument will swell the resin with DMF.

    • Deprotection: A solution of 20% piperidine in DMF is automatically delivered to the reaction vessel for a pre-programmed time.

    • Washing: The resin is automatically washed with DMF.

    • Amino Acid Delivery and Activation: The synthesizer dispenses the required amounts of the amino acid, HBTU, HOBt, and DIPEA for in-situ activation.

    • Coupling: The activated amino acid is coupled to the resin-bound peptide for a pre-programmed duration.

    • Washing: The resin is washed with DMF and DCM.

3. Post-Synthesis:

  • Once the synthesis is complete, the synthesizer will perform a final wash and may have an option for drying the resin.

  • Manually cleave and deprotect the peptide from the resin as described in the manual protocol (Step 4).

Troubleshooting the Incorporation of Unnatural Amino Acids

The incorporation of unnatural amino acids can present unique challenges due to their potentially bulky side chains, altered reactivity, or poor solubility.

Problem Potential Cause Solution
Incomplete Coupling Steric hindrance from the unnatural amino acid's side chain.- Increase coupling time.- Use a more potent coupling reagent (e.g., HATU, COMU).- Perform a double coupling (repeat the coupling step).- Increase the excess of amino acid and coupling reagents.
Side Reactions during Cleavage The unnatural amino acid side chain is sensitive to the acidic cleavage conditions.- Use a modified cleavage cocktail with specific scavengers to protect the side chain.- Optimize the cleavage time and temperature.
Aggregation The growing peptide chain, particularly with hydrophobic unnatural amino acids, can aggregate, hindering reagent access.[6]- Use a high-swelling resin (e.g., PEG-based resins).- Perform the synthesis at an elevated temperature (in compatible automated synthesizers).- Add chaotropic salts to the reaction mixture.
Poor Solubility of the Unnatural Amino Acid The protected unnatural amino acid is not fully soluble in the synthesis solvent (typically DMF).- Use a co-solvent such as NMP (N-Methyl-2-pyrrolidone) or DMSO (Dimethyl sulfoxide).- Gently warm the amino acid solution to aid dissolution before adding it to the resin.

Signaling Pathway Diagram

While the synthesized peptide in this example does not have a defined signaling pathway, the following is a generic representation of a peptide ligand activating a G-protein coupled receptor (GPCR) pathway, a common mechanism of action for therapeutic peptides.

Signaling_Pathway Peptide Peptide Ligand (with Unnatural AA) GPCR GPCR Peptide->GPCR Binds G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Downstream Downstream Signaling Cascade Second_Messenger->Downstream Response Cellular Response Downstream->Response

Generic GPCR Signaling Pathway

Conclusion

The choice between manual and automated peptide synthesis for the incorporation of unnatural amino acids is multifaceted and depends on the specific goals of the research.[2] Manual synthesis offers unparalleled flexibility and is ideal for methods development and the synthesis of highly complex or novel peptides on a small scale.[3] However, it is labor-intensive and prone to operator variability.[3]

Automated synthesis, on the other hand, provides high throughput, reproducibility, and significantly reduced hands-on time, making it the preferred method for producing large numbers of peptides or for large-scale synthesis.[3] While the initial investment is higher, the long-term benefits in terms of efficiency and consistency often outweigh the costs, especially in a drug discovery and development setting. The ability of modern automated synthesizers to handle a wide range of chemistries and to be programmed for optimized protocols makes them powerful tools for the routine synthesis of peptides containing unnatural amino acids. Ultimately, a thorough understanding of the advantages and limitations of each method will enable researchers to make an informed decision that best suits their project's needs and resources.

References

Application Notes and Protocols for N3-L-Orn(Fmoc)-OH in Cyclic Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrocyclization is a pivotal strategy in medicinal chemistry for enhancing the therapeutic properties of peptides, including receptor affinity, selectivity, metabolic stability, and cell permeability. The formation of cyclic peptides through bioorthogonal "click chemistry" has emerged as a robust and efficient method. N3-L-Orn(Fmoc)-OH is a key building block in this approach, offering seamless integration into standard solid-phase peptide synthesis (SPPS) protocols.[1]

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of cyclic peptides via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Properties of this compound

This compound is an ornithine derivative where the delta-amino group is protected by a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, and the alpha-amino group is replaced by an azide (B81097) (N3) functionality.[1] This unique structure makes it an ideal reagent for introducing an azide group into a peptide sequence for subsequent cyclization.

PropertyValue
Chemical Formula C20H20N4O4
Molecular Weight 380.4 g/mol
CAS Number 1097192-04-5
Appearance White to off-white solid
Solubility Soluble in DMF, DMSO, NMP
Storage 2-8°C

Principle of Cyclic Peptide Synthesis using this compound

The synthesis of cyclic peptides using this compound involves a multi-step process that leverages the principles of Fmoc-based solid-phase peptide synthesis and click chemistry. The overall workflow is as follows:

  • Linear Peptide Synthesis: A linear peptide is assembled on a solid support (resin) using standard Fmoc-SPPS. During this process, this compound and an alkyne-containing amino acid (e.g., L-propargylglycine) are incorporated at desired positions within the peptide sequence.

  • On-Resin Cyclization: Once the linear peptide is fully assembled, an intramolecular cyclization is induced between the azide group of the ornithine derivative and the alkyne group of the other amino acid. This is typically achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction directly on the resin.[2][3] On-resin cyclization is often preferred as it can minimize intermolecular side reactions that may occur in solution-phase cyclization.[4]

  • Cleavage and Deprotection: The cyclic peptide is then cleaved from the solid support, and all remaining side-chain protecting groups are removed.

  • Purification: The final cyclic peptide is purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of the Linear Peptide Precursor

This protocol outlines the manual synthesis of a linear peptide containing this compound and an alkyne-containing amino acid on a Rink Amide resin.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • This compound

  • Fmoc-L-propargylglycine (or other alkyne-containing amino acid)

  • Coupling reagents: HBTU/HOBt or HATU/HOAt

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvents: DMF, DCM, Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Thoroughly wash the resin with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2-5 for each amino acid in the sequence, incorporating this compound and Fmoc-L-propargylglycine at the desired positions.

  • Final Fmoc Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group using 20% piperidine in DMF.

  • Washing and Drying: Wash the resin-bound linear peptide precursor with DMF, DCM, and MeOH, then dry under vacuum.

Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the intramolecular cyclization of the resin-bound linear peptide.

Materials:

  • Resin-bound linear peptide

  • Copper(I) bromide (CuBr) or Copper(I) iodide (CuI)

  • Sodium ascorbate (B8700270)

  • DIPEA or 2,6-lutidine

  • Solvent: DMF or a mixture of DMF/DCM

Procedure:

  • Resin Swelling: Swell the dried resin-bound linear peptide in the reaction solvent (e.g., DMF) for at least 1 hour.

  • Preparation of Cyclization Cocktail: In a separate vial, prepare the cyclization cocktail. For a 0.1 mmol scale synthesis, dissolve CuBr (0.4 eq.), sodium ascorbate (0.8 eq.), and DIPEA (10 eq.) in DMF.[5]

  • Cyclization Reaction: Add the cyclization cocktail to the swollen resin. Purge the reaction vessel with nitrogen or argon and shake gently at room temperature. Reaction times can vary from 6 to 24 hours.[3][6]

  • Monitoring the Reaction: A small sample of the resin can be cleaved and analyzed by LC-MS to monitor the progress of the cyclization.

  • Washing: After the reaction is complete, wash the resin thoroughly with DMF, DCM, and MeOH.

  • Drying: Dry the resin-bound cyclic peptide under vacuum.

Protocol 3: Cleavage, Deprotection, and Purification

This protocol details the final steps to obtain the purified cyclic peptide.

Materials:

  • Resin-bound cyclic peptide

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)

  • Cold diethyl ether

  • Solvents for HPLC purification (e.g., acetonitrile, water, with 0.1% TFA)

Procedure:

  • Cleavage: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation: Filter the cleavage mixture and precipitate the crude peptide by adding it to cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a desiccator.

  • Purification: Dissolve the crude peptide in a minimal amount of a suitable solvent and purify by preparative RP-HPLC.

  • Lyophilization: Lyophilize the pure fractions to obtain the final cyclic peptide as a white, fluffy powder.

Quantitative Data

The efficiency of on-resin CuAAC cyclization can be influenced by various factors, including the peptide sequence, length, and reaction conditions. The following table summarizes representative yields from the literature.

Peptide LengthCopper SourceBaseSolventTime (h)TemperatureYield (%)Reference
HeptapeptideCuIDIPEADMFOvernightRT76-79[2][7]
TetrapeptideCuBrDIPEADMF6RTHigh[6]
Peptide-peptoid hybridCuBrDIEADMF0.3360°C (MW)High[5]

Note: RT = Room Temperature, MW = Microwave irradiation. Yields are often reported as "high" or "predominantly monomer" without specific percentages. The yield can be highly sequence-dependent.

Visualizations

G Figure 1: Workflow for Cyclic Peptide Synthesis cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cyclization On-Resin Cyclization cluster_Final Cleavage and Purification Resin Start with Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling Couple Fmoc-Amino Acid (HBTU/DIPEA) Deprotection1->Coupling Wash1 Wash (DMF, DCM) Coupling->Wash1 Elongation Repeat Deprotection/Coupling Cycles Incorp_N3 Incorporate this compound Incorp_Alkyne Incorporate Fmoc-L-propargylglycine Final_Deprotection Final N-terminal Fmoc Deprotection Cyclization CuAAC Reaction (CuBr, Na-Ascorbate, DIPEA in DMF) Final_Deprotection->Cyclization Cleavage Cleavage from Resin (TFA Cocktail) Cyclization->Cleavage Purification RP-HPLC Purification Cleavage->Purification Final_Product Lyophilized Cyclic Peptide Purification->Final_Product

Caption: Experimental workflow for the synthesis of cyclic peptides.

G Figure 2: CuAAC Reaction Mechanism cluster_reactants Reactants cluster_catalyst Catalyst Azide Peptide-N3 Product Cyclic Peptide with Triazole Linkage Azide->Product Alkyne Peptide-Alkyne Alkyne->Product Catalyst Cu(I) Catalyst->Product

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).

G Figure 3: Orthogonal Protecting Groups Peptide Peptide Backbone Fmoc Fmoc (α-Amine) Peptide->Fmoc Side_Chain_PG Side Chain PG (e.g., Boc, tBu) Peptide->Side_Chain_PG Resin_Linker Resin Linker Peptide->Resin_Linker Deprotection_Base Selective Deprotection Fmoc->Deprotection_Base Base (Piperidine) Deprotection_Acid Final Cleavage Side_Chain_PG->Deprotection_Acid Strong Acid (TFA) Resin_Linker->Deprotection_Acid Strong Acid (TFA)

Caption: Orthogonal protection strategy in Fmoc-SPPS.

References

Bioconjugation of N3-L-Orn(Fmoc)-OH Containing Peptides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific modification of peptides is a cornerstone of modern drug development, enabling the creation of targeted therapeutics, diagnostic agents, and research tools with enhanced properties. The incorporation of bioorthogonal functional groups into peptides allows for precise chemical ligation with a wide array of molecules, such as fluorophores, cytotoxic drugs, or polyethylene (B3416737) glycol (PEG) chains. N3-L-Orn(Fmoc)-OH is a key building block in this context, as it allows for the introduction of an azide (B81097) moiety at a specific position within a peptide sequence during standard Fmoc-based solid-phase peptide synthesis (SPPS).[1] This azide group serves as a versatile handle for various bioconjugation reactions, offering high efficiency and selectivity under mild conditions.[1]

This document provides detailed application notes and protocols for the primary bioconjugation techniques utilized with peptides containing this compound: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Staudinger Ligation.

Key Bioconjugation Techniques

The azide group introduced via this compound is chemically inert to the conditions of peptide synthesis and deprotection, making it an ideal functional group for post-synthetic modification. The most common and effective methods for conjugating molecules to these azide-containing peptides are:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient "click chemistry" reaction forms a stable triazole linkage between the azide-modified peptide and an alkyne-functionalized molecule.[2] It is known for its high yields and rapid reaction rates.[1][2]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click chemistry variant, SPAAC utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) to react with the azide. The absence of a cytotoxic copper catalyst makes it particularly suitable for applications in living systems.

  • Staudinger Ligation: This reaction forms a native amide bond between a phosphinothioester and the azide-containing peptide. It is a traceless ligation method, meaning no residual atoms are left in the final conjugate.

Experimental Protocols

Protocol 1: Incorporation of this compound into Peptides via Fmoc-SPPS

This protocol outlines the manual procedure for incorporating this compound into a peptide sequence using standard Fmoc solid-phase peptide synthesis.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • This compound

  • Other required Fmoc-protected amino acids

  • Coupling reagents: HBTU/HOBt or HATU/HOAt

  • N,N'-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • 20% Piperidine (B6355638) in DMF

  • Dichloromethane (DCM)

  • TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours at room temperature.

  • Incorporation of this compound: Follow the same coupling procedure as in step 4, using this compound as the amino acid to be coupled.

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation: Precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide and wash with cold ether.

  • Purification and Characterization: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry and analytical RP-HPLC.

spss_workflow final_deprotection final_deprotection cleavage cleavage final_deprotection->cleavage

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the on-resin conjugation of an alkyne-containing molecule to the azide-modified peptide.

Materials:

  • Azide-functionalized peptide-resin

  • Terminal alkyne (5-10 equivalents)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1-0.5 equivalents)

  • Sodium ascorbate (B8700270) (1-5 equivalents)

  • Tris(benzyltriazolylmethyl)amine (TBTA) (optional, 1 equivalent)

  • Solvent: DMF/water mixture (e.g., 4:1 v/v)

Procedure:

  • Resin Preparation: Swell the azide-functionalized peptide-resin in the DMF/water solvent mixture.

  • Reaction Mixture: To the resin, add the terminal alkyne.

  • Catalyst Addition: Add the sodium ascorbate, followed by the copper(II) sulfate. If using, add the TBTA ligand.

  • Reaction: Agitate the mixture at room temperature for 4-12 hours. The reaction progress can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing by mass spectrometry.

  • Washing: After the reaction is complete, wash the resin extensively with DMF, water, and DCM to remove copper salts and excess reagents.

  • Cleavage and Purification: Proceed with the cleavage and purification of the conjugated peptide as described in Protocol 1.

cuaac_workflow react react wash wash react->wash

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of a strained alkyne (e.g., DBCO-functionalized molecule) to the azide-modified peptide in solution.

Materials:

  • Purified azide-containing peptide

  • DBCO-functionalized molecule (1.1-1.5 equivalents)

  • Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.4, or other suitable aqueous buffer

  • Organic co-solvent (if needed for solubility, e.g., DMSO)

Procedure:

  • Dissolve Reactants:

    • Dissolve the azide-containing peptide in the reaction buffer to a final concentration of 1-10 mM.

    • Dissolve the DBCO-functionalized molecule in a minimal amount of DMSO and then dilute it into the reaction buffer.

  • Reaction Incubation: Mix the solutions of the azide-peptide and the DBCO-molecule. Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours.

  • Monitoring: The reaction progress can be monitored by RP-HPLC.

  • Purification: Once the reaction is complete, purify the peptide conjugate using RP-HPLC.

  • Characterization: Confirm the identity and purity of the final conjugate by mass spectrometry and analytical RP-HPLC.

spaac_workflow incubate incubate monitor monitor incubate->monitor

Protocol 4: Staudinger Ligation

This protocol provides a general procedure for the Staudinger ligation between a peptide with a C-terminal phosphinothioester and a peptide with an N-terminal α-azido group (derived from N3-L-Orn) in solution.

Materials:

  • Peptide with N-terminal α-azido group

  • Peptide with C-terminal phosphinothioester (1 equivalent)

  • Solvent: THF/H₂O (3:1)

Procedure:

  • Reaction Setup: Dissolve the peptide with the C-terminal phosphinothioester in the THF/H₂O solvent mixture.

  • Addition of Azide: Add the peptide with the N-terminal α-azido group (1 equivalent) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 12 hours.

  • Workup: Acidify the reaction with 2 N HCl and remove the solvents under reduced pressure.

  • Purification: Purify the resulting peptide conjugate by chromatography (e.g., silica (B1680970) gel or RP-HPLC).

staudinger_ligation react react workup workup react->workup

Quantitative Data Summary

The efficiency of bioconjugation can vary depending on the specific peptide sequence, the nature of the conjugation partner, and the reaction conditions. The following tables provide a summary of typical quantitative data for the described techniques.

Table 1: Comparison of Bioconjugation Techniques

FeatureCuAACSPAACStaudinger Ligation
Catalyst Copper(I)None (strain-promoted)None
Reaction Time 1-12 hours1-24 hours12 hours
Typical Yield >90%High, often quantitative35-90%
Bioorthogonality Good, but copper can be toxicExcellent, suitable for live cellsGood
Linkage Formed TriazoleTriazoleAmide (traceless)

Table 2: Typical Reaction Conditions and Yields

TechniqueReactantsSolventTemperatureTime (h)Reported Yield (%)
CuAAC Azide-peptide, Alkyne-dyeDMF/H₂ORoom Temp4-12>95
CuAAC Azide-peptide, Alkyne-PEGDMF50°C5100
SPAAC Azide-peptide, DBCO-fluorophorePBS (pH 7.4)Room Temp1-4>90
Staudinger Ligation Azido-peptide, Phosphinothioester-peptideTHF/H₂O (3:1)Room Temp1235
Staudinger Ligation (Improved phosphinothiol)THF/H₂O (3:1)Room Temp12>90

Conclusion

The incorporation of this compound into peptides provides a powerful and versatile platform for the synthesis of complex bioconjugates. The choice of bioconjugation technique—CuAAC, SPAAC, or Staudinger ligation—will depend on the specific application, the nature of the molecules to be conjugated, and the required biocompatibility. The protocols and data presented in these application notes serve as a comprehensive guide for researchers and drug development professionals to successfully design and execute their bioconjugation strategies. Careful optimization of reaction conditions and thorough characterization of the final products are crucial for achieving the desired outcomes in peptide-based drug discovery and development.

References

Application Notes and Protocols for Studying Protein-Protein Interactions Using N3-L-Orn(Fmoc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes and identifying novel therapeutic targets. N3-L-Orn(Fmoc)-OH is a versatile synthetic amino acid that serves as a powerful tool for elucidating these complex interactions. This building block, featuring a terminal azide (B81097) (N3) group, is readily incorporated into peptides via standard Fmoc-based solid-phase peptide synthesis (SPPS). The azide moiety functions as a bioorthogonal handle, allowing for the precise attachment of various functionalities, such as photo-crosslinkers, through highly efficient and specific "click chemistry" reactions.

These azide-modified peptides can be transformed into potent probes for photo-affinity labeling experiments. Upon introduction into a biological system, the peptide can bind to its target protein. Subsequent activation with UV light triggers the photo-crosslinker to form a covalent bond with the interacting protein, permanently capturing the transient interaction. The resulting cross-linked complex can then be isolated and analyzed by mass spectrometry to identify the interacting partner and map the binding interface. This approach is particularly valuable for studying weak or transient PPIs that are often difficult to detect using traditional methods.

This document provides detailed protocols for the synthesis of azide-modified peptides using this compound, their subsequent functionalization with a photo-crosslinker via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and their application in a photo-crosslinking workflow to identify and quantify protein-protein interactions.

Experimental Principles and Workflow

The overall strategy involves a multi-step process that begins with the synthesis of a peptide containing this compound and culminates in the identification of its binding partners.

Workflow Overview:

  • Solid-Phase Peptide Synthesis (SPPS): A peptide of interest is synthesized on a solid support, incorporating this compound at a desired position.

  • Click Chemistry Ligation: A photo-crosslinking moiety containing a strained alkyne (e.g., DBCO) is covalently attached to the azide group of the peptide via SPAAC.

  • Photo-crosslinking: The functionalized peptide probe is incubated with a cell lysate or purified protein sample, and the mixture is exposed to UV light to induce covalent bond formation between the probe and its interacting protein(s).

  • Affinity Purification and Analysis: The cross-linked protein complexes are enriched, typically using an affinity tag (e.g., biotin) incorporated into the probe, and subsequently identified and quantified using mass spectrometry.

G cluster_synthesis Probe Synthesis cluster_experiment PPI Capture & Analysis SPPS Solid-Phase Peptide Synthesis with this compound Click_Chem SPAAC Click Chemistry (Ligation of Photo-crosslinker) SPPS->Click_Chem Purification Purification of Photo-crosslinking Peptide Click_Chem->Purification Incubation Incubation of Probe with Protein Sample Purification->Incubation Probe Application UV_Activation UV Photo-crosslinking Incubation->UV_Activation Enrichment Affinity Purification of Cross-linked Complexes UV_Activation->Enrichment MS_Analysis Mass Spectrometry (Identification & Quantification) Enrichment->MS_Analysis Data_Interpretation Identification of Interacting Proteins MS_Analysis->Data_Interpretation Data Analysis

Figure 1: Experimental workflow for PPI studies using this compound.

Detailed Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Azide-Modified Peptide

This protocol describes the manual synthesis of a hypothetical 10-amino acid peptide (H-Gly-Ala-Val-Thr-Orn(N3)-Ser-Phe-Leu-Lys-Gly-NH2) using Fmoc chemistry on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin (0.5 mmol/g loading)

  • Fmoc-protected amino acids (including Fmoc-L-Orn(N3)-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl cyanohydroxyiminoacetate (Oxyma)

  • 20% (v/v) Piperidine (B6355638) in N,N-Dimethylformamide (DMF)

  • DMF, Dichloromethane (DCM), Diethyl ether

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H2O

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • First Amino Acid Coupling:

    • Pre-activate Fmoc-Gly-OH (3 equivalents) with DIC (3 eq.) and Oxyma (3 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

  • Chain Elongation: Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the sequence. For the fifth residue, use Fmoc-L-Orn(N3)-OH.

  • Final Fmoc Deprotection: After the last amino acid is coupled, perform a final Fmoc deprotection.

  • Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and air dry. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the azide-modified peptide by mass spectrometry and analytical RP-HPLC.

Protocol 2: Ligation of a DBCO-Photo-crosslinker via SPAAC

This protocol details the copper-free click chemistry reaction to attach a DBCO-containing photo-crosslinker (e.g., DBCO-PEG4-Benzophenone) to the azide-modified peptide.

Materials:

  • Azide-modified peptide

  • DBCO-PEG4-Benzophenone

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

Procedure:

  • Dissolve Reactants: Dissolve the azide-modified peptide in PBS. Dissolve a 1.5-fold molar excess of DBCO-PEG4-Benzophenone in a minimal amount of ACN or DMSO.

  • Reaction: Add the DBCO-crosslinker solution to the peptide solution. Gently mix and allow the reaction to proceed at room temperature for 4-12 hours. The reaction can be monitored by RP-HPLC.

  • Purification: Purify the resulting photo-crosslinking peptide probe by RP-HPLC to remove unreacted starting materials.

  • Characterization: Confirm the successful ligation and purity of the final probe by mass spectrometry.

Protocol 3: Photo-crosslinking and Identification of Interacting Proteins

This protocol describes a general workflow for using the photo-crosslinking peptide probe to capture and identify interacting proteins from a cell lysate.

Materials:

  • Photo-crosslinking peptide probe (with an affinity tag like biotin (B1667282) for enrichment, which can be part of the DBCO-crosslinker)

  • Cell lysate from the biological system of interest

  • UV lamp (365 nm)

  • Streptavidin-coated magnetic beads

  • Wash buffers (e.g., PBS with varying salt concentrations and detergents)

  • Elution buffer (e.g., containing biotin or a denaturant)

  • Reagents for SDS-PAGE and Western blotting

  • Reagents for in-gel digestion (trypsin, etc.)

  • Mass spectrometer

Procedure:

  • Incubation: Incubate the photo-crosslinking peptide probe with the cell lysate at 4°C for 1-2 hours to allow for binding to the target protein(s).

  • UV Irradiation: Transfer the mixture to a petri dish on ice and irradiate with a 365 nm UV lamp for 15-30 minutes to induce photo-crosslinking.

  • Affinity Purification:

    • Add streptavidin-coated magnetic beads to the irradiated lysate and incubate for 1 hour at 4°C to capture the biotinylated probe and its cross-linked partners.

    • Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.

  • Elution: Elute the captured proteins from the beads using an appropriate elution buffer.

  • Analysis:

    • SDS-PAGE and Western Blotting: Run the eluate on an SDS-PAGE gel and perform a Western blot using an antibody against a suspected interacting partner to validate the interaction.

    • Mass Spectrometry: Perform an in-gel tryptic digest of the entire eluate lane or conduct on-bead digestion, followed by LC-MS/MS analysis to identify all captured proteins.

  • Quantitative Analysis: Use label-free quantification or stable isotope labeling by amino acids in cell culture (SILAC) to compare the abundance of identified proteins between the photo-crosslinking experiment and a negative control (e.g., a probe without the photo-crosslinker or a mock irradiation).

Data Presentation: Quantitative Analysis of a Hypothetical PPI Study

The following table represents hypothetical quantitative mass spectrometry data from a photo-crosslinking experiment designed to identify interaction partners of a peptide derived from a transcription factor.

Protein IDGene NameProtein NameLog2 Fold Change (Probe/Control)p-valueDescription
P04637TP53Cellular tumor antigen p530.50.45Bait peptide is derived from a p53-interacting protein.
Q09472EP300Histone acetyltransferase p3003.10.001Known interactor of the transcription factor.
P62993GRB2Growth factor receptor-bound protein 22.80.005Novel potential interactor identified.
P11021HSPA8Heat shock 70 kDa protein 80.20.89Non-specific binder, not significantly enriched.

Signaling Pathway Visualization

The following diagram illustrates a simplified hypothetical signaling pathway where the identified interaction between the peptide's parent protein and GRB2 might play a role.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 Growth Factor Binding & Autophosphorylation SOS1 SOS1 GRB2->SOS1 Recruitment Ras Ras SOS1->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Parent_Protein Parent Protein of Azide-Peptide ERK->Parent_Protein Phosphorylation Parent_Protein->GRB2 Potential Feedback Loop (Identified Interaction) Transcription Gene Transcription Parent_Protein->Transcription

Figure 2: Hypothetical signaling pathway involving the identified GRB2 interaction.

Conclusion

This compound is a valuable chemical tool that enables the synthesis of customized peptide probes for the investigation of protein-protein interactions. The combination of solid-phase peptide synthesis, click chemistry, and photo-crosslinking provides a robust and versatile platform for capturing and identifying both stable and transient PPIs in complex biological systems. The detailed protocols and conceptual framework presented here offer a guide for researchers and drug development professionals to apply this powerful methodology in their own research endeavors.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Coupling Efficiency of N3-L-Orn(Fmoc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low coupling efficiency of N3-L-Orn(Fmoc)-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a chemically modified derivative of the amino acid ornithine. It features a fluorenylmethyloxycarbonyl (Fmoc) protecting group on its side-chain amino group, making it compatible with standard Fmoc-based SPPS protocols.[1] The key feature of this building block is the presence of a terminal azide (B81097) (N3) group on its main chain, which serves as a versatile handle for "click chemistry."[1][2] This allows for the site-specific conjugation of molecules containing alkyne groups through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC).[2] Its applications include the synthesis of antibody-drug conjugates (ADCs), labeling of biomolecules, and the creation of complex peptide derivatives.[1]

Q2: What are the potential causes of low coupling efficiency for this compound?

A2: Low coupling efficiency for this compound can stem from several factors:

  • Steric Hindrance: The bulky Fmoc protecting group, combined with the azide functionality, can physically obstruct the approach of the activated carboxyl group to the free amine on the growing peptide chain.[3][4]

  • Secondary Structure Formation and Aggregation: As the peptide chain elongates, it can form secondary structures (e.g., beta-sheets) or aggregate on the solid support, making the N-terminal amine less accessible for coupling.[3]

  • Suboptimal Activation or Coupling Time: Standard coupling protocols may not be sufficient for this sterically hindered amino acid. The activation of the carboxylic acid might be incomplete, or the coupling reaction may require a longer duration.[3]

  • Incomplete Fmoc Deprotection: If the Fmoc group from the previously coupled amino acid is not completely removed, the N-terminal amine will not be available for the subsequent coupling reaction, leading to a deletion sequence.[3]

Q3: Is the azide group of this compound stable during standard SPPS conditions?

A3: The azide functional group is generally stable under the standard conditions of Fmoc-based SPPS, including repeated exposure to piperidine (B6355638) for Fmoc deprotection and the conditions of the coupling reaction.[3][5] However, the azide group can be susceptible to reduction to an amine during the final cleavage from the resin, particularly when using cleavage cocktails containing thiol-based scavengers like ethanedithiol (EDT).[6]

Troubleshooting Guide

Issue 1: Low Coupling Efficiency Detected by Monitoring Test (e.g., Kaiser Test)

Question: My Kaiser test is positive (blue or purple beads) after the coupling step with this compound. What should I do?

Answer: A positive Kaiser test indicates the presence of unreacted free primary amines, signifying an incomplete coupling reaction.[3][4] The recommended course of action is to perform a "double coupling."

Recommended Action:

  • After the initial coupling reaction, wash the resin thoroughly with DMF to remove any residual reagents and byproducts.

  • Prepare a fresh solution of activated this compound using the same protocol as the first coupling.

  • Add this fresh solution to the resin and allow the coupling reaction to proceed for another 1-2 hours.[3]

  • After the second coupling, wash the resin again and perform another Kaiser test to confirm the completion of the reaction (yellow or colorless beads).[3]

Issue 2: Persistent Low Coupling Efficiency Even After Double Coupling

Question: I have performed a double coupling, but the Kaiser test is still positive, or my final product contains significant deletion sequences. How can I optimize the coupling reaction?

Answer: If a double coupling is insufficient, you may need to optimize your coupling reagents and reaction conditions. For sterically hindered amino acids like this compound, more potent coupling reagents and modified conditions are often necessary.

Recommended Actions:

  • Optimize Coupling Reagents: Standard carbodiimide (B86325) reagents like DIC/HOBt may be inefficient.[3] Switch to more potent uronium/aminium or phosphonium (B103445) salt-based coupling reagents. HATU, HCTU, and PyBOP are highly recommended for hindered couplings.[7][8]

  • Increase Coupling Time and Temperature: Extend the coupling reaction time to 4 hours or even overnight to allow the reaction to proceed to completion.[3] In some cases, performing the coupling at a slightly elevated temperature may improve efficiency, but this should be done with caution to avoid side reactions.

  • Use Additives to Disrupt Secondary Structures: If peptide aggregation is suspected, consider adding chaotropic salts like LiCl (0.2-0.5 M) to the coupling mixture to improve resin solvation and disrupt secondary structures.[9]

Data Presentation

Coupling ReagentReagent TypeRelative Efficacy for Hindered Amino AcidsNotes
HATU Uronium/AminiumVery HighOften considered one of the most effective reagents for difficult couplings.[7][8]
HCTU Uronium/AminiumVery HighSimilar in efficacy to HATU and a good alternative.[7]
PyBOP PhosphoniumHighExcellent for hindered couplings; byproducts are generally soluble and easily washed away.[10][11]
DIC/Oxyma CarbodiimideModerateA safer alternative to DIC/HOBt, but generally less reactive than onium salts.[3]
DIC/HOBt CarbodiimideLow to ModerateMay require longer reaction times or double coupling for hindered residues.[3]

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HATU

  • Resin Preparation: Swell the resin-bound peptide with the deprotected N-terminal amine in N,N-dimethylformamide (DMF).

  • Activation Mixture: In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading), HATU (2.9 equivalents), and a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.

  • Coupling: Add the activation mixture to the resin and agitate at room temperature for 2-4 hours.

  • Washing: After the coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove all soluble reagents and byproducts.

  • Monitoring: Perform a Kaiser test to check for reaction completion.

Protocol 2: Double Coupling for this compound

  • First Coupling: Perform the initial coupling of this compound as described in Protocol 1.

  • Washing: After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).

  • Second Coupling: Prepare a fresh activation mixture of this compound as in step 2 of Protocol 1. Add this solution to the washed resin and allow the reaction to proceed for another 1-2 hours.

  • Final Wash and Monitoring: After the second coupling, wash the resin thoroughly with DMF. Perform a Kaiser test to confirm the absence of free amines before proceeding to the next Fmoc deprotection step.[3]

Protocol 3: Kaiser Test for Monitoring Coupling Completion

  • Sample Collection: After the coupling reaction, remove a small sample of the resin (approximately 5-10 beads) and place them in a small glass test tube.

  • Washing: Wash the resin beads thoroughly with DMF (3 times) and then with ethanol (B145695) (3 times) to remove any residual reagents.

  • Reagent Addition: Add the following three solutions to the test tube:

  • Heating: Heat the test tube at 100-120°C for 3-5 minutes.[3]

  • Observation:

    • Positive Result (Incomplete Coupling): The beads and/or the solution will turn a dark blue or purple color, indicating the presence of free primary amines.[3]

    • Negative Result (Complete Coupling): The beads and solution will remain yellow or colorless, indicating the absence of free primary amines.[3]

Mandatory Visualization

TroubleshootingWorkflow start Low Coupling Efficiency of This compound Suspected kaiser_test Perform Kaiser Test start->kaiser_test positive_result Positive Kaiser Test (Blue/Purple Beads) kaiser_test->positive_result negative_result Negative Kaiser Test (Yellow/Colorless Beads) double_couple Perform Double Coupling positive_result->double_couple Incomplete Coupling proceed Proceed to Next Step (Fmoc Deprotection) positive_result->proceed Negative Result re_kaiser_test Perform Kaiser Test Again double_couple->re_kaiser_test still_positive Still Positive? re_kaiser_test->still_positive optimize Optimize Coupling: - Use potent reagents (HATU, HCTU, PyBOP) - Increase coupling time/temperature - Use chaotropic agents (LiCl) still_positive->optimize Yes still_positive->proceed No optimize->proceed

Caption: Troubleshooting workflow for low coupling efficiency.

AminoAcidActivation cluster_reactants Reactants cluster_process Activation Process cluster_products Products Fmoc_AA Fmoc-Amino Acid (this compound) Activation Activation Fmoc_AA->Activation Coupling_Reagent Coupling Reagent (e.g., HATU, PyBOP) Coupling_Reagent->Activation Base Base (e.g., DIPEA) Base->Activation Activated_AA Activated Amino Acid (Active Ester) Activation->Activated_AA Coupling Peptide Bond Formation Activated_AA->Coupling Peptide_Resin Peptide on Resin (with free N-terminal amine) Peptide_Resin->Coupling Coupled_Peptide Elongated Peptide on Resin Coupling->Coupled_Peptide

Caption: General workflow of amino acid activation and coupling.

References

Technical Support Center: Preventing Azide Group Reduction During TFA Cleavage in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of azide (B81097) group reduction during the trifluoroacetic acid (TFA) cleavage step in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: How stable is the azide group under standard Fmoc-SPPS conditions?

A: Generally, the azide functional group is stable under the standard conditions of Fmoc-SPPS.[1] This includes the basic conditions used for Fmoc deprotection (e.g., 20% piperidine (B6355638) in DMF) and the acidic conditions of the TFA cleavage cocktail.[2] However, certain reagents within the cleavage cocktail can lead to the unintended reduction of the azide group.[2]

Q2: What is the primary cause of azide group reduction during SPPS?

A: The most common cause of azide reduction is the use of specific scavengers in the final TFA cleavage cocktail.[2] Thiol-based scavengers, in particular 1,2-ethanedithiol (B43112) (EDT), are strong reducing agents in an acidic environment and can significantly reduce the azide group (-N₃) to a primary amine (-NH₂).[2][3] This results in a mass decrease of 26 Da in the final peptide product.[1]

Q3: Are all scavengers problematic for azide-containing peptides?

A: No, the choice of scavenger is critical. While EDT is known to cause significant azide reduction, other scavengers are much more compatible.[4] Triisopropylsilane (TIS) is a common non-thiol scavenger that is considered safe for azides.[2] If a thiol scavenger is necessary, dithiothreitol (B142953) (DTT) is a much safer alternative to EDT, causing significantly less reduction.[2][4]

Q4: Is it possible to perform the cleavage without any scavengers?

A: This is highly discouraged. Scavengers are crucial for quenching reactive carbocations generated during the removal of side-chain protecting groups (e.g., from Trp, Met, Cys, Tyr).[2] Without scavengers, these carbocations can lead to significant side reactions, including re-alkylation of the peptide, which results in impurities.[2] A minimal and safe scavenger cocktail for azide-containing peptides is a mixture of TFA, TIS, and water.[2][4]

Q5: My peptide contains Tryptophan, which requires a thiol scavenger. What should I do?

A: While EDT is often used to protect Tryptophan's indole (B1671886) side chain, it will reduce the azide group. The recommended approach is to use a non-reductive scavenger cocktail. A combination of TIS and water is generally sufficient to protect Tryptophan while preserving the azide. You can also consider including a non-thiol scavenger like thioanisole.[2]

Troubleshooting Guide

This guide will help you diagnose and resolve issues related to azide group reduction during TFA cleavage.

Problem: Mass spectrometry analysis of the cleaved peptide shows a significant peak at [M-26+H]⁺, indicating the reduction of the azide group to a primary amine.

Step 1: Analyze the Cleavage Cocktail Composition

The first step is to carefully review the components of your TFA cleavage cocktail.

Start Problem: Azide Reduction ([M-26+H]+ peak observed) CheckCocktail Analyze Cleavage Cocktail Composition Start->CheckCocktail IsEDTPresent Does the cocktail contain 1,2-ethanedithiol (EDT)? CheckCocktail->IsEDTPresent HighRisk High Risk of Azide Reduction IsEDTPresent->HighRisk Yes IsDTTPresent Does the cocktail contain dithiothreitol (DTT)? IsEDTPresent->IsDTTPresent No Solution Solution: Modify Cleavage Cocktail (See Protocol 1) HighRisk->Solution ModerateRisk Moderate Risk of Azide Reduction IsDTTPresent->ModerateRisk Yes IsTISPresent Does the cocktail contain Triisopropylsilane (TIS)? IsDTTPresent->IsTISPresent No ModerateRisk->Solution LowRisk Low Risk of Azide Reduction IsTISPresent->LowRisk Yes IsTISPresent->Solution No (Other issues?)

Caption: Troubleshooting logic for diagnosing azide reduction.

Step 2: Scavenger Selection and Impact on Azide Reduction

The choice of scavenger has a significant impact on the stability of the azide group. The following table summarizes the extent of azide reduction observed with different scavengers.

ScavengerChemical Structure% Azide Reduction (Approximate)Recommendation
1,2-Ethanedithiol (EDT)HS-CH₂-CH₂-SHUp to 50%Not Recommended [4]
Dithiothreitol (DTT)HS-CH₂-(CHOH)₂-CH₂-SH< 10%Safer alternative to EDT[2][4]
Triisopropylsilane (TIS)( (CH₃)₂CH )₃SiH~0%Recommended [2][4]
ThioanisoleC₆H₅-S-CH₃< 5%Good for Trp protection[2]

Data is estimated from published HPLC traces and represents the conversion of the azide to the corresponding amine.[2][4]

Experimental Protocols

Protocol 1: Azide-Safe TFA Cleavage

This protocol is designed to efficiently cleave a peptide from the resin and remove side-chain protecting groups while minimizing the risk of azide reduction.

Materials:

  • Peptide-resin

  • Trifluoroacetic acid (TFA), high purity

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether

  • Centrifuge tubes

Procedure:

  • Resin Preparation: Swell the peptide-resin in dichloromethane (B109758) (DCM), then wash thoroughly with DCM and dry under vacuum.

  • Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail. A recommended azide-safe cocktail is:

    • 95% TFA

    • 2.5% Water

    • 2.5% TIS

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2-3 hours.[2]

  • Peptide Isolation:

    • Filter the resin and collect the filtrate into a new centrifuge tube.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Peptide Precipitation:

    • Add the TFA filtrate dropwise into a 10-fold excess of cold diethyl ether to precipitate the crude peptide.[2]

    • Incubate the ether suspension at -20°C for at least 30 minutes to maximize precipitation.

    • Centrifuge the suspension and carefully decant the ether.

  • Washing and Drying: Wash the peptide pellet with cold diethyl ether two more times. After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

cluster_prep Preparation cluster_cleavage Cleavage & Isolation cluster_precipitation Precipitation & Purification SwellResin Swell Peptide-Resin in DCM Cleavage Add Cocktail to Resin (2-3 hours agitation) SwellResin->Cleavage PrepareCocktail Prepare Cleavage Cocktail (95% TFA, 2.5% H2O, 2.5% TIS) PrepareCocktail->Cleavage Filter Filter to Separate Resin and Filtrate Cleavage->Filter Precipitate Precipitate Peptide in Cold Diethyl Ether Filter->Precipitate Centrifuge Centrifuge and Decant Ether Precipitate->Centrifuge WashDry Wash and Dry Peptide Pellet Centrifuge->WashDry FinalProduct Crude Azido-Peptide WashDry->FinalProduct

Caption: Workflow for the azide-safe TFA cleavage protocol.

Protocol 2: Quantification of Azide Reduction by Mass Spectrometry

This protocol outlines how to analyze the crude peptide to determine the extent of azide reduction.

Materials:

  • Crude peptide sample

  • Solvents for mass spectrometry (e.g., acetonitrile, water, formic acid)

  • Mass spectrometer (ESI or MALDI)

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude peptide in an appropriate solvent for mass spectrometry analysis.

  • Mass Spectrometry Analysis: Analyze the sample using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.

  • Data Analysis:

    • Identify the peak corresponding to the expected mass of the azide-containing peptide ([M+H]⁺).

    • Look for a peak at a mass 26 Da lower than the expected mass, which corresponds to the reduced amine byproduct ([M-26+H]⁺).

    • The relative intensities of these two peaks can be used to estimate the percentage of azide reduction.

    % Reduction = (Intensity of [M-26+H]⁺ / (Intensity of [M+H]⁺ + Intensity of [M-26+H]⁺)) * 100

For further assistance, please contact our technical support team.

References

Common side reactions with azido-amino acids in peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of azido-amino acids in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: How stable is the azide (B81097) functional group to standard Fmoc-SPPS conditions?

A1: The azide group is generally robust and compatible with the standard conditions used in Fmoc-based solid-phase peptide synthesis. It is stable to the basic conditions of Fmoc deprotection (e.g., 20% piperidine (B6355638) in DMF) and the acidic conditions of resin cleavage (e.g., high concentrations of trifluoroacetic acid - TFA)[1]. However, specific reagents, particularly certain scavengers used during the final cleavage step, can lead to unintended side reactions[1][2].

Q2: Can I use standard coupling reagents like HATU, HBTU, or DIC for azido-amino acids?

A2: Yes, standard coupling reagents such as HATU, HBTU, and DIC are generally compatible with azido-amino acids[3][4]. The choice of coupling reagent may be influenced by the steric hindrance of the specific azido-amino acid being incorporated. For sterically hindered residues, a more potent activating agent like HATU may be preferable to ensure efficient coupling. It is always recommended to monitor the coupling reaction to ensure its completion, for instance, by using the Kaiser test.

Q3: Are there any known incompatibilities between azido-amino acids and other amino acid side chains?

A3: The azide group is considered bioorthogonal, meaning it is largely unreactive with the functional groups found in natural amino acid side chains under standard SPPS conditions. The primary concerns for incompatibility arise from the reagents used during synthesis rather than interactions between the azide and other residues.

Troubleshooting Guide 1: Azide Reduction During Cleavage

One of the most common side reactions is the reduction of the azide group to a primary amine during the final cleavage and deprotection step. This is almost always caused by the choice of scavengers in the TFA cleavage cocktail.

Problem: My mass spectrometry data shows a mass loss of 26 Da (or 14 Da for N₂ loss and subsequent formylation), and/or my peptide has lost its reactivity in a subsequent click or Staudinger reaction.

This strongly indicates that the azide group has been reduced to an amine.

Root Cause Analysis and Solutions

The primary cause of azide reduction is the presence of thiol-based scavengers in the cleavage cocktail, especially under acidic conditions.

  • 1,2-Ethanedithiol (EDT): EDT is a very strong reducing agent in acidic environments and is the most common culprit for azide reduction.

  • Dithiothreitol (DTT): While also a thiol, DTT is a much weaker reducing agent for azides compared to EDT and is considered a safer alternative if a thiol scavenger is necessary.

  • Triisopropylsilane (TIS): TIS is a non-thiol scavenger used to trap carbocations and is generally considered safe for azides.

Data Presentation: Impact of Scavengers on Azide Stability

The following table summarizes the extent of azide reduction observed with different thiol scavengers during TFA cleavage.

Scavenger (in TFA/TIS/H₂O cocktail)Peptide 1 (Hydrophilic, N-terminal Azide)Peptide 2 (Hydrophobic, Internal Azide)Peptide 3 (Hydrophobic, C-terminal Azide)Reference
1,2-Ethanedithiol (EDT) ~50%~30%~45%
Dithiothreitol (DTT) ~5%<5%~10%
Thioanisole <5%<5%<5%

Data are estimated from published HPLC traces and represent the conversion of the azide to the corresponding amine.

Mandatory Visualization: Azide Reduction Mechanism

AzideReduction cluster_mechanism Reduction Pathway Azide Peptide-N₃ Protonation Protonation of Azide Azide->Protonation H⁺ Thiol R-SH (e.g., EDT) NucleophilicAttack Nucleophilic Attack by Thiol Thiol->NucleophilicAttack TFA TFA (H⁺) Protonation->NucleophilicAttack Intermediate Unstable Intermediate NucleophilicAttack->Intermediate NitrogenLoss Loss of N₂ Intermediate->NitrogenLoss AmineFormation Formation of Peptide-NH₂ NitrogenLoss->AmineFormation

Caption: Mechanism of azide reduction by thiol-based scavengers in an acidic environment.

Experimental Protocols: Azide-Safe Cleavage

Protocol 1: Standard Azide-Safe Cleavage

This protocol is suitable for peptides that do not contain highly sensitive residues like Cys, Met, or Trp.

  • Resin Preparation: Ensure the peptide-resin is dry.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail of:

    • 95% Trifluoroacetic Acid (TFA)

    • 2.5% Triisopropylsilane (TIS)

    • 2.5% deionized Water (H₂O)

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per 100 mg of resin). Agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

  • Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and wash the pellet with cold ether. Dry the peptide pellet under vacuum.

Protocol 2: Cleavage for Peptides with Sensitive Residues

This protocol is recommended for peptides containing residues like Trp or Met, where a stronger scavenger system is needed but EDT must be avoided.

  • Resin Preparation: Ensure the peptide-resin is dry.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail of:

    • 92.5% Trifluoroacetic Acid (TFA)

    • 2.5% Triisopropylsilane (TIS)

    • 2.5% deionized Water (H₂O)

    • 2.5% Dithiothreitol (DTT)

  • Cleavage and Isolation: Follow steps 3-5 from Protocol 1.

Mandatory Visualization: Cleavage Cocktail Decision Tree

CleavageDecisionTree Start Start: Choose Cleavage Cocktail for Azido-Peptide SensitiveResidues Does the peptide contain Cys, Met, or Trp? Start->SensitiveResidues StandardCocktail Use Standard Cocktail: TFA/TIS/H₂O (95:2.5:2.5) SensitiveResidues->StandardCocktail No DTTCocktail Use DTT Cocktail: TFA/TIS/H₂O/DTT (92.5:2.5:2.5:2.5) SensitiveResidues->DTTCocktail Yes AvoidEDT AVOID Cocktails Containing EDT! StandardCocktail->AvoidEDT DTTCocktail->AvoidEDT

Caption: Decision tree for selecting an azide-compatible cleavage cocktail.

Troubleshooting Guide 2: Incomplete Coupling of Azido-Amino Acids

Problem: The Kaiser test is positive after a coupling step with an azido-amino acid, indicating the presence of unreacted free amines.

Root Cause Analysis and Solutions
  • Steric Hindrance: Some azido-amino acids, particularly those with bulky side chains or α,α-disubstitution, can be sterically hindered, leading to slower coupling kinetics.

  • Peptide Aggregation: On-resin aggregation of the growing peptide chain can prevent access of the activated amino acid to the N-terminus. This is a sequence-dependent issue and not specific to azido-amino acids, but it can still be a cause of incomplete coupling.

  • Insufficient Activation: The coupling conditions (reagent, time, temperature) may not be sufficient for the specific amino acid.

Recommended Actions
  • Double Couple: The simplest solution is to repeat the coupling step. Drain the reaction vessel and add a fresh solution of the activated azido-amino acid.

  • Use a Stronger Coupling Reagent: If you are using a carbodiimide-based reagent like DIC, switching to a phosphonium- or aminium-based reagent like PyBOP or HATU can increase the coupling efficiency.

  • Increase Reaction Time and/or Temperature: Extend the coupling time (e.g., from 1 hour to 2-4 hours). For particularly difficult couplings, microwave-assisted peptide synthesis can be employed to increase the reaction temperature and rate.

  • Disrupt Aggregation: If aggregation is suspected, switch the solvent from DMF to NMP or add a small percentage of DMSO. Sonication during coupling can also help break up aggregates.

Troubleshooting Guide 3: Side Reactions in Staudinger Ligation

Problem: The yield of my Staudinger ligation is low, and I observe significant amounts of the reduced amine byproduct.

Root Cause Analysis and Solutions

The Staudinger ligation involves the reaction of an azide with a phosphine (B1218219) to form an aza-ylide intermediate. This intermediate must then be trapped intramolecularly to form the desired amide bond.

  • Aza-ylide Hydrolysis: The most common side reaction is the hydrolysis of the aza-ylide intermediate by water, which leads to the formation of a primary amine and phosphine oxide (the Staudinger reduction product) instead of the ligated product.

  • Aza-Wittig Reaction: In some cases, an intramolecular aza-Wittig reaction can occur, leading to a phosphonamide byproduct, especially with sterically hindered residues.

  • Phosphine Oxidation: Triarylphosphines can be susceptible to air oxidation, which deactivates them.

Recommended Actions
  • Use Anhydrous Conditions: While the final step of the traceless Staudinger ligation requires water, the initial reaction should be performed under anhydrous conditions to minimize premature hydrolysis of the aza-ylide.

  • Optimize Phosphine Reagent: Use phosphine reagents that have a built-in electrophilic trap (e.g., a methyl ester ortho to the phosphorus) to accelerate the desired intramolecular cyclization, outcompeting the hydrolysis side reaction. Phosphinothiols are often less prone to the aza-Wittig side reaction.

  • Increase Reactant Concentration: Higher concentrations can favor the intramolecular trapping of the aza-ylide over the intermolecular reaction with water.

  • Degas Solvents: To prevent phosphine oxidation, use solvents that have been degassed by bubbling with an inert gas like argon or nitrogen.

Troubleshooting Guide 4: Side Reactions in CuAAC (Click Chemistry)

Problem: My on-resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is incomplete or gives multiple byproducts.

Root Cause Analysis and Solutions
  • Copper(I) Oxidation: The active catalyst in CuAAC is Cu(I), which can be readily oxidized to the inactive Cu(II) state by oxygen. This is a common cause of failed or stalled reactions.

  • Poor Reagent Accessibility: On a solid support, the peptide chains can be aggregated or poorly solvated, preventing the reagents (copper, alkyne) from reaching the azide.

  • Side Reactions with Amino Acids: The standard Cu(I) source (CuSO₄ with sodium ascorbate) can generate reactive oxygen species that may oxidize sensitive residues like Met, Cys, or Trp.

Experimental Protocols: On-Resin CuAAC

Protocol 3: General Protocol for On-Resin CuAAC

  • Resin Preparation: Swell the azido-peptide resin in a suitable solvent like DMF or DMSO.

  • Prepare Reagent Stocks:

    • Alkyne: 0.5 M solution in DMF.

    • CuSO₄: 0.1 M solution in H₂O.

    • Sodium Ascorbate (B8700270): 1 M solution in H₂O (prepare fresh).

  • Reaction Setup:

    • To the swollen resin, add the alkyne solution (10-20 equivalents).

    • Add the CuSO₄ solution (1-2 equivalents).

    • Add the sodium ascorbate solution (5-10 equivalents).

    • Add a base like DIPEA or 2,6-lutidine (5-10 equivalents) to maintain a neutral or slightly basic pH.

  • Reaction: Agitate the mixture at room temperature for 4-12 hours. The reaction vessel should be purged with nitrogen or argon to minimize oxygen exposure.

  • Washing: After the reaction, wash the resin thoroughly with DMF, a copper-chelating wash (e.g., 0.1 M EDTA in water), water, and finally DMF and DCM before drying.

Mandatory Visualization: Troubleshooting Workflow for On-Resin CuAAC

CUAAC_Troubleshooting Start Start: On-Resin CuAAC Reaction Failed or Incomplete CheckReagents Are reagents fresh? (esp. Na-Ascorbate) Start->CheckReagents PrepareFresh Prepare fresh reagents and repeat CheckReagents->PrepareFresh No CheckOxygen Was the reaction protected from oxygen? CheckReagents->CheckOxygen Yes PrepareFresh->Start UseInertAtmosphere Repeat under N₂ or Ar atmosphere. Use degassed solvents. CheckOxygen->UseInertAtmosphere No CheckSolvent Is the resin well-swollen? Is aggregation possible? CheckOxygen->CheckSolvent Yes UseInertAtmosphere->Start ChangeSolvent Switch to DMSO or NMP. Consider microwave heating. CheckSolvent->ChangeSolvent No CheckLigand Are you using a Cu(I)-stabilizing ligand? CheckSolvent->CheckLigand Yes ChangeSolvent->Start AddLigand Add a ligand like TBTA or THPTA to protect Cu(I) and accelerate the reaction. CheckLigand->AddLigand No Success Reaction Successful CheckLigand->Success Yes AddLigand->Start

Caption: Troubleshooting workflow for a failed or incomplete on-resin CuAAC reaction.

References

Optimizing coupling reagents for sterically hindered amino acids like Fmoc-Orn(N3)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incorporation of sterically hindered amino acids, with a specific focus on Fmoc-Orn(N3), into peptide sequences during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is Fmoc-Orn(N3) considered a sterically hindered amino acid?

A1: Fmoc-Orn(N3) is considered sterically hindered primarily due to the bulky 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the side-chain amine of ornithine. This, combined with the linear azide (B81097) moiety, can create spatial crowding around the alpha-carboxyl group, potentially impeding its approach to the N-terminal amine of the growing peptide chain on the solid support.

Q2: What are the common issues encountered when coupling Fmoc-Orn(N3)?

A2: The most common issues are low coupling efficiency, leading to incomplete reactions and deletion sequences (the target peptide missing the Fmoc-Orn(N3) residue). This can be caused by the steric hindrance of the amino acid, suboptimal activation, or secondary structure formation of the peptide on the resin.

Q3: Which class of coupling reagents is generally recommended for sterically hindered amino acids?

A3: Uronium/aminium and phosphonium (B103445) salt-based reagents are highly recommended for sterically hindered amino acids.[1] Reagents such as HATU, HCTU, and COMU (uronium/aminium) or PyBOP and PyAOP (phosphonium) are generally more potent and yield better results compared to carbodiimides like DIC, even with additives.[2]

Q4: Can the azide group on the ornithine side chain interfere with the coupling reaction?

A4: The azide group is generally considered a bioorthogonal functional group and is stable under standard SPPS conditions. It does not typically interfere with the coupling reaction itself. However, care should be taken during final cleavage, as some scavengers, particularly those containing thiols, can reduce the azide.

Q5: Is it necessary to perform a double coupling for Fmoc-Orn(N3)?

A5: A double coupling is a common strategy to improve the efficiency of incorporating difficult or sterically hindered amino acids. If a single coupling is found to be incomplete (e.g., via a positive Kaiser test), a second coupling with a fresh solution of activated amino acid and coupling reagent is advisable.

Troubleshooting Guides

Issue 1: Low Coupling Efficiency / Incomplete Coupling

Symptom: A positive Kaiser test (blue or purple beads) after the coupling step, indicating the presence of unreacted primary amines on the resin. Mass spectrometry of the crude peptide shows a significant peak corresponding to a deletion sequence.

Possible Causes & Solutions:

  • Insufficiently Potent Coupling Reagent: Standard coupling protocols with reagents like DIC/HOBt may not be effective.

    • Solution: Switch to a more powerful uronium/aminium or phosphonium salt-based reagent. HATU, HCTU, and COMU are excellent choices for hindered couplings.[2]

  • Suboptimal Reaction Conditions: Coupling time, temperature, and reagent concentration can significantly impact the outcome.

    • Solution 1: Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight.

    • Solution 2: Increase Temperature: Gently increasing the temperature (e.g., to 30-40°C) can help overcome the activation energy barrier. This should be done cautiously to avoid potential side reactions like racemization.

    • Solution 3: Double Coupling: Perform a second coupling with fresh reagents after the initial coupling step.

  • Peptide Aggregation: The growing peptide chain may aggregate on the solid support, making the N-terminal amine inaccessible.

    • Solution: Consider using a solvent system known to disrupt secondary structures, such as a mixture of DMF and DCM.

Issue 2: Side Reactions Observed in Final Product

Symptom: Mass spectrometry of the purified peptide shows unexpected masses, and HPLC analysis reveals closely eluting impurity peaks.

Possible Causes & Solutions:

  • Racemization: Loss of stereochemical integrity at the alpha-carbon of Fmoc-Orn(N3) during activation.

    • Solution: While the Fmoc group helps suppress racemization, using additives like HOAt (in the case of HATU) or OxymaPure can further minimize this risk. Avoid prolonged pre-activation times and the use of strong bases where possible.

  • Guanidinylation of the N-terminus: This can occur when using an excess of uronium/aminium reagents like HBTU or HATU, leading to chain termination.

    • Solution: Use phosphonium-based reagents like PyBOP, which do not cause this side reaction. Alternatively, use a stoichiometric amount of the uronium reagent relative to the amino acid.

Data Presentation: Comparison of Coupling Reagents

The following table summarizes the performance of common coupling reagents for sterically hindered amino acids. While direct quantitative data for Fmoc-Orn(N3) is limited in the literature, this data, extrapolated from studies on other challenging residues like Fmoc-Trp(Mts)-OH, provides a strong indication of their relative efficacy.

Coupling ReagentReagent TypeTypical Reaction Time (min)Reported Yield/Purity (%) for Hindered CouplingsKey AdvantagesPotential Limitations
HATU Uronium/Aminium Salt20 - 45> 99.5Highly reactive, excellent for hindered couplings, low racemization risk.[2]Higher cost, potential for guanidinylation if used in excess.
COMU Uronium/Aminium Salt20 - 45> 99.5Very high reactivity, safer byproducts compared to benzotriazole-based reagents.[3]Higher cost.
HBTU Uronium/Aminium Salt30 - 6098 - 99.5Fast and efficient, widely used.Potential for guanidinylation if used in excess.[2]
PyBOP Phosphonium Salt30 - 6098 - 99Efficient, no risk of guanidinylation.Byproducts can be difficult to remove in solution-phase synthesis.
DIC/HOBt Carbodiimide60 - 12095 - 98Cost-effective, low risk of guanidinylation.Slower reaction rates, potential for N-acylurea formation.[2]

Note: The presented yields and reaction times are indicative and highly dependent on the specific peptide sequence, resin, and reaction conditions.

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-Orn(N3) using HATU

This protocol is a starting point for the manual solid-phase synthesis of a peptide containing Fmoc-Orn(N3).

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Orn(N3)-OH (3 equivalents)

  • HATU (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Reaction vessel with agitation

Procedure:

  • Resin Preparation: Ensure the Fmoc group has been removed from the N-terminal amino acid of the peptide-resin and the resin has been thoroughly washed with DMF.

  • Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-Orn(N3)-OH and HATU in DMF. Add DIPEA to the solution and vortex briefly. Allow the pre-activation to proceed for 1-2 minutes.

  • Coupling Reaction: Immediately add the activated amino acid solution to the reaction vessel containing the resin. Agitate the mixture for 2-4 hours at room temperature.

  • Washing: Drain the reaction solution from the vessel. Wash the resin extensively with DMF (3-5 times) to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), consider a second coupling (Protocol 2).

Protocol 2: Double Coupling for Fmoc-Orn(N3)

This protocol is to be performed if Protocol 1 results in an incomplete coupling.

Procedure:

  • First Coupling: Perform the initial coupling of Fmoc-Orn(N3) as described in Protocol 1.

  • Washing: After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).

  • Second Coupling: Prepare a fresh solution of activated Fmoc-Orn(N3)-OH as described in Protocol 1, step 2. Add this solution to the washed resin and allow the reaction to proceed for another 1-2 hours.

  • Final Wash and Monitoring: After the second coupling, wash the resin thoroughly with DMF. Perform a Kaiser test to confirm the absence of free amines before proceeding to the Fmoc deprotection of the newly added residue.

Visualizations

experimental_workflow cluster_activation Activation start Fmoc-Deprotected Peptide-Resin prepare_activation Prepare Activation Mixture: - Fmoc-Orn(N3)-OH - Coupling Reagent (e.g., HATU) - Base (e.g., DIPEA) in DMF coupling Add Activation Mixture to Resin Agitate for 2-4 hours start->coupling prepare_activation->coupling wash_1 Wash Resin with DMF coupling->wash_1 kaiser_test Kaiser Test wash_1->kaiser_test decision Complete? kaiser_test->decision double_couple Perform Double Coupling (Protocol 2) decision->double_couple No next_step Proceed to Next Fmoc Deprotection decision->next_step Yes wash_2 Wash Resin with DMF double_couple->wash_2 wash_2->next_step

Caption: Experimental workflow for coupling Fmoc-Orn(N3).

troubleshooting_logic start Positive Kaiser Test (Incomplete Coupling) recouple Action: Perform a Double Couple start->recouple retest Kaiser Test after Double Couple recouple->retest change_reagent Action: Switch to a More Potent Coupling Reagent (e.g., HATU, COMU) retest->change_reagent Positive success Coupling Successful retest->success Negative optimize_conditions Action: Optimize Conditions - Increase reaction time - Increase temperature change_reagent->optimize_conditions failure Persistent Issue: Consider Peptide Aggregation optimize_conditions->failure

Caption: Troubleshooting logic for incomplete coupling.

References

How to avoid peptide aggregation during synthesis with hydrophobic non-canonical amino acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peptide aggregation during synthesis, particularly when incorporating hydrophobic non-canonical amino acids.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of peptides containing hydrophobic non-canonical amino acids.

Issue 1: Poor Resin Swelling and Incomplete Reactions

Symptoms:

  • The resin bed appears shrunken or does not swell to its expected volume.[1]

  • Incomplete Fmoc-deprotection or coupling reactions, leading to deletion sequences.[1][2]

  • Ninhydrin (B49086) or TNBS tests give false negative results.[1]

Possible Cause: On-resin aggregation of the growing peptide chains, driven by strong intermolecular hydrogen bonding and hydrophobic interactions, is preventing efficient solvent and reagent access.[2] This is particularly common in sequences containing stretches of hydrophobic residues.

Solutions:

StrategyDescriptionKey Considerations
Modify Synthesis Conditions
Solvent SystemSwitch from standard solvents like DMF to more polar, aggregation-disrupting solvents such as NMP or add DMSO. A "magic mixture" of DCM, DMF, and NMP (1:1:1) can also be effective.NMP is generally superior to DMF for solvating growing peptide chains.
Elevated TemperaturePerform coupling and deprotection steps at elevated temperatures (e.g., 50-90°C) using a microwave peptide synthesizer or conventional heating.For heat-sensitive residues like Fmoc-His(Trt)-OH, consider lower temperatures (e.g., 50°C) to minimize racemization.
Chaotropic AgentsWash the resin with a solution of a chaotropic salt (e.g., 0.8 M NaClO₄ or LiCl in DMF) before the coupling step to disrupt secondary structures.Ensure the chaotropic salt is thoroughly washed away before coupling, as it can interfere with some reagents.
SonicationGently sonicate the reaction vessel in a water bath for 15-30 minutes to mechanically break up aggregates.This can be particularly useful if the resin has visibly clumped.
Incorporate Backbone Modifications
Pseudoproline DipeptidesStrategically insert pseudoproline dipeptides (derivatives of Ser, Thr, or Cys) to introduce a "kink" in the peptide backbone, disrupting β-sheet formation.Insert pseudoprolines approximately every 6-8 residues, especially before hydrophobic clusters. The native residue is regenerated during final cleavage.
Dmb/Hmb Protecting GroupsUtilize backbone-protecting groups like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) on the α-nitrogen of amino acid residues to prevent hydrogen bonding.Incorporation of a Hmb moiety every six to seven residues can effectively disrupt aggregation.
Change Solid Support
Low-Loading ResinUse a resin with a lower substitution level (e.g., 0.1-0.4 mmol/g) to increase the distance between growing peptide chains, reducing inter-chain interactions.This is especially important for the synthesis of long peptides (>30 amino acids).
Polar ResinSwitch to a more polar resin support, such as a PEG-based resin (e.g., TentaGel), to improve solvation of the peptide chain.

Issue 2: Difficulty Dissolving the Cleaved Peptide

Symptoms:

  • The lyophilized peptide is insoluble or poorly soluble in standard purification solvents (e.g., water/acetonitrile mixtures).

  • Formation of a precipitate upon addition of the cleavage cocktail or during ether precipitation.

Possible Cause: The hydrophobic nature of the non-canonical amino acids and the overall peptide sequence leads to aggregation in aqueous solutions.

Solutions:

StrategyDescription
Solubilization Additives Add organic modifiers like isopropanol, acetic acid, or chaotropic agents such as guanidine (B92328) hydrochloride to the purification solvents to disrupt aggregates.
Solvent Choice Attempt to dissolve the peptide in polar organic solvents like DMF or DMSO before dilution into the initial mobile phase for HPLC.
pH Adjustment Adjusting the pH of the solvent can sometimes improve solubility, depending on the pI of the peptide.

Frequently Asked Questions (FAQs)

Q1: What are "difficult sequences" and why do hydrophobic non-canonical amino acids contribute to them?

"Difficult sequences" are peptide chains prone to on-resin aggregation during solid-phase peptide synthesis (SPPS). This aggregation is primarily caused by the formation of stable secondary structures, like β-sheets, through inter-chain hydrogen bonding. Hydrophobic amino acids, including many non-canonical ones, exacerbate this issue because their side chains promote strong intermolecular hydrophobic interactions, leading to poor solvation of the growing peptide chain by the synthesis solvents.

Q2: How can I predict if my peptide sequence is likely to aggregate?

While precise prediction is challenging, certain patterns are known to increase aggregation risk. Stretches of contiguous hydrophobic and β-branched amino acids (e.g., Val, Ile, Leu) are strong indicators of potential aggregation. Some computational tools and aggregation parameters derived from experimental data can also help predict potentially difficult sequences. Monitoring the Fmoc deprotection profile during synthesis can also provide real-time indication of aggregation; a broadening of the deprotection peak suggests aggregation is occurring.

Q3: What is the mechanism behind using pseudoproline dipeptides to prevent aggregation?

Pseudoproline dipeptides are derivatives of serine, threonine, or cysteine that are incorporated as a dipeptide unit. The cyclized side chain forms a five-membered ring that introduces a "kink" into the peptide backbone, similar to proline. This structural disruption breaks the planarity of the peptide backbone, hindering the formation of the extended β-sheet structures responsible for aggregation. The native serine, threonine, or cysteine residue is regenerated upon final acid cleavage of the peptide from the resin.

Q4: When should I consider using microwave-assisted peptide synthesis?

Microwave-assisted synthesis is a powerful technique for overcoming aggregation. The microwave energy can disrupt intermolecular hydrogen bonds, increasing the kinetic energy of the system and thereby improving both coupling and deprotection efficiency, especially for difficult sequences. It is a recommended strategy when you anticipate or encounter aggregation, particularly with long or hydrophobic peptides.

Q5: Are there alternatives to the Boc and Fmoc protecting group strategies that are better for hydrophobic peptides?

Both Fmoc and Boc chemistries can be adapted for hydrophobic peptides. However, the Boc/Bzl strategy, when used with in situ neutralization protocols, can be superior for long and difficult sequences. The repeated treatments with trifluoroacetic acid (TFA) during Boc-SPPS can help to disrupt peptide aggregates as they form. In Fmoc-SPPS, the lack of strong acid in the deprotection step can sometimes allow for more significant aggregation to build up.

Experimental Protocols

Protocol 1: Chaotropic Salt Wash for Disruption of On-Resin Aggregation

This protocol is used to disrupt secondary structures prior to a difficult coupling step.

  • Fmoc Deprotection: Perform the standard Fmoc deprotection protocol and wash the resin with DMF.

  • Chaotropic Wash: Wash the peptide-resin twice with a solution of 0.8 M NaClO₄ in DMF for 1 minute each time.

  • DMF Wash: Thoroughly wash the resin with DMF (at least 5 times for 1 minute each) to completely remove the chaotropic salt.

  • Coupling: Proceed with the standard amino acid coupling protocol.

Protocol 2: Incorporation of a Pseudoproline Dipeptide

This protocol outlines the general steps for incorporating a pseudoproline dipeptide into a sequence on an automated synthesizer.

  • Programming: When programming the synthesizer, substitute the cycle for the amino acid preceding a Ser, Thr, or Cys with the appropriate pseudoproline dipeptide.

  • Reagent Amount: Use a 5-fold excess of the phosphonium- or aminium-activated pseudoproline dipeptide relative to the resin's functional capacity.

  • Coupling Time: Allow the coupling reaction to proceed for at least 1 hour.

  • Verification: It is advisable to perform a ninhydrin (Kaiser) test to ensure the coupling reaction has gone to completion.

  • Cleavage: The native Ser, Thr, or Cys residue is regenerated during the standard TFA-mediated cleavage and deprotection.

Visualizations

Troubleshooting_Workflow cluster_synthesis During Synthesis start Signs of Aggregation? (Poor Swelling, Incomplete Reactions) strategy Implement Mitigation Strategy start->strategy Yes synthesis_ok Synthesis Proceeds Normally start->synthesis_ok No modify_conditions Modify Conditions (Solvents, Temp, Salts) strategy->modify_conditions backbone_mod Backbone Modification (Pseudoprolines, Dmb/Hmb) strategy->backbone_mod resin_change Change Solid Support (Low-Load, Polar Resin) strategy->resin_change continue_synthesis Continue Synthesis modify_conditions->continue_synthesis backbone_mod->continue_synthesis resin_change->continue_synthesis Aggregation_Mechanism cluster_problem Problem: Peptide Aggregation cluster_solution Solution: Disruptive Strategies peptide_chains Growing Peptide Chains + Hydrophobic Residues h_bonding Inter-chain H-Bonding peptide_chains->h_bonding hydrophobic_int Hydrophobic Interactions peptide_chains->hydrophobic_int beta_sheet β-Sheet Formation (Aggregation) h_bonding->beta_sheet hydrophobic_int->beta_sheet disruption Disruption of Secondary Structure beta_sheet->disruption Blocked by pseudoproline Pseudoproline Dipeptides pseudoproline->disruption chaotropic_salts Chaotropic Salts / Heat chaotropic_salts->disruption polar_solvents Polar Solvents (NMP, DMSO) polar_solvents->disruption

References

Kaiser test for monitoring incomplete coupling of modified amino acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Kaiser test to monitor the coupling efficiency of modified amino acids in solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

This guide addresses specific issues that may arise during the Kaiser test procedure, particularly when working with modified or sterically hindered amino acids.

Problem IDIssuePotential CausesRecommended Actions
KT-001 False Positive Result: Blue or purple color observed even after thorough coupling.1. Fmoc-Group Lability: The Fmoc protecting group can be unstable under the heating conditions of the Kaiser test, especially in the presence of pyridine (B92270), leading to its removal and exposure of a primary amine.[1][2] 2. Reagent Contamination: Old or improperly stored reagents can lead to ambiguous results.[3] 3. Inadequate Washing: Residual unreacted amino acids or reagents from the coupling step can react with ninhydrin (B49086).[3] 4. Resin Degradation: Certain resin types, like PEGA, can be more susceptible to damage, potentially exposing amine-like functionalities.[3]1. Avoid excessive heating during the test; adhere strictly to the recommended time and temperature.[1] 2. Prepare fresh Kaiser test solutions, particularly the potassium cyanide in pyridine solution.[3] 3. Ensure thorough washing of the resin beads with DMF before performing the test.[4] 4. If resin degradation is suspected, consider using a more robust resin for the synthesis.
KT-002 False Negative Result: Colorless or yellow result, but subsequent steps indicate incomplete coupling.1. Steric Hindrance: The N-terminal amine of a sterically hindered or modified amino acid may be inaccessible to the ninhydrin reagent.[5] 2. Secondary Amines: The Kaiser test is unreliable for secondary amines, such as proline, N-methylated amino acids, or other N-substituted residues, which typically yield a faint red or brownish color that can be misinterpreted as a negative result.[2][6][7] 3. Improper Reagent Preparation/Storage: Degraded reagents may fail to produce a color change.[8] 4. Insufficient Heating: The reaction between ninhydrin and the primary amine may not proceed to completion without adequate heat.1. For difficult couplings, consider a recoupling step even with a negative Kaiser test.[5] Alternatively, use a more sensitive test or cleave a small amount of peptide for mass spectrometry analysis.[3] 2. For N-terminal secondary amines, use an alternative test such as the Chloranil or Isatin test.[1][9] 3. Prepare fresh reagents as per the protocol.[8] 4. Ensure the heating block or water bath is at the specified temperature (100-110°C).[7][10]
KT-003 Inconsistent or Ambiguous Results: Faint blue color or a mix of blue and yellow beads.1. Peptide Aggregation: As the peptide chain elongates, it can aggregate on the resin, limiting access to some N-terminal amines.[5][6] 2. Difficult Coupling Sequence: Certain amino acid sequences are inherently difficult to couple, leading to low coupling efficiency.[5] 3. Poor Resin Swelling: Inadequate resin swelling can restrict reagent access to the growing peptide chain.[5][11]1. Consider using a different solvent system (e.g., NMP instead of DMF) or adding chaotropic salts like LiCl to disrupt secondary structures.[5][9] 2. Perform a second coupling step (double coupling).[5] If the test is still positive, consider capping the unreacted amines with acetic anhydride.[1][9] 3. Ensure the resin is fully swelled in the appropriate solvent before starting the synthesis.[11]
KT-004 Test fails for N-methylated or other N-substituted amino acids. The Kaiser test relies on the presence of a primary amine to form the characteristic blue "Ruhemann's purple" complex. N-substituted amino acids lack a primary amine at the N-terminus.[7]Utilize a test suitable for secondary amines, such as the Chloranil test or the Isatin test.[1] The Bromophenol Blue test can also detect secondary amines.[1]

Frequently Asked Questions (FAQs)

Q1: What is the principle of the Kaiser test?

A1: The Kaiser test is a colorimetric assay used to detect the presence of free primary amines.[7] It is widely used in solid-phase peptide synthesis to monitor the completion of coupling reactions. The test involves the reaction of ninhydrin with the N-terminal primary amine of the peptide-resin in the presence of heat and specific reagents to produce an intense blue or purple compound known as Ruhemann's purple.[12] A positive test (blue color) indicates the presence of unreacted amines, signifying an incomplete coupling reaction.[13]

Q2: Why is the Kaiser test not reliable for proline and other N-substituted amino acids?

A2: Proline and other N-substituted amino acids are secondary amines. The reaction of ninhydrin with secondary amines does not produce the characteristic deep blue color. Instead, it typically results in a less intense reddish-brown or yellowish color, which can be easily misinterpreted as a negative result.[1][6] For peptides with an N-terminal secondary amine, alternative tests like the Chloranil or Isatin test are recommended.[7]

Q3: What should I do if my Kaiser test is positive after a coupling step?

A3: A positive Kaiser test indicates that the coupling reaction is incomplete. The recommended course of action is to perform a "double coupling," which involves repeating the coupling step with fresh reagents to drive the reaction to completion.[5] If the test remains positive after a second coupling, it may be necessary to "cap" the unreacted amines by treating the resin with acetic anhydride.[9] Capping prevents the formation of deletion peptide impurities in the final product.[1]

Q4: Can the heating time and temperature for the Kaiser test be modified?

A4: It is crucial to adhere to the specified heating time and temperature in the protocol (typically 5 minutes at 100-110°C).[7][10] Overheating or prolonged heating can lead to the degradation of the Fmoc protecting group, resulting in a false positive result.[1] Insufficient heating may lead to a false negative result as the color development may be incomplete.

Q5: How should I interpret the results of a Kaiser test?

A5: The interpretation of the Kaiser test results is based on the color of both the resin beads and the solution.

ObservationInterpretationRecommended Action
Yellow/Colorless beads and solution Complete couplingProceed to the next step (Fmoc deprotection).
Blue/Purple beads and solution Incomplete couplingPerform a double coupling.
Yellow beads, blue solution Nearly complete couplingConsider extending the coupling time or proceeding with caution. Capping may be an option.

This table is a general guide; interpretation can vary slightly based on the specific peptide sequence and resin used.

Experimental Protocols

Standard Kaiser Test Protocol

This protocol is for the detection of primary amines on a solid support.

Reagents:

  • Reagent A: Dissolve 16.5 mg of KCN in 25 mL of deionized water. Dilute 1.0 mL of this solution with 49 mL of pyridine.[7]

  • Reagent B: Dissolve 1.0 g of ninhydrin in 20 mL of n-butanol.[7]

  • Reagent C: Dissolve 40 g of phenol (B47542) in 20 mL of n-butanol.[7]

Procedure:

  • Transfer a small sample of resin beads (approximately 10-15 beads) to a small glass test tube.[7]

  • Add 2-3 drops of Reagent A to the test tube.[7]

  • Add 2-3 drops of Reagent B to the test tube.[7]

  • Add 2-3 drops of Reagent C to the test tube.[7]

  • Place the test tube in a heating block or boiling water bath at 110°C for 5 minutes.[7]

  • Remove the test tube and observe the color of the beads and the solution. A deep blue color indicates a positive result (incomplete coupling), while a yellow or colorless appearance indicates a negative result (complete coupling).[10]

Chloranil Test Protocol (for Secondary Amines)

This test is used for N-terminal secondary amines like proline where the Kaiser test is unreliable.

Reagents:

Procedure:

  • Wash a small sample of resin beads with DMF.

  • Add 2-3 drops of acetaldehyde and 2-3 drops of the p-chloranil solution to the beads.

  • Let the mixture stand at room temperature for 5 minutes.

  • Observe the color of the beads. A blue or greenish-blue color indicates the presence of a secondary amine.

Visual Workflow

Kaiser_Test_Troubleshooting start Perform Kaiser Test result Observe Result start->result negative Negative (Yellow/Colorless) result->negative Complete positive Positive (Blue/Purple) result->positive Incomplete ambiguous Ambiguous (Faint Blue) result->ambiguous Uncertain proceed Proceed with Synthesis (Next Deprotection) negative->proceed troubleshoot Troubleshoot Coupling positive->troubleshoot capping Cap Unreacted Amines positive->capping ambiguous->troubleshoot end Continue Synthesis double_couple Perform Double Coupling troubleshoot->double_couple retest Retest with Kaiser double_couple->retest retest->negative Now Negative retest->positive Still Positive capping->end

References

Technical Support Center: Mass Spectrometry Analysis of Unexpected Side Products in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected side products during the mass spectrometry analysis of synthetic peptides.

Frequently Asked Questions (FAQs)

Q1: Why does my mass spectrum show multiple peaks when I expect only one for my synthesized peptide?

A1: The presence of multiple peaks in a mass spectrum of a synthetic peptide is common and can arise from several sources during solid-phase peptide synthesis (SPPS) and subsequent workup. These peaks often represent impurities that include deletion sequences (missing one or more amino acids), truncated sequences, or peptides with chemical modifications that occurred during synthesis or cleavage. High-resolution mass spectrometry (HRMS) is often necessary to distinguish between these different species.[1][2]

Q2: What are the most common types of unexpected modifications I should look for?

A2: Common modifications include oxidation, deamidation, formation of pyroglutamic acid from N-terminal glutamine, aspartimide formation in sequences containing aspartic acid, and incomplete removal of protecting groups. Each of these modifications results in a predictable mass shift that can be identified in the mass spectrum.[1][3]

Q3: How can I confirm the identity of an unexpected peak in my mass spectrum?

A3: The most effective method for identifying an unknown peak is tandem mass spectrometry (MS/MS). By isolating the ion of interest and fragmenting it, you can obtain sequence information. Comparing the fragment ions of the unexpected peak to those of the target peptide will reveal the nature and location of the modification or sequence variation.[1]

Q4: Can impurities have the same mass as my target peptide?

A4: Yes, certain side reactions can produce impurities with the same mass as the desired peptide. A notable example is the formation of isoaspartate from an aspartimide intermediate, particularly in sequences containing Asp-Gly or Asp-Ser. While these isomers have the same mass, they can often be separated by liquid chromatography due to differences in their chemical properties.

Troubleshooting Guide: Interpreting Mass Shifts

When analyzing your mass spectrum, the first step in identifying a side product is to calculate the mass difference (Δm) between the unexpected peak and the target peptide peak. This mass difference provides a crucial clue to the identity of the modification.

Q5: What does a mass increase of +0.98 Da indicate?

A5: A mass shift of +0.98 Da is characteristic of deamidation, where an asparagine (Asn) or glutamine (Gln) residue is converted to aspartic acid (Asp) or glutamic acid (Glu), respectively. This modification is common and can occur during synthesis, cleavage, or even sample storage, particularly under basic pH conditions. High-resolution mass spectrometry is often required to accurately identify this small mass change.

Q6: I see a peak with a mass increase of +16 Da. What is the likely cause?

A6: A +16 Da mass increase is most commonly the result of oxidation. Methionine (Met) and cysteine (Cys) are particularly susceptible to oxidation, forming methionine sulfoxide (B87167) and cysteine-sulfenic acid, respectively. Tryptophan (Trp) can also be oxidized. This can happen at any stage of the peptide synthesis and handling process. MS/MS analysis can confirm the modification and its location, as fragment ions containing the oxidized residue will show the +16 Da shift. A characteristic neutral loss of 64 Da (methanesulfenic acid) upon collision-induced dissociation (CID) is a strong indicator of methionine sulfoxide.

Q7: My mass spectrum shows a peak that is 18 Da lighter than my target peptide. What does this signify?

A7: A mass loss of 18 Da (-18 Da) often points to the formation of pyroglutamic acid (pGlu) from an N-terminal glutamine (Gln) residue. This is a cyclization reaction that results in the loss of a water molecule. It can also occur, though less frequently, from an N-terminal glutamic acid. Another possibility is the loss of water from serine (Ser) or threonine (Thr) residues, which can sometimes be induced within the mass spectrometer.

Q8: What does a mass increase of +42 Da suggest?

A8: A mass increase of +42 Da typically indicates acetylation of a primary amine, such as the N-terminus of the peptide or the side chain of a lysine (B10760008) (Lys) residue. This can sometimes occur if acetic acid is used during the synthesis or purification steps.

Q9: I observe a mass increase of +96 Da. What could be the source?

A9: A mass increase of +96 Da can be due to trifluoroacetylation. This occurs when a trifluoroacetyl (TFA) group, a remnant from the cleavage cocktail or HPLC mobile phase, acylates an amine group on the peptide.

Common Mass Shifts for Peptide Side Products

The following table summarizes common mass shifts observed in the mass spectrometry analysis of synthetic peptides and their likely chemical origins.

Mass Shift (Δm)ModificationCommon Residues AffectedNotes
+0.98 DaDeamidationAsn, GlnOften requires high-resolution MS for accurate identification.
+16 DaOxidationMet, Cys, TrpA very common modification.
+22 DaSodium AdductAnyA common adduct in ESI-MS.
+32 DaDouble OxidationMet, CysCan indicate the formation of methionine sulfone.
+38 DaPotassium AdductAnyA common adduct in ESI-MS.
+42 DaAcetylationN-terminus, LysCan occur if acetic acid is present.
+57 DaCarbamidomethylationCysOften an intentional modification during sample preparation for proteomics.
+96 DaTrifluoroacetylationN-terminus, LysCan result from residual TFA.
-17 DaPyroglutamate formation (from N-terminal Gln)GlnA common cyclization reaction at the N-terminus.
-18 DaLoss of Water / Pyroglutamate formationSer, Thr / GlnCan be an in-source fragmentation or N-terminal modification.
VariableDeletion of an amino acidAnyMass loss corresponds to the residue mass of the deleted amino acid.
VariableIncomplete removal of protecting groupsArg (Pbf), Trp (Boc), etc.Mass increase corresponds to the mass of the protecting group.

Experimental Protocols

Protocol 1: General Sample Preparation for ESI-MS
  • Dissolve the Peptide: Dissolve the lyophilized peptide in a suitable solvent. A common starting point is 0.1% formic acid in water. For hydrophobic peptides, adding acetonitrile (B52724) may be necessary.

  • Dilution: Dilute the peptide solution to a final concentration appropriate for your mass spectrometer, typically in the low micromolar to nanomolar range (e.g., 1-10 µM).

  • Desalting (Recommended): If the peptide sample contains a high concentration of salts from synthesis or purification, it is advisable to desalt it using a C18 ZipTip or a similar reversed-phase cleanup method. This will improve the quality of the mass spectrum.

  • Final Solvent: The final solution for infusion or injection should ideally be in a volatile solvent mixture, such as 50% acetonitrile/50% water with 0.1% formic acid. Avoid non-volatile buffers like phosphates or Tris.

Protocol 2: Sample Preparation for MALDI-TOF-MS
  • Analyte Solution: Prepare a 1-10 pmol/µL solution of the peptide in a solvent like 0.1% TFA in water or a water/acetonitrile mixture.

  • Matrix Solution: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) for peptides up to 3,500 Da or sinapinic acid (SA) for larger peptides. A common solvent for the matrix is 50% acetonitrile/0.1% TFA in water.

  • Spotting the Plate:

    • Dried Droplet Method: Mix the analyte and matrix solutions (e.g., in a 1:1 ratio). Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air dry completely.

    • Thin Layer Method: First, spot the matrix solution on the target and let it dry to form a thin layer. Then, spot the analyte solution on top of the dried matrix.

  • Analysis: Once the spot is completely dry, the target plate can be loaded into the MALDI-TOF mass spectrometer for analysis.

Protocol 3: LC-MS/MS for Side Product Identification
  • Sample Preparation: Prepare the peptide sample as described in Protocol 1, ensuring it is free of non-volatile salts.

  • LC Separation:

    • Column: Use a C18 reversed-phase column suitable for peptide separations.

    • Mobile Phases:

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Run a linear gradient of increasing Mobile Phase B to elute the peptides. A shallow gradient will provide better separation of closely eluting species.

  • Mass Spectrometry:

    • Full Scan (MS1): Acquire full scan mass spectra to detect all eluting peptide ions.

    • Tandem MS (MS/MS): Use a data-dependent acquisition (DDA) method. The mass spectrometer will automatically select the most intense ions from the full scan for fragmentation and MS/MS analysis.

  • Data Analysis:

    • Identify the peak corresponding to the target peptide.

    • For unexpected peaks, analyze their MS/MS spectra to determine the amino acid sequence and pinpoint the location of any mass modifications. Compare the fragment ion series (b- and y-ions) of the side product to the target peptide to identify the modified residue.

Visualizations

Workflow_for_Identifying_Side_Products start Start: Complex MS Spectrum find_target Identify Target Peptide Peak (Expected m/z) start->find_target calculate_delta Calculate Mass Difference (Δm) for Unexpected Peaks find_target->calculate_delta compare_table Compare Δm to Table of Common Modifications calculate_delta->compare_table is_match Is there a match? compare_table->is_match msms_analysis Perform MS/MS Analysis on Unexpected Peak is_match->msms_analysis Yes no_match No Common Match: Consider Multiple Modifications or Unexpected Adducts is_match->no_match No sequence_analysis Analyze Fragment Ions to Localize Modification msms_analysis->sequence_analysis conclusion Identify Side Product sequence_analysis->conclusion no_match->msms_analysis Troubleshooting_Decision_Tree start Observed Unexpected Peak mass_shift Calculate Mass Shift (Δm) from Target Peptide start->mass_shift positive_shift Δm > 0 mass_shift->positive_shift Positive negative_shift Δm < 0 mass_shift->negative_shift Negative zero_shift Δm = 0 mass_shift->zero_shift Zero oxidation +16 Da: Oxidation (Met, Cys, Trp) positive_shift->oxidation e.g., +16 deamidation +0.98 Da: Deamidation (Asn, Gln) positive_shift->deamidation e.g., +0.98 adducts +22 Da / +38 Da: Adducts (Na+, K+) positive_shift->adducts e.g., +22 pyro_glu -17/-18 Da: Pyro-Glu (N-term Gln) negative_shift->pyro_glu e.g., -18 deletion Variable Loss: Amino Acid Deletion negative_shift->deletion e.g., -87 (Ser) isomer Isomerization (e.g., Aspartimide -> isoAsp) zero_shift->isomer

References

Strategies for double coupling of N3-L-Orn(Fmoc)-OH in difficult sequences

Author: BenchChem Technical Support Team. Date: December 2025

Here is the technical support center for strategies involving the double coupling of N3-L-Orn(Fmoc)-OH.

This guide provides troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals encountering challenges with the incorporation of this compound, particularly in difficult peptide sequences.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the incomplete coupling of this compound?

The primary challenges are typically related to steric hindrance and the nature of the growing peptide chain.[1]

  • Steric Hindrance: While the azide (B81097) group itself is not particularly bulky, the Fmoc-protecting group on the side chain can sterically hinder the approach of the activated carboxylic acid to the N-terminal amine of the peptide resin.[2]

  • Secondary Structure Formation: As the peptide chain elongates, it can fold into secondary structures (e.g., beta-sheets) or aggregate, making the N-terminal amine less accessible for coupling.[1]

  • Suboptimal Activation: Standard coupling protocols may not be sufficient for this amino acid in a difficult sequence; the activation or coupling time may be too short.[1]

Q2: When should a double coupling be performed?

A double coupling is recommended when a qualitative test, such as the Kaiser test, indicates the presence of unreacted free amines after the initial coupling reaction.[1][2] A positive test (blue or purple beads) signifies that the first coupling was incomplete and a second coupling is necessary to drive the reaction to completion.[2]

Q3: What are the most effective coupling reagents for incorporating this compound?

For difficult couplings, switching to more potent uronium/aminium or phosphonium-based reagents is highly recommended over standard carbodiimides.[1] Reagents like HATU are often cited for their high reactivity in hindered couplings.[1][3] Using additives such as Oxyma Pure can further enhance efficiency.[1] Avoid reagents like HBTU or TBTU where possible, as they can cause guanidinylation side products.[3][4]

Q4: Are there specific side reactions to be aware of with this compound during synthesis?

The azide functional group is generally stable under standard Fmoc-based SPPS conditions, including exposure to piperidine (B6355638) and common coupling reagents.[1] However, two potential side reactions should be considered:

  • Azide Reduction: During the final cleavage from the resin, the azide group can be reduced to an amine if thiol-containing scavengers like ethanedithiol (EDT) are used.[4] This results in a mass decrease of 26 Da.[4] To prevent this, use a cleavage cocktail with triisopropylsilane (B1312306) (TIS) as the primary scavenger.[4]

  • Racemization: As with any amino acid activation, there is a risk of racemization, especially at elevated temperatures or with excess base.[5] Using aminium-based reagents like HATU can help suppress racemization.[5]

Q5: How can I definitively confirm if the coupling was successful?

The Kaiser test is a reliable qualitative method to check for the presence of free primary amines on the resin.[1][2]

  • Negative Result (Yellow/Colorless): Indicates a complete coupling, as there are no free primary amines to react.[1][2]

  • Positive Result (Blue/Purple): Indicates an incomplete coupling, as the ninhydrin (B49086) reagent has reacted with uncoupled N-terminal amines.[1][2]

Troubleshooting Guide for Incomplete Coupling

If you observe a positive Kaiser test after the initial coupling of this compound, follow this troubleshooting workflow.

start Initial Coupling of This compound kaiser_test Perform Kaiser Test start->kaiser_test positive Positive Result (Blue/Purple Beads) kaiser_test->positive Incomplete negative Negative Result (Yellow/Colorless Beads) kaiser_test->negative Complete double_couple Perform Double Coupling (See Protocol 1) positive->double_couple proceed Proceed to Fmoc Deprotection of N3-L-Orn negative->proceed kaiser_test_2 Perform Kaiser Test double_couple->kaiser_test_2 kaiser_test_2->negative Complete troubleshoot Re-evaluate Strategy: - Check Reagent Purity - Assess Peptide Aggregation - Consider Sequence Modification kaiser_test_2->troubleshoot Still Positive

Caption: Troubleshooting workflow for a positive Kaiser test result.

Data Presentation

The choice of coupling reagent is critical for overcoming the challenges associated with sterically hindered amino acids or difficult sequences.

Reagent Type Coupling Reagent Key Advantages Known Limitations & Considerations
Uronium/Aminium HATU / HCTUHigh coupling efficiency and fast reaction rates, making them excellent for hindered couplings.[1][3] HATU can reduce racemization compared to HBTU.[3]Higher cost. Can potentially cause guanidinylation of the N-terminus if used in excess.[3][4]
Phosphonium (B103445) PyBOP / PyAOPExcellent for hindered couplings and can be used in excess to drive reactions to completion.[1][4] PyAOP is generally more reactive than PyBOP.[1]Higher cost compared to many uronium reagents. The byproduct of PyBOP (HMPA) is a suspected carcinogen.[1]
Carbodiimide DIC / Oxyma PureCost-effective and safer than HOBt-based combinations.[1]Generally less reactive than uronium or phosphonium reagents and may require longer reaction times for difficult couplings.[1][6]

Experimental Protocols

Protocol 1: Double Coupling for this compound

This protocol should be initiated after a positive Kaiser test following the first coupling attempt.

  • Washing: After the initial coupling reaction, drain the reaction vessel and wash the peptide-resin thoroughly with DMF (3-5 times) to remove all soluble reagents and byproducts.[1]

  • Second Coupling Activation: In a separate vessel, prepare a fresh solution of this compound (3-5 equivalents), a potent coupling reagent (e.g., HATU, 2.9-4.5 equivalents), and a non-nucleophilic base (e.g., DIPEA, 6-10 equivalents) in DMF.[4][6] Allow the mixture to pre-activate for 1-2 minutes.

  • Second Coupling Reaction: Add the freshly activated solution to the washed resin. Agitate the mixture at room temperature for 1-4 hours.[1][6]

  • Final Wash: Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.

  • Confirmation: Perform a final Kaiser test (see Protocol 2) to confirm the completion of the coupling before proceeding to the next Fmoc deprotection step.[1]

Protocol 2: Kaiser Test for Monitoring Coupling Completion

This test detects the presence of free primary amines on the resin.[1]

  • Sample Collection: Carefully remove a small sample of resin (10-20 beads) and place them in a small glass test tube.

  • Washing: Wash the resin beads thoroughly with DMF (3x) and then with ethanol (B145695) (3x) to remove residual reagents.

  • Reagent Addition: Add 2-3 drops of each of the following three solutions to the test tube:[1]

    • Solution A: Potassium cyanide in pyridine (B92270) (e.g., 65 mg KCN in 100 mL pyridine).

    • Solution B: Ninhydrin in ethanol (e.g., 5 g ninhydrin in 100 mL ethanol).

    • Solution C: Phenol (B47542) in ethanol (e.g., 80 g phenol in 20 mL ethanol).

  • Heating: Heat the test tube at 100-120°C for 3-5 minutes.[1]

  • Observation:

    • Positive Result (Incomplete Coupling): The beads and/or the solution will turn a dark blue or purple color.[1][2]

    • Negative Result (Complete Coupling): The beads and solution will remain yellow or colorless.[1][2]

Protocol 3: Cleavage Cocktail to Prevent Azide Reduction

To cleave the peptide from the resin while preserving the azide group, avoid thiol-based scavengers.[4]

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under a vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail consisting of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).[4] Do not use EDT.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 1-2 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the cleaved peptide by adding the filtrate to cold diethyl ether.

Visualizations

Caption: Key factors influencing coupling efficiency and their corresponding solutions.

References

Technical Support Center: Improving Solubility of Peptides Containing N3-L-Orn(Fmoc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with peptides incorporating N3-L-Orn(Fmoc)-OH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a modified L-ornithine amino acid derivative.[1] It features two key modifications: an azide (B81097) group (N3) on the alpha-amino position and a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the side-chain (δ-amino group).[1] This structure makes it an ideal building block for solid-phase peptide synthesis (SPPS) that introduces a "click chemistry" handle into the peptide backbone. The azide group allows for subsequent conjugation with alkyne-containing molecules through copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.[2][3] This is highly valuable for creating antibody-drug conjugates (ADCs), labeling biomolecules, and synthesizing complex peptide structures.[1]

Q2: Why do peptides containing this compound often have poor solubility?

A2: Solubility issues with these peptides typically arise from two main factors:

  • Hydrophobicity of the Fmoc Group: The Fmoc protecting group is large and hydrophobic. While it is located on the side chain of the ornithine residue, its presence increases the overall hydrophobicity of the entire peptide, which can lead to poor solubility in aqueous solutions.

  • Peptide Aggregation: This is a common problem in peptide synthesis where peptide chains self-associate through intermolecular hydrogen bonds, often forming stable β-sheet structures. This aggregation can occur both on the resin during synthesis and in solution after cleavage, leading to the formation of insoluble particles. Hydrophobic sequences are particularly prone to aggregation.

Q3: What are the common signs of on-resin peptide aggregation during synthesis?

A3: During solid-phase peptide synthesis (SPPS), several indicators can signal that the growing peptide chain is aggregating on the resin:

  • Poor Resin Swelling: The resin beads may appear clumped and fail to swell properly in the synthesis solvents.

  • Incomplete or Slow Reactions: Both the Fmoc deprotection and the subsequent amino acid coupling steps may become sluggish or fail to reach completion.

  • Positive Colorimetric Tests: A positive Kaiser test (for primary amines) or other amine tests after a coupling step indicates that free amines are still present, meaning the reaction was incomplete.

  • Flattened Deprotection Profile: In continuous flow synthesizers, a broad and flattened UV absorbance profile during the Fmoc deprotection step can indicate aggregation.

Q4: Can I expect solubility to improve after cleaving the peptide from the resin and removing the Fmoc group?

A4: Yes, in many cases, solubility improves significantly. The final cleavage cocktail (e.g., using Trifluoroacetic acid - TFA) removes not only the peptide from the resin but also the side-chain protecting groups, including the hydrophobic Fmoc group on the ornithine residue. Removing this group reduces the peptide's overall hydrophobicity. However, if the peptide sequence itself is inherently hydrophobic, aggregation and solubility issues may persist even after cleavage.

Troubleshooting Guide: On-Resin Aggregation During Synthesis

Peptide aggregation on the solid support is a primary cause of failed syntheses. The following strategies can be employed to disrupt the intermolecular forces causing aggregation and improve reaction efficiency.

Strategies to Mitigate On-Resin Aggregation
StrategyDescriptionMechanism of ActionPrimary Application
Solvent Modification Switch from DMF to NMP, or use mixtures like DMF/DMSO or a "Magic Mixture" (DCM/DMF/NMP 1:1:1).These solvents have a greater ability to disrupt hydrogen bonds and solvate the peptide chain, breaking up secondary structures.First-line defense against aggregation; when slow coupling/deprotection is observed.
Elevated Temperature Perform coupling and/or deprotection steps at higher temperatures (e.g., 40-60°C), or use a microwave synthesizer (up to 80°C).Increased thermal energy disrupts the hydrogen bonds that cause aggregation, increasing reaction kinetics.For "difficult sequences" where standard methods fail. Caution: may increase side reactions.
Chaotropic Salts Add salts like LiCl (0.4 M) or KSCN to the reaction solvents.These ions interfere with and disrupt the hydrogen bonding network between peptide chains.During washing or coupling steps for sequences known to be highly prone to aggregation.
Backbone Protection Incorporate pseudoproline dipeptides or amino acids with Hmb/Dmb backbone protecting groups every 6-8 residues.These modifications introduce a "kink" or steric block in the peptide backbone, physically preventing the formation of the extended β-sheet structures responsible for aggregation.Proactive strategy for long or known difficult sequences, especially those rich in Ser, Thr, or Gly.
Enhanced Reagents Use a stronger, non-nucleophilic base like DBU (1-2%) in the piperidine (B6355638) solution for Fmoc removal.DBU can accelerate the removal of sterically hindered Fmoc groups when aggregation limits reagent access.When standard Fmoc deprotection is observed to be slow or incomplete.

Troubleshooting Workflow for On-Resin Aggregation

G start Problem Detected: Incomplete Coupling or Deprotection strategy1 Modify Solvent System (e.g., NMP, DMF/DMSO) start->strategy1 check1 Is the problem resolved? strategy1->check1 strategy2 Increase Reaction Temperature (Conventional or Microwave) check2 Is the problem resolved? strategy2->check2 strategy3 Add Chaotropic Salts (e.g., 0.4M LiCl) check3 Is the problem resolved? strategy3->check3 strategy4 Re-synthesize with Backbone Protection (Pseudoprolines, Dmb/Hmb) check1->strategy2 No end_ok Continue Synthesis check1->end_ok Yes check2->strategy3 No check2->end_ok Yes check3->end_ok Yes end_fail Consider Advanced Strategies (e.g., Fragment Synthesis) check3->end_fail No, for current synthesis end_fail->strategy4 For future attempts

Caption: A decision tree for troubleshooting on-resin peptide aggregation.

Troubleshooting Guide: Poor Solubility of Cleaved Peptide

If the final, cleaved peptide is insoluble, a systematic approach should be used to find a suitable solvent system. Always use a small aliquot of the peptide for testing before attempting to dissolve the entire batch.

Solvent Selection for Cleaved Peptides
Solvent SystemPrinciple of ActionBest ForConsiderations
Deionized Water Baseline solvent.Peptides with a high proportion of hydrophilic/charged residues.Often insufficient for peptides containing hydrophobic residues like this compound before Fmoc removal.
Aqueous Acid/Base Ionizes acidic (Asp, Glu) or basic (Lys, Arg, His) side chains, increasing polarity and disrupting aggregation.Peptides with a net positive or negative charge. Use dilute acetic acid (10-30%) for basic peptides or ammonium (B1175870) hydroxide/bicarbonate for acidic peptides.Check for compatibility with downstream applications.
Organic Co-solvents Solvents like Acetonitrile (ACN), Dimethyl sulfoxide (B87167) (DMSO), or N,N-Dimethylformamide (DMF) disrupt hydrophobic interactions.Hydrophobic or aggregation-prone peptides that are insoluble in aqueous buffers.Start with a minimal amount of organic solvent to dissolve the peptide, then slowly add the aqueous buffer to the peptide solution.
Denaturants Guanidinium chloride (GdnHCl) or urea (B33335) are strong denaturants that disrupt hydrogen bonds.Severely aggregated peptides that do not respond to other solvents.Must be removed by dialysis or chromatography for most biological assays.

Stepwise Solubilization Workflow for Cleaved Peptides

G start Start: Small Aliquot of Dry Peptide step1 Add Aqueous Buffer (e.g., Water, PBS) Vortex/Sonicate start->step1 check1 Is it dissolved? step1->check1 step2 Add Dilute Acid (e.g., 10% Acetic Acid) or Base (e.g., 0.1% NH4OH) Vortex/Sonicate check1->step2 No success Peptide Solubilized (Centrifuge to remove minor particulates) check1->success Yes check2 Is it dissolved? step2->check2 step3 Dissolve New Aliquot in Minimal Organic Solvent (e.g., DMSO, DMF) check2->step3 No check2->success Yes step4 Slowly Add Organic Solution to Aqueous Buffer with Vortexing step3->step4 check3 Does it remain in solution? step4->check3 check3->success Yes failure Consider Strong Denaturants (e.g., Guanidine, Urea) check3->failure No

References

Technical Support Center: Purification Strategies for Azide-Modified Peptides by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of azide-modified peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during HPLC purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common HPLC method for purifying azide-modified peptides?

The most widely used technique for purifying azide-modified peptides is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2] This method separates peptides based on their hydrophobicity. The peptide is loaded onto a hydrophobic stationary phase (like a C18 column) in a polar mobile phase and then eluted by increasing the concentration of a less polar organic solvent, such as acetonitrile (B52724).[1][2]

Q2: How does the azide (B81097) modification affect a peptide's behavior in RP-HPLC?

The azide group (-N3) is relatively non-polar. Its introduction can increase the hydrophobicity of a peptide, potentially leading to longer retention times in RP-HPLC compared to its unmodified counterpart. However, the overall effect on retention depends on the amino acid sequence and the location of the modification.

Q3: Can I use Ion-Exchange Chromatography (IEX) or Size-Exclusion Chromatography (SEC) for azide-modified peptides?

Yes, both IEX and SEC can be employed, often as part of a multi-step purification strategy.[3]

  • Ion-Exchange Chromatography (IEX): This technique separates peptides based on their net charge. It can be a useful orthogonal method to RP-HPLC, especially for complex mixtures. Strong cation-exchange chromatography is often recommended for peptides.

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size and can be used for initial cleanup to remove very large or very small impurities. However, it may not be the best choice for separating small azide molecules from the desired peptide, as they might co-elute.

Q4: What are the best detection wavelengths for azide-modified peptides?

For general peptide detection, UV absorbance is monitored at 210-220 nm, which corresponds to the absorption of the peptide backbone. If your peptide contains aromatic amino acids like tryptophan or tyrosine, you can also monitor at 280 nm. While the azide group itself has a weak UV absorbance, derivatization with agents like pentafluorobenzyl bromide (PFBB) can be used to enhance UV detection if direct detection is challenging.

Q5: Is it possible for the azide group to be reduced during purification?

While less common during standard HPLC, azide groups can be sensitive to reduction to amines, especially in the presence of certain reagents. For instance, some scavengers used during peptide cleavage from the resin can reduce azides. It is crucial to use azide-safe cleavage protocols before purification. If you observe a mass loss of 26 Da in your mass spectrometry analysis, this may indicate azide reduction.

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing or Broadening)

Poor peak shape can result from several factors, including secondary interactions with the column, column degradation, or inappropriate mobile phase conditions.

Possible Cause Troubleshooting Step
Secondary Silanol Interactions Use a high-purity silica (B1680970) column or an end-capped column. TFA is often used as an ion-pairing agent to minimize these interactions and improve peak shape.
Column Overload Reduce the amount of sample injected onto the column. It is often better to increase the sample concentration rather than the injection volume.
Inappropriate Mobile Phase pH The pH of the mobile phase affects the ionization state of the peptide, which can impact peak shape. Experiment with different pH values. For some peptides, switching to a basic mobile phase (e.g., using 0.1% ammonium (B1175870) hydroxide) can dramatically improve chromatography.
Column Degradation If the column is old or has been used with harsh conditions, its performance may decline. Try cleaning the column according to the manufacturer's instructions or replace it.
Problem 2: Poor Resolution or Co-elution of Impurities

Achieving baseline separation of the target peptide from synthesis-related impurities is a common challenge.

Possible Cause Troubleshooting Step
Suboptimal Gradient Optimize the elution gradient. A shallower gradient can often improve the separation of closely eluting species.
Incorrect Mobile Phase The choice of organic solvent and ion-pairing agent can affect selectivity. Try switching from acetonitrile to methanol (B129727) or using a different ion-pairing reagent like formic acid (FA) or heptafluorobutyric acid (HFBA).
Wrong Column Chemistry If a C18 column does not provide adequate resolution, try a different stationary phase. A C4 column is often recommended for larger or more hydrophobic peptides. Phenyl phases can also offer different selectivity.
Sample Dissolved in Strong Solvent Dissolving the sample in a solvent stronger than the initial mobile phase can cause the peptide to move through the column too quickly, leading to poor retention and separation. Dissolve the sample in the initial mobile phase whenever possible.
Problem 3: Peptide is Not Retained or Elutes in the Void Volume

This issue typically arises when the peptide has very low hydrophobicity or the initial mobile phase conditions are too strong.

Possible Cause Troubleshooting Step
High Initial Organic Solvent Concentration Lower the percentage of organic solvent in the starting mobile phase to ensure the peptide binds to the column.
Peptide is Highly Polar For very polar peptides, RP-HPLC may not be the ideal method. Consider using Hydrophilic Interaction Liquid Chromatography (HILIC) or Ion-Exchange Chromatography.
Injection of a Large Volume of Strong Solvent Injecting a large volume of sample dissolved in a high percentage of organic solvent will flush the peptide from the column. Reduce the injection volume or re-dissolve the sample in a weaker solvent.
Problem 4: High Backpressure

A sudden increase in backpressure can indicate a blockage in the HPLC system.

Possible Cause Troubleshooting Step
Column Frit Blockage Filter your sample and mobile phases through a 0.22 µm or 0.45 µm filter before use to remove particulate matter. A guard column can also be used to protect the analytical column.
Precipitation of Peptide on the Column Ensure your peptide is fully dissolved in the injection solvent. If solubility is an issue, you may need to adjust the pH or add a small amount of organic solvent to your sample, being mindful of the potential impact on retention.
Buffer Precipitation Ensure the buffer concentration is within the recommended range (typically 5-100 mM) and is soluble in the mobile phase mixture.

Experimental Protocols

General Protocol for RP-HPLC Purification of Azide-Modified Peptides

This protocol provides a starting point for the purification of azide-modified peptides. Optimization will likely be required based on the specific properties of your peptide.

  • Sample Preparation:

    • After synthesis and cleavage from the resin, dissolve the crude peptide in a suitable solvent. A common choice is a mixture of water and acetonitrile.

    • Ensure the peptide is fully dissolved. Sonication may be helpful.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC System Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.

    • Filter both mobile phases through a 0.45 µm filter.

    • Thoroughly purge the HPLC pumps to remove any air bubbles.

  • Column Equilibration:

    • Install an appropriate RP-HPLC column (e.g., a C18 column, 5 µm particle size).

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for at least 10-15 column volumes or until a stable baseline is achieved.

  • Chromatographic Run:

    • Inject the filtered peptide sample onto the column.

    • Run a linear gradient from a low percentage of Mobile Phase B to a high percentage. A typical starting gradient is 5% to 95% B over 30 minutes.

    • Monitor the elution profile at 214 nm and 280 nm.

  • Fraction Collection:

    • Collect fractions corresponding to the peaks of interest. It is advisable to collect fractions across the entire peak and any shoulders for later analysis.

  • Analysis and Pooling:

    • Analyze the collected fractions by analytical HPLC and mass spectrometry to determine the purity and identity of the peptide in each fraction.

    • Pool the fractions that contain the desired peptide at the required purity level.

  • Lyophilization:

    • Freeze-dry the pooled fractions to obtain the purified peptide as a powder.

Quantitative Data Summary

The following tables provide typical parameters for the HPLC purification of peptides. These should be used as a starting point and optimized for your specific peptide.

Table 1: Common RP-HPLC Columns for Peptide Purification
Column TypeParticle Size (µm)Pore Size (Å)Typical Use
C183-5100-300General purpose for small to medium-sized peptides.
C83-5100-300Less hydrophobic than C18, can be useful for more hydrophobic peptides.
C45-10300Recommended for larger, more hydrophobic peptides and proteins.
Phenyl3-5100-300Offers different selectivity due to pi-pi interactions, useful for peptides containing aromatic residues.
Table 2: Example RP-HPLC Gradient Conditions
Time (min)% Mobile Phase B (0.1% TFA in Acetonitrile)Flow Rate (mL/min)
051.0
30951.0
35951.0
4051.0
4551.0

Note: This is a generic gradient. For method optimization, a shallower gradient (e.g., 1% increase in B per minute) may be necessary to improve resolution.

Visual Guides

HPLC_Purification_Workflow cluster_prep Preparation cluster_hplc HPLC Process cluster_post Post-Purification crude_peptide Crude Azide-Modified Peptide dissolve Dissolve in appropriate solvent crude_peptide->dissolve filter_sample Filter Sample (0.45 µm) dissolve->filter_sample inject Inject Sample filter_sample->inject equilibrate Equilibrate RP-HPLC Column equilibrate->inject gradient Run Gradient Elution inject->gradient detect UV Detection (214/280 nm) gradient->detect collect Collect Fractions detect->collect analyze Analyze Fractions (LC-MS) collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilize pool->lyophilize pure_peptide Purified Peptide lyophilize->pure_peptide

Caption: General workflow for the HPLC purification of azide-modified peptides.

Troubleshooting_Logic start Problem with HPLC Purification peak_shape Poor Peak Shape? start->peak_shape resolution Poor Resolution? peak_shape->resolution No overload Reduce Sample Load peak_shape->overload Yes retention No Retention? resolution->retention No optimize_gradient Optimize Gradient resolution->optimize_gradient Yes lower_organic Lower Initial % Organic retention->lower_organic Yes end Improved Purification retention->end No change_ph Adjust Mobile Phase pH overload->change_ph new_column Use High-Purity/New Column change_ph->new_column new_column->end change_solvent Change Mobile Phase/Solvent optimize_gradient->change_solvent change_column Try Different Column Chemistry change_solvent->change_column change_column->end check_solvent Check Sample Solvent Strength lower_organic->check_solvent consider_hilc Consider HILIC/IEX check_solvent->consider_hilc consider_hilc->end

Caption: Troubleshooting decision tree for common HPLC purification issues.

References

Validation & Comparative

A Head-to-Head Comparison of CuAAC and SPAAC for Peptide Labeling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide modification, the choice of conjugation chemistry is paramount to success. Among the most powerful tools in the bioconjugation toolbox are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Both reactions form a stable triazole linkage, yet their distinct mechanisms offer a trade-off between reaction speed and biocompatibility. This guide provides an objective comparison of their performance for peptide labeling, supported by experimental data, to inform the selection of the most suitable method for your research needs.

Introduction to CuAAC and SPAAC

CuAAC , often referred to as "click chemistry," is a highly efficient and versatile reaction that utilizes a copper(I) catalyst to join a terminal alkyne and an azide.[1][2] The catalyst dramatically accelerates the reaction rate, leading to high yields and exceptional specificity for the 1,4-disubstituted triazole product.[3][4] Its robustness and tolerance to a wide range of functional groups and solvents have made it a staple in peptide chemistry.[4][5]

SPAAC , on the other hand, is a copper-free click chemistry variant that relies on the intrinsic reactivity of a strained cyclooctyne (B158145) with an azide.[2][] The release of ring strain provides the driving force for the reaction, obviating the need for a cytotoxic metal catalyst.[7] This makes SPAAC an ideal choice for applications in living systems and for sensitive biomolecules where copper toxicity is a concern.[2][]

Quantitative Performance Comparison

The primary distinction between CuAAC and SPAAC lies in their reaction kinetics and biocompatibility. CuAAC is significantly faster, but the copper catalyst can lead to side reactions and cellular toxicity.[5][8] SPAAC is more biocompatible but generally exhibits slower reaction rates.[9] The choice between the two often depends on the specific experimental context.

ParameterCuAAC (Copper(I)-catalyzed Azide-Alkyne Cycloaddition) SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition)
Catalyst Copper(I)None
Biocompatibility Lower, due to potential copper cytotoxicity and oxidative side reactions.[5][8] Ligands like THPTA and BTTAA can mitigate toxicity.[3][10]High, as it is a metal-free reaction, making it suitable for live cell and in vivo applications.[2][]
Second-Order Rate Constant (k₂) 10² - 10⁴ M⁻¹s⁻¹ (highly dependent on ligand)[11]10⁻³ - 1 M⁻¹s⁻¹ (dependent on the cyclooctyne structure)[12]
Reaction Time Typically minutes to a few hours.[5]Can range from minutes to several hours, depending on the cyclooctyne's reactivity.[13]
Side Reactions Copper-mediated oxidation of amino acid residues (e.g., Cys, Met, Trp, Tyr, His).[1][8]Potential for thiol-yne side reactions with cysteine residues.[14][15]
Reagent Accessibility Terminal alkynes are generally simple to synthesize or are commercially available.[2]Strained cyclooctynes can be more complex and expensive to synthesize.[]
Typical Applications In vitro peptide conjugation, synthesis of peptide-drug conjugates, material science.[4]Live cell imaging, in vivo labeling, proteomics, labeling of sensitive biomolecules.[16][17]

Experimental Protocols

Below are generalized protocols for labeling an azide-modified peptide with an alkyne-containing molecule using both CuAAC and SPAAC.

CuAAC Peptide Labeling Protocol (in Solution)

This protocol describes a typical procedure for the copper(I)-catalyzed reaction between an azide-modified peptide and a terminal alkyne-functionalized molecule.

Materials:

  • Azide-modified peptide

  • Alkyne-functionalized molecule (e.g., a fluorescent dye or biotin)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270) (NaAsc)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Phosphate-buffered saline (PBS) or another suitable buffer (pH 7.4)

  • Degassing equipment (e.g., nitrogen or argon gas)

  • Purification system (e.g., HPLC or size-exclusion chromatography)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the azide-modified peptide in the chosen buffer to a final concentration of 1-10 mM.

    • Dissolve the alkyne-functionalized molecule in a compatible solvent (e.g., DMSO) to a stock concentration of 10-100 mM.

    • Prepare a 100 mM stock solution of CuSO₄ in water.

    • Prepare a 500 mM stock solution of sodium ascorbate in water. Note: This solution should be freshly prepared.

    • Prepare a 100 mM stock solution of THPTA in water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-modified peptide solution.

    • Add the alkyne-functionalized molecule from its stock solution (typically 1.5-5 equivalents relative to the peptide).

    • Add the THPTA stock solution to a final concentration of 1-5 mM.

    • Add the CuSO₄ stock solution to a final concentration of 0.1-1 mM.

    • Vortex the mixture gently.

  • Initiate the Reaction:

    • Degas the reaction mixture by bubbling with nitrogen or argon for 5-10 minutes to prevent oxidation of the Cu(I) catalyst.

    • Add the freshly prepared sodium ascorbate stock solution to a final concentration of 5-10 mM.

    • Vortex the mixture gently and continue to blanket the reaction with inert gas.

  • Incubation:

    • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.

  • Purification:

    • Once the reaction is complete, purify the labeled peptide from excess reagents and catalyst using reverse-phase HPLC or size-exclusion chromatography.

SPAAC Peptide Labeling Protocol (in Solution)

This protocol outlines a general procedure for the copper-free reaction between an azide-modified peptide and a strained cyclooctyne-functionalized molecule.

Materials:

  • Azide-modified peptide

  • Cyclooctyne-functionalized molecule (e.g., DBCO, BCN, or DIFO derivative)

  • Phosphate-buffered saline (PBS) or another suitable buffer (pH 7.4)

  • Purification system (e.g., HPLC or size-exclusion chromatography)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the azide-modified peptide in the chosen buffer to a final concentration of 1-10 mM.

    • Dissolve the cyclooctyne-functionalized molecule in a compatible solvent (e.g., DMSO) to a stock concentration of 10-100 mM.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-modified peptide solution.

    • Add the cyclooctyne-functionalized molecule from its stock solution (typically 1.5-3 equivalents relative to the peptide).

  • Incubation:

    • Vortex the mixture gently.

    • Allow the reaction to proceed at room temperature or 37°C for 1-12 hours. The reaction time will depend on the reactivity of the specific cyclooctyne used. Reaction progress can be monitored by LC-MS.

  • Purification:

    • Once the reaction is complete, purify the labeled peptide from excess reagents using reverse-phase HPLC or size-exclusion chromatography.

Mandatory Visualizations

CuAAC_Mechanism cluster_CuAAC CuAAC Reaction Azide Peptide-Azide Triazole Labeled Peptide (1,4-disubstituted triazole) Azide->Triazole Alkyne Label-Alkyne Alkyne->Triazole Cu_I Cu(I) Catalyst Cu_I->Triazole catalysis

CuAAC Reaction Mechanism

SPAAC_Mechanism cluster_SPAAC SPAAC Reaction Azide Peptide-Azide Triazole Labeled Peptide (triazole) Azide->Triazole Cyclooctyne Label-Cyclooctyne (Strained Alkyne) Cyclooctyne->Triazole strain release

SPAAC Reaction Mechanism

Peptide_Labeling_Workflow cluster_Workflow General Peptide Labeling Workflow Start Start: Azide/Alkyne Modified Peptide Reaction Reaction: CuAAC or SPAAC Start->Reaction Purification Purification: HPLC / SEC Reaction->Purification Analysis Analysis: LC-MS / SDS-PAGE Purification->Analysis End End: Labeled Peptide Analysis->End

Peptide Labeling Workflow

Conclusion

The choice between CuAAC and SPAAC for peptide labeling is ultimately dictated by the specific requirements of the experiment. For in vitro applications where speed and efficiency are paramount and the potential for copper-mediated side reactions can be managed, CuAAC remains a powerful and reliable method.[3][4] However, for applications involving live cells, in vivo studies, or particularly sensitive peptides, the superior biocompatibility of SPAAC makes it the preferred and often necessary choice, despite its generally slower kinetics.[2][] By carefully considering the trade-offs in reaction efficiency, biocompatibility, and reagent accessibility, researchers can select the optimal click chemistry approach to achieve their peptide labeling goals.

References

A Comparative Guide to Azide-Functionalized Amino Acid Incorporation: N3-L-Orn(Fmoc)-OH vs. p-azido-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of azide-functionalized non-canonical amino acids (ncAAs) is a powerful strategy in chemical biology and drug development, enabling the precise modification of peptides and proteins through bioorthogonal chemistry. This guide provides a comprehensive comparison of two widely used azide-containing amino acids: N3-L-Orn(Fmoc)-OH and p-azido-L-phenylalanine (pAzF). Their distinct physicochemical properties and, most importantly, their disparate methods of incorporation dictate their respective applications, advantages, and limitations.

This compound is primarily integrated into peptides via chemical synthesis, specifically Fmoc-based Solid-Phase Peptide Synthesis (SPPS). In contrast, p-azido-L-phenylalanine is incorporated into proteins biosynthetically within living cells or cell-free systems through the expansion of the genetic code. This fundamental difference in methodology is the central theme of this comparative guide.

At a Glance: Key Differences

FeatureThis compoundp-azido-L-phenylalanine (pAzF)
Incorporation Method Chemical Synthesis (Fmoc-SPPS)Biosynthesis (Genetic Code Expansion)
Typical Molecule Peptides (typically < 70 amino acids)Proteins (full-length, in vivo or in vitro)
System In vitro chemical reactionIn vivo (e.g., E. coli, mammalian cells) or in vitro (cell-free)
Efficiency Determinants Coupling chemistry efficiency, peptide sequence, resin choiceOrthogonal synthetase/tRNA pair efficiency, cellular uptake of pAzF, competition with release factors
Yield High for short peptides, decreases exponentially with lengthHighly variable, dependent on protein, expression system, and optimization
Purity High, purification by HPLCRequires purification from cellular components and truncated products
Scalability Well-established for gram-scale synthesis of peptidesCan be scaled for large-volume fermentations to produce proteins

Performance Comparison: Quantitative Data

The "incorporation efficiency" of these two amino acids cannot be directly compared in a single system due to their fundamentally different incorporation mechanisms. Below, we present typical yields and efficiencies for each method.

This compound in Solid-Phase Peptide Synthesis (SPPS)

The yield in SPPS is highly dependent on the length of the peptide. Each coupling and deprotection cycle is not 100% efficient, leading to an exponential decrease in yield with increasing peptide length.

Peptide Length (amino acids)Theoretical Yield (at 99% stepwise efficiency)Typical Reported Crude Yield
10~90%>65%
30~74%25-45%
50~61%10-25%
70~50%<5%

Note: These are estimates, and actual yields can vary significantly based on the peptide sequence, coupling reagents, and purification methods.

p-azido-L-phenylalanine (pAzF) in Recombinant Protein Expression

The yield and incorporation efficiency of pAzF are influenced by multiple biological factors. Efficiency is often reported as the percentage of full-length protein produced containing pAzF versus truncated protein.

Expression SystemProteinTiter/YieldIncorporation Efficiency
E. coliGreen Fluorescent Protein (GFP)VariableUp to 55% in cell-free systems
E. coliNF-κB (p50 subunit)Not specifiedHigh fidelity, full-length protein observed
S. venezuelaeGreen Fluorescent Protein (GFP)0.49 mg/L33%
Mammalian Cells (CHO)IgGUp to 3 g/L~40% for a similar ncAA

Note: These values are examples from specific studies and can be significantly different for other proteins and experimental conditions.

Experimental Methodologies and Workflows

This compound Incorporation via Fmoc-SPPS

Fmoc-SPPS is a cyclical chemical process performed on a solid resin support. The peptide is built one amino acid at a time from the C-terminus to the N-terminus.

sp_ps_workflow cluster_spps Fmoc-SPPS Cycle Start Start Resin_Swelling Resin Swelling in Solvent Start->Resin_Swelling Fmoc_Deprotection Fmoc Deprotection (Piperidine in DMF) Resin_Swelling->Fmoc_Deprotection Washing_1 Washing Fmoc_Deprotection->Washing_1 Amino_Acid_Coupling Amino Acid Coupling (e.g., this compound + HCTU/DIPEA) Washing_1->Amino_Acid_Coupling Washing_2 Washing Amino_Acid_Coupling->Washing_2 Repeat_Cycle Last Amino Acid? Washing_2->Repeat_Cycle Repeat_Cycle->Fmoc_Deprotection No Final_Deprotection Final Fmoc Deprotection Repeat_Cycle->Final_Deprotection Yes Cleavage_and_Deprotection Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage_and_Deprotection Purification Purification (HPLC) Cleavage_and_Deprotection->Purification Final_Product Azide-Peptide Purification->Final_Product

Fmoc-SPPS workflow for peptide synthesis.

Detailed Protocol: Manual Fmoc-SPPS for a Model Peptide with this compound

This protocol describes the manual synthesis of a model tripeptide (Ala-Orn(N3)-Gly) on a Rink Amide resin.

1. Resin Preparation:

  • Swell 100 mg of Rink Amide resin (0.5 mmol/g substitution) in 5 mL of dimethylformamide (DMF) for 1 hour in a fritted syringe.

  • Drain the DMF.

2. First Amino Acid (Glycine) Coupling:

  • Fmoc Deprotection: Add 2 mL of 20% piperidine (B6355638) in DMF to the resin. Agitate for 3 minutes. Drain. Repeat with a 10-minute agitation.

  • Washing: Wash the resin with DMF (5 x 2 mL), dichloromethane (B109758) (DCM) (3 x 2 mL), and DMF (3 x 2 mL).

  • Coupling: In a separate vial, dissolve Fmoc-Gly-OH (3 eq), HCTU (3 eq), and DIPEA (6 eq) in 2 mL of DMF. Add the activated amino acid solution to the resin. Agitate for 1 hour.

  • Washing: Wash the resin with DMF (5 x 2 mL).

3. Second Amino Acid (N3-L-Orn) Coupling:

  • Fmoc Deprotection: Repeat the deprotection step as in 2a.

  • Washing: Repeat the washing step as in 2b.

  • Coupling: In a separate vial, dissolve this compound (3 eq), HCTU (3 eq), and DIPEA (6 eq) in 2 mL of DMF. Add to the resin and agitate for 1 hour.

  • Washing: Wash the resin with DMF (5 x 2 mL).

4. Third Amino Acid (Alanine) Coupling:

  • Fmoc Deprotection: Repeat the deprotection step as in 2a.

  • Washing: Repeat the washing step as in 2b.

  • Coupling: In a separate vial, dissolve Fmoc-Ala-OH (3 eq), HCTU (3 eq), and DIPEA (6 eq) in 2 mL of DMF. Add to the resin and agitate for 1 hour.

  • Washing: Wash the resin with DMF (5 x 2 mL) and DCM (5 x 2 mL). Dry the resin under vacuum.

5. Final Fmoc Deprotection:

  • Perform the Fmoc deprotection as in 2a.

  • Wash with DMF (5 x 2 mL) and DCM (5 x 2 mL).

6. Cleavage and Side-Chain Deprotection:

  • Add 2 mL of a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to the resin.

  • Agitate at room temperature for 2 hours.

  • Collect the filtrate into a cold diethyl ether solution to precipitate the peptide.

  • Centrifuge to pellet the peptide, wash with cold ether, and dry the crude peptide.

7. Purification and Analysis:

  • Purify the crude peptide by reverse-phase HPLC.

  • Confirm the identity and purity by mass spectrometry.

p-azido-L-phenylalanine (pAzF) Incorporation via Genetic Code Expansion

This method involves hijacking the cellular protein synthesis machinery to incorporate pAzF at a specific site in a protein, which is encoded by an amber stop codon (TAG) in the gene of interest.

gce_workflow cluster_gce Genetic Code Expansion Workflow Start Start Plasmid_Prep Prepare Plasmids: 1. Target Gene with TAG codon 2. Orthogonal aaRS/tRNA Start->Plasmid_Prep Transformation Co-transform E. coli Plasmid_Prep->Transformation Cell_Culture Grow Cell Culture Transformation->Cell_Culture Induction Induce Protein & Orthogonal System Expression (e.g., IPTG, Arabinose) Cell_Culture->Induction Add_pAzF Add pAzF to Media Induction->Add_pAzF Protein_Expression Protein Expression Add_pAzF->Protein_Expression Cell_Harvest Harvest Cells Protein_Expression->Cell_Harvest Lysis_Purification Cell Lysis & Protein Purification Cell_Harvest->Lysis_Purification Final_Product Azide-Protein Lysis_Purification->Final_Product

Genetic code expansion workflow in E. coli.

Detailed Protocol: pAzF Incorporation into a Model Protein in E. coli

This protocol is adapted for the expression of a His-tagged model protein with a single pAzF incorporation site in E. coli BL21(DE3).[1][2]

1. Plasmid Preparation:

  • Prepare a pET vector containing the gene of interest with an amber (TAG) codon at the desired incorporation site and a C-terminal 6xHis tag.

  • Prepare the pEVOL-pAzF plasmid, which expresses the engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA.[2]

2. Transformation:

3. Protein Expression:

  • Inoculate a single colony into 10 mL of LB medium with antibiotics and grow overnight at 37°C.

  • The next day, inoculate 1 L of M9 minimal media (supplemented with 0.8% glucose, 1 mM MgSO4, 0.2 mM CaCl2, and antibiotics) with the 10 mL starter culture.[2]

  • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Cool the culture on ice for 20 minutes.

  • Add p-azido-L-phenylalanine to a final concentration of 1 mM.

  • Induce protein expression by adding IPTG to a final concentration of 0.2 mM.

  • Induce the expression of the orthogonal system by adding L-arabinose to a final concentration of 0.02% (w/v).[2]

  • Incubate the culture at 18°C with shaking for 16-20 hours.

4. Cell Harvest and Lysis:

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

5. Protein Purification and Analysis:

  • Purify the His-tagged protein from the supernatant using Ni-NTA affinity chromatography.

  • Analyze the purified protein by SDS-PAGE to check for the presence of full-length protein.

  • Confirm the incorporation of pAzF and determine the incorporation efficiency using mass spectrometry.

Summary and Recommendations

The choice between this compound and p-azido-L-phenylalanine is fundamentally a choice between chemical peptide synthesis and biosynthetic protein production.

Choose this compound and SPPS for:

  • Short to medium-length peptides (< 70 amino acids): SPPS is highly efficient for synthesizing peptides in this size range.

  • Peptides containing multiple different non-canonical amino acids: SPPS allows for the straightforward incorporation of a wide variety of modified amino acids at any position.

  • Total chemical control over the final product: The in vitro nature of SPPS ensures a high degree of purity and homogeneity.

  • Rapid synthesis of peptide libraries: Automated synthesizers can produce many peptides in parallel.

Choose p-azido-L-phenylalanine and Genetic Code Expansion for:

  • Modification of large proteins: This is the only viable method for site-specifically incorporating ncAAs into full-length proteins.

  • In vivo studies: Proteins can be modified and studied within the context of a living cell.

  • Large-scale production of modified proteins: While yields can be variable, microbial fermentation offers a scalable platform for producing large quantities of protein.

  • When a single or a few specific modifications are required in a large protein: Genetic code expansion is well-suited for introducing a limited number of modifications.

References

A Comparative Guide to the Stability of Bioorthogonal Click Chemistry Handles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of bioconjugation has been significantly advanced by the advent of bioorthogonal "click" chemistry, a suite of reactions that proceed with high efficiency and selectivity within complex biological environments.[1][2] A critical consideration in the design of bioconjugation experiments is the stability of the reactive handles, as their premature degradation can lead to failed conjugations and off-target effects.[3][4] This guide provides an objective comparison of the stability of commonly used bioorthogonal click chemistry handles, supported by quantitative data and detailed experimental protocols to aid researchers in selecting the most appropriate tools for their specific applications.

Data Presentation: Stability of Common Bioorthogonal Handles

The selection of a bioorthogonal reaction pair must consider the stability of each handle to the various chemical environments it will encounter throughout an experiment, from initial synthesis and purification to the final biological application.[5] The following table summarizes the stability of several widely used click chemistry handles under various conditions, including different pH levels, the presence of common biological reductants like glutathione (B108866) (GSH), and chemical reducing agents such as TCEP and DTT.[5][6] Stability is presented as the half-life (t½) of the handle under the specified conditions.

Click Chemistry HandleReaction Type(s)ConditionHalf-life (t½)Stability Profile
Terminal Alkyne CuAAC, SPAACBroadly Tested> 24 hVery High: Stable across all tested ligation conditions.[5]
Azide CuAAC, SPAAC, StaudingerTCEPUnstableHigh (with exceptions): Generally very stable but is reduced by TCEP via Staudinger reduction.[5][6] Stable in the presence of DTT.[6]
Norbornene IEDDA, Thiol-eneBroadly Tested> 24 hVery High: Excellent stability across all assessed ligation conditions.[5]
trans-Cyclooctene (TCO) IEDDAGSH, DTT> 24 hHigh: Shows good stability towards thiols.[5] The reactivity and stability can be tuned by modifying the TCO scaffold.[7]
Bicyclononyne (BCN) SPAAC, IEDDAGSH~ 6 hModerate to High: Significantly more stable to GSH than DBCO.[5][6] Shows some instability in protein environments.[6]
Dibenzocyclooctyne (DBCO) SPAACGSH~ 71 minModerate: Demonstrates instability in the presence of thiols like GSH and reducing agents like TCEP.[5][6]
Tetrazine (H-Tet) IEDDACuAAC Cocktail~ 4 hLow to Moderate: Stability is often inversely proportional to reactivity.[8] Less stable than methylated tetrazines and can degrade under CuAAC conditions.[6][9]
Tetrazine (Me-Tet) IEDDACuAAC Cocktail~ 8 hModerate: More stable than H-Tet but still shows instability under CuAAC conditions.[6]
Nitrone SPANCTCEPUnstableHigh (with exceptions): Similar to azides, nitrones are unstable in the presence of TCEP but are stable to DTT.[6]
Maleimide Thiol-Maleimide AdditionGSH~ 4 minVery Low: Rapidly reacts with thiols.[5][6] Also shows instability in CuAAC reaction mixtures.[5] The formed thioether bond can undergo retro-Michael addition.[4]
Hydrazide Hydrazone LigationCuAAC Cocktail< 1 hLow: Rapidly degrades in the presence of CuAAC reagents.[5][6]

Visualization of Key Chemical Handles and Workflow

To facilitate the understanding of the structures and the general process of stability assessment, the following diagrams are provided.

G cluster_alkynes Strained Alkynes cluster_azide Azide cluster_iedda IEDDA Handles cluster_thiol Thiol-Reactive BCN BCN DBCO DBCO Term_Alkyne Terminal Alkyne Azide Azide (-N3) TCO TCO Norbornene Norbornene Tetrazine Tetrazine Maleimide Maleimide G prep_handle Prepare Stock Solution of Click Handle incubate Incubate Handle with Test Solution at 37°C prep_handle->incubate prep_conditions Prepare Test Solutions (e.g., pH buffers, GSH, TCEP) prep_conditions->incubate sample Collect Aliquots at Various Time Points incubate->sample analyze Analyze Samples by HPLC or NMR sample->analyze calculate Calculate Remaining Handle (%) and Determine Half-life (t½) analyze->calculate

References

A Researcher's Guide to Peptide Labeling: A Cost-Benefit Analysis of Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the site-specific labeling of peptides is a powerful tool for elucidating biological processes and developing novel therapeutics. The incorporation of unnatural amino acids (Uaas) with bioorthogonal functionalities has emerged as a leading strategy, offering precise control over the location of labels. However, the growing variety of available Uaas necessitates a careful consideration of their costs and benefits. This guide provides an objective comparison of different Uaas for peptide labeling, supported by experimental data, detailed protocols, and visual workflows to inform your selection process.

The central principle of this labeling technique involves the genetic encoding of a Uaa with a unique chemical handle into a peptide of interest. This handle then serves as a target for a highly specific and efficient bioorthogonal "click" reaction with a probe, such as a fluorophore or a drug molecule. The choice of Uaa and its corresponding click chemistry partner significantly impacts the overall cost, efficiency, and versatility of the labeling experiment.

Quantitative Comparison of Unnatural Amino Acids for Peptide Labeling

The selection of an unnatural amino acid for peptide labeling is a critical decision that balances cost, incorporation efficiency, and the kinetics of the subsequent bioorthogonal labeling reaction. The following table summarizes key quantitative data for some of the most commonly used Uaas to facilitate an informed choice for your specific research needs.

Unnatural Amino Acid (Uaa)AbbreviationTypical Cost (per gram)Bioorthogonal ReactionSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Advantages & Disadvantages
p-AzidophenylalaninepAzF, AzF$150 - $400+[1][2][3][4]SPAAC, CuAACSPAAC: ~10⁻³ - 1[5] CuAAC: 10¹ - 10⁴Advantages: Relatively low cost, versatile (SPAAC and CuAAC). Disadvantages: Azide group can be reduced in the cellular environment, leading to lower labeling efficiency. Slower kinetics in copper-free reactions.
Bicyclo[6.1.0]nonyne-lysineBCNK, BCN$1000 - $2500+SPAAC~0.1 - 1Advantages: High labeling efficiency, good biocompatibility (copper-free). Disadvantages: Higher cost compared to pAzF.
trans-Cyclooctene-lysineTCOK, TCO$3000 - $5000+IEDDA~1 - 10⁶Advantages: Extremely fast reaction kinetics, highly bioorthogonal. Disadvantages: Highest cost, can be sensitive to acidic conditions.
Nε-propargyl-L-lysinePrK~$500 - $1000+CuAAC10¹ - 10⁴Advantages: Lower cost than strained alkynes. Disadvantages: Requires a copper catalyst, which can be toxic to cells.
p-AcetylphenylalaninepAcF~$400 - $800+Oxime Ligation~10⁻³ - 10⁻²Advantages: Ketone handle is highly bioorthogonal. Disadvantages: Ligation reaction is optimally carried out at a low pH (~4), which may not be suitable for all proteins.

Note: Prices are estimates and can vary significantly based on the supplier, purity, and scale. Rate constants are also approximate and can be influenced by the specific reaction partners and conditions.

Experimental Protocols

Site-Specific Incorporation of Unnatural Amino Acids in E. coli

This protocol describes a general method for the site-specific incorporation of a Uaa into a target protein expressed in E. coli using amber codon suppression.

Materials:

  • Expression plasmid for the protein of interest with a TAG amber codon at the desired incorporation site.

  • pEVOL or similar plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA specific for the desired Uaa.

  • Chemically competent E. coli strain (e.g., BL21(DE3)).

  • Luria-Bertani (LB) medium and agar (B569324) plates.

  • Appropriate antibiotics for plasmid selection.

  • The desired unnatural amino acid.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) and L-arabinose for induction.

Procedure:

  • Co-transformation: Transform the E. coli cells with both the target protein plasmid and the pEVOL plasmid containing the orthogonal aaRS/tRNA pair.

  • Plating: Plate the transformed cells on LB agar plates containing the appropriate antibiotics for selection of both plasmids. Incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5-10 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

  • Expression Culture: The following day, inoculate a larger volume of LB medium (e.g., 1 L) containing the antibiotics with the starter culture.

  • Uaa Addition: Add the unnatural amino acid to the culture medium to a final concentration of 1-2 mM.

  • Growth: Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG (final concentration ~1 mM) and L-arabinose (final concentration ~0.02%) to the culture.

  • Expression: Continue to grow the culture overnight at a lower temperature (e.g., 18-25°C) to improve protein folding and Uaa incorporation.

  • Harvesting and Purification: Harvest the cells by centrifugation and purify the protein of interest using standard chromatography techniques.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling of Peptides

This protocol outlines a general procedure for labeling a peptide containing an azide-bearing Uaa (e.g., p-Azidophenylalanine) with a cyclooctyne-functionalized probe (e.g., a DBCO-fluorophore).

Materials:

  • Purified peptide containing the azide-functionalized Uaa, dissolved in a suitable buffer (e.g., PBS, pH 7.4).

  • Cyclooctyne-functionalized probe (e.g., DBCO-dye) dissolved in an organic solvent like DMSO.

  • Reaction buffer (e.g., PBS, pH 7.4).

Procedure:

  • Reactant Preparation: Prepare a stock solution of the cyclooctyne (B158145) probe in DMSO.

  • Reaction Setup: In a microcentrifuge tube, combine the azide-containing peptide with the reaction buffer.

  • Initiate Reaction: Add the cyclooctyne probe to the peptide solution. A 2- to 10-fold molar excess of the probe over the peptide is a common starting point. The final concentration of DMSO should be kept low (ideally <5%) to avoid affecting peptide solubility and structure.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours, or at 4°C overnight. The reaction time may need to be optimized depending on the specific reactants.

  • Purification: Remove the excess, unreacted probe using a suitable method such as size-exclusion chromatography (e.g., a desalting column) or reverse-phase HPLC.

  • Analysis: Confirm the successful labeling of the peptide using techniques like mass spectrometry (to observe the mass shift corresponding to the added probe) and UV-Vis spectroscopy (if a fluorescent probe was used).

Visualizing the Workflow and Applications

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a typical experimental workflow, a relevant signaling pathway where labeled peptides are used, and a logical comparison of different bioorthogonal reactions.

experimental_workflow cluster_incorporation Uaa Incorporation cluster_labeling Peptide Labeling plasmid Co-transform Plasmids expression Express Protein in E. coli plasmid->expression purification Purify Uaa-Peptide expression->purification reaction Bioorthogonal Reaction purification->reaction Click Chemistry purify_labeled Purify Labeled Peptide reaction->purify_labeled analysis Analysis purify_labeled->analysis Mass Spec / HPLC

A typical experimental workflow for peptide labeling with a Uaa.

gpc_signaling cluster_membrane Cell Membrane GPCR GPCR G_protein G-Protein GPCR->G_protein Activation Effector Effector Enzyme G_protein->Effector Modulation Ligand Labeled Peptide (Uaa-Fluorophore) Ligand->GPCR Binding Second_Messenger Second Messenger Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Probing GPCR signaling with a Uaa-labeled peptide ligand.

reaction_comparison cluster_reactions Bioorthogonal Reactions Uaa Unnatural Amino Acid CuAAC CuAAC (Copper-Catalyzed) Uaa->CuAAC Alkyne/Azide SPAAC SPAAC (Strain-Promoted) Uaa->SPAAC Strained Alkyne/Azide IEDDA IEDDA (Diels-Alder) Uaa->IEDDA Dienophile/Tetrazine Cu_Toxicity Cu_Toxicity CuAAC->Cu_Toxicity Copper Toxicity High_Cost High_Cost SPAAC->High_Cost Higher Cost Fastest_Kinetics Fastest_Kinetics IEDDA->Fastest_Kinetics Fastest Kinetics

Logical comparison of common bioorthogonal reactions for peptide labeling.

References

A Comparative Guide to Alternative Methods for Introducing Azide Functionality into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of azide (B81097) functionality into peptides is a cornerstone of modern bioconjugation and drug development. The azide group serves as a versatile chemical handle for a variety of bioorthogonal reactions, enabling the site-specific modification of peptides with moieties such as fluorescent dyes, radiolabels, polyethylene (B3416737) glycol (PEG) chains, and other biomolecules.[1] This guide provides a comparative overview of the most common methods for incorporating azide groups into peptides, supported by experimental data and detailed protocols to aid researchers in selecting the optimal strategy for their specific application.

Incorporation of Azido (B1232118) Amino Acids during Solid-Phase Peptide Synthesis (SPPS)

The most direct approach to introduce an azide group is by incorporating a non-natural amino acid containing an azide moiety during standard solid-phase peptide synthesis (SPPS).[1][2] This method offers precise control over the location of the azide group within the peptide sequence.

Methodology:

This strategy involves the use of pre-synthesized Fmoc-protected azido amino acids, such as Fmoc-L-azidoalanine or Fmoc-L-azidohomoalanine, as building blocks in a standard Fmoc-SPPS protocol. The synthesis of these azido amino acids typically involves a two-step process from readily available Fmoc-protected asparagine or glutamine, proceeding through a Hofmann rearrangement followed by a diazo transfer reaction.

Experimental Protocol: Synthesis of Fmoc-L-azidoalanine [Fmoc-Ala(N3)-OH]

  • Step 1: Hofmann Rearrangement: Fmoc-Asn-OH is dissolved in a 1:1 mixture of acetonitrile (B52724) and water. Pyridinium-iodine(I,III) reagent (PIFA) is added, and the reaction is stirred at room temperature until the starting material is consumed, as monitored by TLC or LC-MS. The reaction is then quenched with an aqueous solution of sodium sulfite (B76179) and acidified with HCl to a pH of ~2-3. The product, Fmoc-Dap-OH, is isolated by filtration.

  • Step 2: Diazo Transfer: The resulting Fmoc-Dap-OH is dissolved in a biphasic solvent mixture of H2O, MeOH, and CH2Cl2, adjusted to pH 9 with K2CO3. Imidazole-1-sulfonyl azide hydrochloride, a stable and safe diazo transfer reagent, is added along with a catalytic amount of copper(II) sulfate (B86663) pentahydrate.[3] The reaction proceeds to yield Fmoc-Ala(N3)-OH, which can often be used in SPPS without further purification.

Advantages:

  • Precise, site-specific incorporation of the azide group.

  • Compatibility with standard Fmoc-SPPS chemistry.[1]

Disadvantages:

  • Requires the synthesis or purchase of expensive non-natural amino acids.[2]

  • Can be less efficient for peptides with multiple azide incorporation sites.

spss_workflow azido_aa azido_aa azido_coupling azido_coupling azido_aa->azido_coupling Incorporate into SPPS

Post-Synthetic Modification via Diazotransfer Reaction

An alternative to incorporating azido amino acids is the post-synthetic modification of a fully assembled peptide. The diazotransfer reaction is a powerful method for converting primary amines, such as the ε-amino group of lysine (B10760008) or the N-terminal α-amino group, into azides.[4][5]

Methodology:

This approach involves treating the purified peptide containing free amine groups with a diazotransfer reagent. Imidazole-1-sulfonyl azide hydrochloride (ISA·HCl) is a commonly used reagent due to its efficiency and relative safety compared to other diazotransfer agents like triflyl azide.[3][4] The reaction is typically carried out in the presence of a copper(II) catalyst and a base in an aqueous or mixed solvent system.[4][6]

Experimental Protocol: On-Resin Diazotransfer

  • Peptide Synthesis: The peptide is synthesized on a solid support using standard Fmoc-SPPS. Lysine residues intended for azidation are protected with an orthogonal protecting group that can be selectively removed on-resin (e.g., Mtt).

  • Selective Deprotection: The orthogonal protecting group is removed by treating the resin with a mild acid solution (e.g., 1% TFA in DCM). The resin is then washed thoroughly.

  • Diazotransfer Reaction: The resin-bound peptide is then treated with a solution of imidazole-1-sulfonyl azide hydrochloride and copper(II) sulfate in a suitable solvent system (e.g., a mixture of water, methanol, and dichloromethane) at a controlled pH (typically around 9).[7][4] The reaction is allowed to proceed for several hours.

  • Washing and Cleavage: The resin is washed extensively to remove excess reagents, and the azide-modified peptide is then cleaved from the resin and purified.

Advantages:

  • Allows for the introduction of multiple azide groups simultaneously.[4]

  • Avoids the need for synthesizing specialized amino acid building blocks.

  • Can be performed on-resin, simplifying purification.[4][5]

Disadvantages:

  • Less site-selectivity if multiple primary amines are present and unprotected.

  • Potential for side reactions or incomplete conversion.

  • Diazotransfer reagents can be hazardous and require careful handling.[4]

diazotransfer_mechanism amine Peptide-NH2 (Primary Amine) azide_peptide Peptide-N3 (Azide-Modified Peptide) amine->azide_peptide Diazotransfer Reaction reagent Imidazole-1-sulfonyl azide (ISA) reagent->azide_peptide catalyst Cu(II) catalyst catalyst->azide_peptide byproduct1 Imidazole azide_peptide->byproduct1 Byproducts byproduct2 SO2 azide_peptide->byproduct2 byproduct3 N2 azide_peptide->byproduct3

Chemoenzymatic Methods

While less common for direct azidation, chemoenzymatic approaches can be employed to ligate peptide fragments, one of which contains an azide group.[8][9] Enzymes like sortase or butelase can catalyze the formation of a peptide bond between two peptide fragments under mild conditions.[10][11] This method is particularly useful for the synthesis of large proteins or complex peptides where one segment is chemically synthesized with an azide-containing amino acid, and the other is expressed recombinantly.

Methodology:

A peptide fragment containing an azide is synthesized chemically. A second, larger peptide or protein segment is produced, often through recombinant expression, with a specific recognition sequence for the chosen ligase. The two fragments are then incubated with the enzyme, which catalyzes the formation of a native peptide bond, resulting in the full-length azide-modified peptide.

Advantages:

  • Enables the synthesis of very large and complex azide-modified peptides and proteins.

  • Highly specific and efficient ligation.[10]

  • Reactions are performed under mild, aqueous conditions.[9]

Disadvantages:

  • Requires the production and purification of both peptide fragments and the ligase enzyme.

  • The enzyme recognition site remains in the final product, although strategies exist for its removal.[11]

Comparison of Methods

FeatureIncorporation of Azido Amino Acids (SPPS)Post-Synthetic DiazotransferChemoenzymatic Ligation
Site-Specificity HighModerate to High (with orthogonal protection)High
Efficiency for Multiple Azides LowerHighModerate
Reagent Cost High (for azido amino acids)Low to ModerateHigh (enzyme production)
Scalability GoodGoodModerate
Peptide Size Limitation ~50 amino acidsDependent on starting peptideSuitable for large proteins
Key Reagents Fmoc-azido amino acids, coupling reagentsImidazole-1-sulfonyl azide, Cu(II) catalystPeptide ligase (e.g., Sortase)
Typical Yield Good to ExcellentGoodGood to Excellent

Applications of Azide-Modified Peptides

The primary motivation for introducing azide functionality is to enable subsequent bioorthogonal conjugation reactions.

azide_applications azide_peptide Azide-Modified Peptide cuaac cuaac azide_peptide->cuaac spaac spaac azide_peptide->spaac ligation ligation azide_peptide->ligation

  • Click Chemistry: This refers to a set of reactions that are rapid, high-yielding, and biocompatible.[12][13][14][15]

    • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The reaction of an azide with a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole linkage.[16][17] This is a widely used method for bioconjugation.[12]

    • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click reaction that utilizes a strained cyclooctyne, which reacts readily with azides.[14][16] This is particularly useful for in vivo applications where the cytotoxicity of copper is a concern.[14][18]

  • Staudinger Ligation: This reaction occurs between an azide and a phosphine, typically a phosphinothioester, to form an amide bond.[19][20][21][22][23] A key advantage of the "traceless" Staudinger ligation is that it forms a native amide bond without any residual atoms from the reactive groups.[19][21][22]

References

A Comparative Guide to Azido-Amino Acid Reagents for Peptide Synthesis and Bioconjugation: N3-L-Orn(Fmoc)-OH in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of bioorthogonal functional groups into peptides and proteins is a cornerstone of modern chemical biology and drug development. Azido-amino acids, with their ability to participate in highly specific and efficient "click chemistry" reactions, have emerged as indispensable tools for the synthesis of complex bioconjugates, including antibody-drug conjugates (ADCs), peptide-based imaging agents, and novel biomaterials.

This guide provides an objective comparison of N3-L-Orn(Fmoc)-OH with other commonly used azido-amino acid reagents. We will delve into their performance in solid-phase peptide synthesis (SPPS), their reactivity in copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions, and provide supporting experimental data and detailed protocols to inform your selection of the optimal building block for your research endeavors.

Performance in Solid-Phase Peptide Synthesis (SPPS)

The successful incorporation of azido-amino acids into a growing peptide chain is paramount. The compatibility of these reagents with standard Fmoc-based SPPS protocols is a key consideration.

Structural Comparison of Common Azido-Amino Acids

This compound is a chemically modified ornithine analog where the delta-amino group is protected by an Fmoc group, and the alpha-amino group is replaced by an azide (B81097).[1] This "inverted" functionalization makes it a specialized tool for introducing an azide at a specific internal position of a peptide.[1] Other commonly used azido-amino acids include derivatives of lysine, norvaline, and alanine, each offering different side-chain lengths and flexibility.

ReagentStructureSide-Chain LengthKey Characteristics
This compound (S)-2-Azido-5-(((9H-fluoren-9-yl)methoxy)carbonylamino)pentanoic acidMediumNon-proteinogenic; shorter side chain than lysine.[1]
Fmoc-L-Lys(N3)-OH (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-6-azidohexanoic acidLongDirect analog of the natural amino acid lysine.[2]
Fmoc-L-Nva(N3)-OH (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-5-azidopentanoic acidMediumCan be considered a protected derivative of ornithine.[3]
Fmoc-L-Ala(N3)-OH (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-azidopropanoic acidShortShortest side chain, potentially influencing local peptide conformation.
Fmoc-L-Aha(N3)-OH (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-4-azidobutanoic acidMediumUseful for introducing azides in various positions.
Coupling Efficiency and Purity

While direct, head-to-head comparative studies on the coupling efficiency of these specific azido-amino acids are not extensively available in the literature, the use of modern coupling reagents in Fmoc-SPPS generally results in high coupling yields, typically exceeding 99%. The azide group is stable under the standard basic conditions of Fmoc deprotection (e.g., piperidine (B6355638) in DMF) and the acidic conditions of cleavage from the resin (e.g., trifluoroacetic acid).

Factors that can influence coupling efficiency include steric hindrance around the coupling site and the potential for aggregation of the growing peptide chain. While the different side-chain lengths of the various azido-amino acids could subtly influence these factors, significant differences in coupling efficiency are not generally expected with optimized protocols.

The purity of the final peptide is more critically dependent on the overall success of the synthesis, including the quality of the reagents, the choice of resin, the coupling and deprotection cycles, and the final purification methodology. Purification of the crude peptide via reverse-phase high-performance liquid chromatography (RP-HPLC) is a standard and effective method for achieving high purity of the final azido-peptide. A comparative study on the synthesis of Glucagon showed a greater than 15% increase in the purity of the crude peptide when purified Fmoc-amino acids were used.

Experimental Workflow for Incorporating an Azido-Amino Acid via Fmoc-SPPS

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Azido-Amino Acid Coupling (e.g., HATU/DIPEA) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat for Next Amino Acid Washing2->Repeat n cycles Cleavage Cleavage & Deprotection (e.g., 95% TFA) Washing2->Cleavage Final Cycle Repeat->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for incorporating an azido-amino acid via Fmoc-SPPS.

Performance in Bioorthogonal "Click" Chemistry Reactions

The primary utility of incorporating azido-amino acids into peptides is to enable subsequent modification via click chemistry. The two most common forms are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and widely used reaction for forming a stable triazole linkage between an azide and a terminal alkyne. The reaction is typically fast and high-yielding. The electronic environment of the azide can influence the reaction kinetics, though significant differences between the various aliphatic azide-containing amino acids are not generally observed.

CuAAC_Pathway cluster_reactants Reactants cluster_catalyst Catalytic Cycle Azido_Peptide Azido-Peptide Triazole_Product Triazole-linked Bioconjugate Azido_Peptide->Triazole_Product Alkyne_Molecule Alkyne-functionalized Molecule Alkyne_Molecule->Triazole_Product Cu_II Cu(II) Source (e.g., CuSO4) Cu_I Cu(I) - Active Catalyst Cu_II->Cu_I Reduction Reducing_Agent Reducing Agent (e.g., Sodium Ascorbate) Reducing_Agent->Cu_I Cu_I->Triazole_Product Catalysis Ligand Stabilizing Ligand (e.g., THPTA) Ligand->Cu_I Stabilization

Caption: Factors influencing the rate of SPAAC reactions.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Azido-Peptide

This protocol outlines the manual synthesis of a peptide containing an azido-amino acid on Rink Amide resin.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • Fmoc-protected azido-amino acid (e.g., this compound)

  • N,N'-Diisopropylcarbodiimide (DIC) or Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • DMF, Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3-5 equivalents of the Fmoc-amino acid (or Fmoc-azido-amino acid) and a suitable coupling agent (e.g., 3-5 equivalents of HATU) in DMF.

    • Add 6-10 equivalents of DIPEA to the activation mixture.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times).

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final Fmoc deprotection, wash the resin with DMF and DCM, and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by RP-HPLC.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the CuAAC reaction of an azido-peptide with an alkyne-functionalized molecule.

Materials:

  • Azido-peptide

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other stabilizing ligand

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the azido-peptide, alkyne-molecule, CuSO₄, sodium ascorbate, and THPTA in the reaction buffer or a suitable solvent like DMSO.

  • Reaction Setup: In a microcentrifuge tube, combine the azido-peptide and the alkyne-functionalized molecule (typically with a slight excess of one reactant).

  • Catalyst Preparation: In a separate tube, pre-mix the CuSO₄ and THPTA solutions.

  • Reaction Initiation: Add the CuSO₄/THPTA complex to the peptide/alkyne mixture. Initiate the reaction by adding a fresh solution of sodium ascorbate.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by HPLC or mass spectrometry.

  • Purification: Purify the resulting triazole-linked bioconjugate using an appropriate method, such as RP-HPLC or size-exclusion chromatography.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol provides a general guideline for the SPAAC reaction between an azido-peptide and a strained alkyne.

Materials:

  • Azido-peptide

  • Strained alkyne-functionalized molecule (e.g., DBCO- or BCN-containing)

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • Preparation of Solutions: Dissolve the azido-peptide and the strained alkyne in the reaction buffer.

  • Reaction Setup: Mix the azido-peptide and the strained alkyne in a reaction vessel. A slight molar excess of the alkyne is often used.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from minutes to hours depending on the reactivity of the specific strained alkyne.

  • Monitoring and Purification: Monitor the reaction progress by HPLC or mass spectrometry. Once complete, purify the conjugate using a suitable chromatographic method.

Conclusion

This compound and other azido-amino acid reagents are powerful tools for the synthesis of modified peptides and the construction of complex bioconjugates. While their performance in SPPS is generally comparable and leads to high-purity peptides with optimized protocols, the choice of a specific azido-amino acid can influence the kinetics of subsequent SPAAC reactions. For CuAAC, the differences in reactivity between various aliphatic azides are less pronounced.

The selection of the most appropriate azido-amino acid should be guided by the specific requirements of the final application, including desired side-chain length, potential conformational effects, and the intended bioorthogonal reaction. The detailed protocols provided in this guide offer a starting point for the successful implementation of these versatile building blocks in your research.

References

Kinetic analysis of different azide-alkyne cycloaddition reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Kinetic Analysis of Azide-Alkyne Cycloaddition Reactions

For researchers, scientists, and drug development professionals, the choice of bioorthogonal ligation chemistry is critical. The azide-alkyne cycloaddition, a cornerstone of "click chemistry," offers a versatile toolkit for molecular conjugation. The efficiency of these reactions, however, varies significantly depending on the catalytic method employed. This guide provides an objective comparison of the kinetics of the three primary modalities of this reaction: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), supported by experimental data and detailed protocols.

Comparative Kinetic Data of Azide-Alkyne Cycloaddition Reactions

The selection of an appropriate azide-alkyne cycloaddition method is often dictated by the desired reaction rate, biocompatibility, and regioselectivity. The following table summarizes the key kinetic parameters for each major type of reaction, providing a quantitative basis for comparison.

Reaction TypeCatalystAlkyne TypeRegioselectivitySecond-Order Rate Constant (k) with Benzyl (B1604629) Azide (B81097) (M⁻¹s⁻¹)Key Characteristics
CuAAC Copper(I)Terminal1,4-disubstituted triazole~1 - 10⁴[1]Very fast, can be ligand-accelerated. Potential cytotoxicity due to the copper catalyst.[1]
SPAAC NoneCyclooctynes (strained)Mixture, depends on cyclooctyne (B158145)Highly variable (e.g., BCN: ~0.14, DIBAC: 1.9)[2]Catalyst-free, ideal for in vivo applications. Rate is dependent on the strain of the cyclooctyne.
RuAAC Ruthenium(II)Terminal and Internal1,5-disubstituted triazoleGenerally fast (qualitative)Complements CuAAC by providing the 1,5-regioisomer. Can be slower than CuAAC.[3]

Reaction Mechanisms and Experimental Workflow

Understanding the underlying mechanisms and the general workflow for kinetic analysis is crucial for designing and interpreting experiments.

Comparative Reaction Pathways for Azide-Alkyne Cycloadditions cluster_CuAAC CuAAC (1,4-Regioisomer) cluster_SPAAC SPAAC (Mixture of Isomers) cluster_RuAAC RuAAC (1,5-Regioisomer) CuAAC_start Azide + Terminal Alkyne CuAAC_cat Cu(I) Catalyst CuAAC_start->CuAAC_cat CuAAC_product 1,4-Disubstituted Triazole CuAAC_cat->CuAAC_product SPAAC_start Azide + Strained Alkyne (e.g., Cyclooctyne) SPAAC_product Triazole Product SPAAC_start->SPAAC_product Spontaneous RuAAC_start Azide + Terminal/Internal Alkyne RuAAC_cat Ru(II) Catalyst RuAAC_start->RuAAC_cat RuAAC_product 1,5-Disubstituted Triazole RuAAC_cat->RuAAC_product

A brief overview of the three main azide-alkyne cycloaddition pathways.

General Experimental Workflow for Kinetic Analysis prep 1. Prepare Reactant Solutions (Azide, Alkyne, Catalyst, Solvent) mix 2. Mix Reactants to Initiate Reaction (t=0) prep->mix monitor 3. Monitor Reaction Progress Over Time (e.g., NMR, LC-MS, GC) mix->monitor data 4. Acquire Data at Regular Intervals (Concentration vs. Time) monitor->data analyze 5. Analyze Data to Determine Rate Constant (k) data->analyze

A generalized workflow for determining the kinetics of cycloaddition reactions.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed protocols for the kinetic analysis of CuAAC, SPAAC, and RuAAC reactions.

Protocol 1: Kinetic Analysis of CuAAC via ¹H NMR Spectroscopy

This protocol describes the determination of the second-order rate constant for a CuAAC reaction using ¹H NMR.

Materials:

  • Azide (e.g., benzyl azide)

  • Terminal alkyne (e.g., phenylacetylene)

  • Copper(I) catalyst (e.g., CuI or generated in situ from CuSO₄ and a reducing agent like sodium ascorbate)

  • Copper-chelating ligand (optional, e.g., THPTA)

  • Deuterated solvent (e.g., DMSO-d₆)

  • Internal standard of known concentration (e.g., dimethyl sulfone)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: In an NMR tube, dissolve the terminal alkyne and the internal standard in the deuterated solvent to achieve known initial concentrations.

  • Initial Spectrum: Acquire a ¹H NMR spectrum at time zero (t=0) before the addition of the azide and catalyst.

  • Reaction Initiation: In a separate vial, prepare a solution of the azide and the copper(I) catalyst (and ligand, if used) in the same deuterated solvent. To initiate the reaction, add a precise volume of this solution to the NMR tube containing the alkyne.

  • Time-Course Monitoring: Immediately after mixing, begin acquiring a series of ¹H NMR spectra at regular time intervals. The frequency of acquisition should be adjusted based on the expected reaction rate.

  • Data Analysis:

    • Integrate the signals corresponding to a disappearing reactant (e.g., the acetylenic proton of the alkyne) and the stable internal standard in each spectrum.

    • Calculate the concentration of the reactant at each time point relative to the internal standard.

    • Plot the natural logarithm of the reactant concentration versus time. For a pseudo-first-order reaction (if one reactant is in large excess) or a second-order reaction with equal initial concentrations, this plot will be linear.

    • The second-order rate constant (k) can be determined from the slope of this line.

Protocol 2: Kinetic Analysis of SPAAC via Fluorescence Spectroscopy

This protocol is suitable for determining the kinetics of SPAAC reactions using a fluorogenic azide or alkyne.

Materials:

  • Strained cyclooctyne (e.g., DBCO, BCN)

  • Fluorogenic azide (or a non-fluorogenic azide and a fluorogenic cyclooctyne)

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Fluorometer

Procedure:

  • Instrument Setup: Set the excitation and emission wavelengths on the fluorometer appropriate for the chosen fluorophore.

  • Reactant Preparation: Prepare stock solutions of the strained cyclooctyne and the fluorogenic azide in a suitable solvent (e.g., DMSO).

  • Reaction Initiation: In a cuvette, add the reaction buffer and the fluorogenic azide to a final concentration where the fluorescence signal is stable. Initiate the reaction by adding a known concentration of the strained cyclooctyne. To ensure pseudo-first-order kinetics, the cyclooctyne should be in at least a 10-fold excess.

  • Data Acquisition: Immediately begin monitoring the change in fluorescence intensity over time.

  • Data Analysis:

    • The observed rate constant (k_obs) can be obtained by fitting the fluorescence intensity versus time data to a single exponential decay (or increase) equation.

    • The second-order rate constant (k) is then calculated by dividing k_obs by the initial concentration of the excess reactant (the cyclooctyne in this case).

Protocol 3: Kinetic Analysis of RuAAC via LC-MS

This protocol outlines a method for monitoring the progress of a RuAAC reaction using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • Azide (e.g., benzyl azide)

  • Alkyne (terminal or internal, e.g., phenylacetylene)

  • Ruthenium catalyst (e.g., Cp*RuCl(PPh₃)₂)

  • Anhydrous, non-protic solvent (e.g., 1,4-dioxane (B91453) or toluene)

  • Quenching solution (e.g., a solution of a strong chelating agent like EDTA)

  • LC-MS system

Procedure:

  • Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve the azide and alkyne in the anhydrous solvent.

  • Reaction Initiation: Add the ruthenium catalyst to the solution to start the reaction. Begin timing immediately.

  • Sampling and Quenching: At predetermined time points, withdraw a small aliquot of the reaction mixture and immediately add it to a vial containing the quenching solution to stop the reaction.

  • LC-MS Analysis: Analyze each quenched sample by LC-MS to determine the concentrations of the reactants and the triazole product. This is typically done by creating a calibration curve with known concentrations of the starting materials and the purified product.

  • Data Analysis:

    • Plot the concentration of one of the reactants versus time.

    • Use the appropriate integrated rate law for a second-order reaction to determine the rate constant (k) from the concentration versus time data.

References

Safety Operating Guide

Proper Disposal of N3-L-Orn(Fmoc)-OH: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat N3-L-Orn(Fmoc)-OH and all associated waste streams as hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific local regulations and disposal procedures. This guide provides detailed procedures for the proper disposal of the solid compound and the waste generated during its use in research and drug development.

Essential Safety and Hazard Information

This compound is an azide-containing, Fmoc-protected amino acid derivative used in peptide synthesis and click chemistry.[1] While specific toxicity data is limited, the primary hazards are associated with its azide (B81097) group and potential irritation. All handling and disposal operations must be conducted in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

Hazard Identification and Classification:

Hazard CategoryClassificationPrecautionary Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[2]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation.[2]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory tract irritation)H335: May cause respiratory irritation.

Required Personal Protective Equipment (PPE):

Protection TypeSpecification
Eye ProtectionChemical safety goggles or a face shield.
Hand ProtectionChemical-resistant gloves (e.g., nitrile rubber).
Respiratory ProtectionA NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or if handling large quantities.
Skin and Body ProtectionA laboratory coat and closed-toe shoes.

Step-by-Step Disposal Procedures

Segregation of waste streams is critical to ensure safety and prevent dangerous chemical reactions. Never mix azide-containing waste with other chemical waste streams unless following a specific deactivation protocol.

Disposal of Unused or Expired Solid this compound
  • Container: Place the original vial inside a larger, sealable, and clearly labeled plastic container. Do not use a container with a metal cap, as azides can react with metals to form explosive salts.

  • Labeling: Clearly label the outer container with "Hazardous Waste: Solid Organic Azide" and the full chemical name: "this compound".

  • Storage: Store the container in a designated, cool, dry hazardous waste accumulation area. Ensure it is segregated from acids, oxidizing agents, and metals.

  • Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed chemical waste disposal contractor.

Disposal of Experimental Waste Solutions (Azide-Containing)

This category includes all aqueous and organic solutions from reactions or work-ups containing this compound.

  • Collection: Use a dedicated, sealed plastic or plastic-coated glass waste container.

  • pH Check: Ensure the pH of the collected waste is neutral (pH 6-8). Crucially, do not add acid , as this can lead to the formation of highly toxic and explosive hydrazoic acid.

  • Segregation: Do not mix with halogenated solvents (e.g., dichloromethane, chloroform) or acidic waste streams.

  • Labeling: Label the container "Hazardous Waste: Non-Halogenated Organic Azide Solution" and list all chemical components.

  • Storage and Disposal: Store in the designated hazardous waste area and arrange for disposal via your institution's EHS department.

Disposal of Fmoc Deprotection Waste

The removal of the Fmoc protecting group typically involves a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). This creates a separate, basic hazardous waste stream.

  • Collection: This waste, containing piperidine, DMF, and the dibenzofulvene-piperidine adduct, should be collected in its own dedicated, sealed plastic or plastic-coated glass container.

  • Segregation: Do not mix this basic waste stream with any acidic waste to avoid a strong exothermic reaction.

  • Labeling: Label the container "Hazardous Waste: Fmoc Deprotection Solution (Piperidine/DMF)".

  • Disposal: Arrange for disposal through your institution's EHS department.

Emergency Procedures

In the event of a spill or exposure, follow these procedures immediately.

Spill Response:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.

  • Containment: For dry spills, avoid creating dust. Cover the spill with an absorbent, non-combustible material like sand or vermiculite.

  • Collection: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol (B130326) or ethanol) followed by soap and water. Collect all cleaning materials as hazardous waste.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Disposal Workflow and Logic

The following diagrams illustrate the decision-making process for the proper disposal of this compound and its associated waste streams.

start Identify this compound Waste waste_type What is the form of the waste? start->waste_type solid Unused/Expired Solid waste_type->solid Solid liquid Experimental Solution waste_type->liquid Liquid (Azide) deprotection Fmoc Deprotection Waste waste_type->deprotection Liquid (Basic) solid_proc 1. Double contain in plastic. 2. Label 'Solid Organic Azide'. 3. Store segregated from acids/metals. solid->solid_proc liquid_proc 1. Use dedicated container. 2. Neutralize pH (6-8), NO ACID. 3. Label 'Non-Halogenated Organic Azide'. liquid->liquid_proc deprotection_proc 1. Use dedicated container. 2. Segregate from acidic waste. 3. Label 'Fmoc Deprotection Solution'. deprotection->deprotection_proc contact_ehs Contact EHS for disposal solid_proc->contact_ehs liquid_proc->contact_ehs deprotection_proc->contact_ehs

Caption: Waste Segregation and Disposal Workflow.

spill Spill Occurs assess Assess Spill Size & Location spill->assess small_spill Small, Contained Spill assess->small_spill Small large_spill Large or Uncontained Spill assess->large_spill Large ppe Ensure Proper PPE is Worn small_spill->ppe evacuate Evacuate Area & Alert Others large_spill->evacuate absorb Cover with non-combustible absorbent (e.g., sand, vermiculite) ppe->absorb collect Sweep/scoop into hazardous waste container absorb->collect decontaminate Decontaminate area & collect cleaning materials collect->decontaminate call_ehs Contact Emergency Personnel / EHS evacuate->call_ehs

Caption: Emergency Spill Response Protocol.

References

Essential Safety and Logistics for Handling N3-L-Orn(Fmoc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This guide provides immediate, essential safety and logistical information for handling N3-L-Orn(Fmoc)-OH, a key reagent in peptide synthesis and click chemistry. The following procedures are designed to minimize risk and streamline your workflow, from initial handling to final disposal.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Potential Hazards:

  • Organic Azide (B81097) (N3 group): Organic azides are energetic compounds that can be toxic. They may decompose violently when subjected to shock, friction, or heat. Contact with heavy metals (e.g., lead, copper) can form highly explosive metal azides.[1] It is also crucial to avoid contact with strong acids, which can form hydrazoic acid, a substance that is both highly toxic and explosive.[1]

  • Fmoc-protected amino acid: As a solid, this compound may cause irritation to the skin, eyes, and respiratory tract, particularly if dust is generated.[2][3]

Recommended Personal Protective Equipment (PPE):

To mitigate these risks, the following PPE is mandatory when handling this compound.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended.[2][4] Regularly inspect gloves for any signs of degradation or punctures before use.
Eyes Safety glasses with side shields or gogglesProvides protection against splashes and airborne particles.[2][5]
Face Face shieldTo be used in conjunction with safety glasses or goggles, especially when there is a significant risk of splashing.[2][5]
Body Laboratory coatA standard lab coat is required to protect against skin contact.[2]
Respiratory NIOSH-approved respiratorRequired when handling the powder outside of a certified chemical fume hood or if dust is generated.[2][5] The type of respirator should be selected based on a formal risk assessment.

II. Operational Plan: Step-by-Step Handling

Adherence to the following procedural steps is essential for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • All handling of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2]

  • Ensure all necessary PPE is available and in good condition before commencing work.[2]

  • Keep the container tightly closed when not in use and store in a dry, well-ventilated place.[6]

2. Handling the Compound:

  • Wear all required PPE as detailed in the table above.

  • Avoid the formation of dust when handling the solid material.[6]

  • Use non-metallic spatulas (e.g., plastic or ceramic) for transferring the compound to prevent the formation of explosive metal azides.[1]

  • In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for disposal.[2][6]

3. Use in Peptide Synthesis (Fmoc Deprotection):

  • The removal of the Fmoc group is typically achieved using a 20% solution of piperidine (B6355638) in dimethylformamide (DMF).[7]

  • This process generates a hazardous liquid waste stream containing the dibenzofulvene-piperidine adduct, which must be collected and disposed of separately.[1][7]

III. Disposal Plan: Waste Segregation and Disposal

All waste generated from experiments involving this compound must be treated as hazardous.[1][7]

Waste Stream Management:

Waste Type Container Labeling Disposal Procedure
Solid Waste Dedicated, sealed plastic or plastic-coated glass container. Do not use a container with a metal cap.[1]"Hazardous Waste: Solid Organic Azide" and the full chemical name.[1]Store in a designated hazardous waste area away from heat, acids, and metals. Arrange for pickup through your institution's Environmental Health & Safety (EHS) department.[1]
Liquid Waste (Fmoc Deprotection) Dedicated, sealed plastic or plastic-coated glass container."Hazardous Waste: Fmoc Deprotection Solution (Piperidine/DMF)".[1]Do not mix this basic waste stream with any acidic waste.[1] Store in a designated hazardous waste area and arrange for disposal through your institution's EHS department.[1][7]
Contaminated Labware Sharps container (for needles, etc.) or a designated solid waste container."Hazardous Waste: Contaminated Labware"Dispose of through your institution's EHS department.

IV. Experimental Workflow

The following diagram illustrates the general workflow for handling and disposal of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in Fume Hood prep_ppe->prep_fume_hood handling_weigh Weigh Solid Compound (non-metallic spatula) prep_fume_hood->handling_weigh handling_reaction Perform Reaction (e.g., Peptide Synthesis) handling_weigh->handling_reaction disposal_solid Dispose of Solid Waste handling_reaction->disposal_solid disposal_liquid Dispose of Liquid Waste (Segregated Streams) handling_reaction->disposal_liquid disposal_labware Dispose of Contaminated Labware handling_reaction->disposal_labware

Workflow for this compound Handling

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.